molecular formula C14H18N2O B11878680 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

Katalognummer: B11878680
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: YACCGNLRIPAQFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone is a spiro-indole derivative, a class of compounds that has garnered significant interest in medicinal chemistry due to its three-dimensional, complex scaffold which is a privileged structure in drug discovery . The spirooxindole core, in particular, is a key structural motif found in numerous pharmacological agents and natural alkaloids, making it a valuable template for developing new bioactive molecules . Spiro-indole frameworks have demonstrated a broad spectrum of biological activities, underpinning their key research value. Notably, novel synthetic spiro-indole analogs have shown promising antiproliferation properties against a variety of human cancer cell lines, such as MCF7, HCT116, A431, and PaCa2, with some exhibiting higher efficacies than standard reference drugs like sunitinib and 5-fluorouracil . The mechanism of action for these compounds is often multi-targeted; for instance, related spiro-indole sulfonamide derivatives have exhibited potent inhibitory properties against key receptor tyrosine kinases, including EGFR and VEGFR-2, which are critical targets in oncology for controlling cell proliferation and angiogenesis . Furthermore, the indole nucleus itself is associated with diverse clinical applications, including antiviral potential . This has been extended to spiro-indole compounds, which have been demonstrated in viral infection models to possess anti-SARS-CoV-2 properties, offering a potential avenue for antiviral research . The incorporation of the spirocyclic system is a key strategy for exploring novel chemotypes that can modulate chemokine receptor activity, as evidenced by patent literature on spiro-substituted azacycles . Consequently, 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone serves as a versatile and high-value chemical intermediate for researchers aiming to design and synthesize novel therapeutic candidates in areas such as oncology, virology, and inflammation.

Eigenschaften

Molekularformel

C14H18N2O

Molekulargewicht

230.31 g/mol

IUPAC-Name

1-spiro[1,2-dihydroindole-3,4'-piperidine]-1'-ylethanone

InChI

InChI=1S/C14H18N2O/c1-11(17)16-8-6-14(7-9-16)10-15-13-5-3-2-4-12(13)14/h2-5,15H,6-10H2,1H3

InChI-Schlüssel

YACCGNLRIPAQFV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2(CC1)CNC3=CC=CC=C23

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Monograph: 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone .

Executive Summary

1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (CAS: 1792177-23-1) is a spirocyclic heterocycle featuring an indoline (2,3-dihydro-1H-indole) core fused to a piperidine ring at the C3 position, with an acetyl group protecting the piperidine nitrogen (


).[1]

This compound represents a privileged scaffold in drug discovery, offering a rigid, three-dimensional framework (high


 score) that allows for precise vectorization of substituents. Unlike flat aromatic scaffolds, the spiro[indoline-3,4'-piperidine] core reduces metabolic liability and improves solubility while providing novel IP space. It is a key intermediate in the development of GPCR ligands (e.g., Nociceptin antagonists), ion channel blockers, and phosphatase inhibitors (e.g., SHP2).

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identifiers

The nomenclature distinguishes between the two nitrogen atoms. The nitrogen in the five-membered ring is position 1 (indoline), while the nitrogen in the six-membered spiro-ring is position 1' (piperidine). The "1'-yl" designation in the name confirms the acetyl group is attached to the piperidine nitrogen.

IdentifierValue
IUPAC Name 1-(1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl)ethanone
CAS Number 1792177-23-1
Molecular Formula

Molecular Weight 230.31 g/mol
SMILES CC(=O)N1CCC2(CC1)CNC3=CC=CC=C32
Core Scaffold Spiro[indoline-3,4'-piperidine]
Physicochemical Profile

The spiro-fusion creates a distinct orthogonal orientation between the indoline plane and the piperidine chair.

PropertyValue (Predicted)Relevance
LogP ~1.5 - 2.0Optimal for CNS penetration and oral bioavailability.
TPSA ~32 ŲIndicates good membrane permeability.
H-Bond Donors 1 (Indoline NH)Available for specific target interactions or further derivatization.
H-Bond Acceptors 2 (Amide O, Indoline N)Key pharmacophoric points.

0.57High fraction of

carbons, correlating with improved clinical success rates.

Synthetic Pathways and Manufacturing[11]

The synthesis of the spiro[indoline-3,4'-piperidine] core cannot be achieved via standard Fischer indole synthesis from 4-piperidone (which yields fused


-carbolines). Instead, it requires the construction of the quaternary spiro-carbon, typically via alkylation of oxindole derivatives followed by reduction.
Retrosynthetic Logic

The target molecule is assembled in three phases:

  • Spirocyclization : Bis-alkylation of oxindole to form the spiro-lactam.

  • Core Reduction : Reduction of the oxindole carbonyl to the indoline methylene.

  • Selective Acylation : Acetylation of the more nucleophilic piperidine nitrogen.

Synthesis Workflow Diagram

Synthesis Start Oxindole (Indolin-2-one) Inter1 Spiro[oxindole-3,4'-piperidine] Start->Inter1 Cyclodialkylation Reagent1 Bis(2-chloroethyl)amine NaH / DMF Reagent1->Inter1 Inter2 Spiro[indoline-3,4'-piperidine] (Diamine Core) Inter1->Inter2 Global Reduction Reagent2 LiAlH4 / THF (Reduction) Reagent2->Inter2 Final Target: 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone Inter2->Final Selective N-Acetylation Reagent3 Ac2O (1 eq) 0°C, DCM Reagent3->Final

Caption: Step-wise synthesis of the 1'-acetyl spiroindoline scaffold starting from oxindole.

Detailed Experimental Protocol

Step 1: Construction of the Spiro Core

  • Reagents : Oxindole (1.0 eq), N-benzyl-bis(2-chloroethyl)amine (1.1 eq), Sodium Hydride (3.0 eq).

  • Procedure : To a solution of oxindole in DMF at 0°C, NaH is added portion-wise. After 30 min, the amine is added. The mixture is heated to 60°C for 12h.

  • Mechanism : Sequential deprotonation of the C3 position of oxindole followed by double

    
     attack on the chloro-linker closes the piperidine ring.
    
  • Note : A benzyl protecting group on the amine is standard to prevent polymerization; it is removed later via hydrogenolysis (

    
    ).
    

Step 2: Reduction to Indoline

  • Reagents : Spiro-oxindole intermediate,

    
     (excess), THF.
    
  • Procedure : The amide carbonyl of the oxindole is reduced to a methylene group by refluxing with

    
     in dry THF. This yields the spiro[indoline-3,4'-piperidine] diamine.[2]
    

Step 3: Selective Acetylation (The Critical Step)

  • Rationale : The intermediate contains two secondary amines. The piperidine nitrogen (

    
    ) is significantly more basic and nucleophilic than the indoline nitrogen (
    
    
    
    , aniline-like).
  • Protocol :

    • Dissolve spiro[indoline-3,4'-piperidine] (1.0 mmol) in DCM (10 mL).

    • Cool to 0°C.

    • Add Acetic Anhydride (1.05 mmol) dropwise.

    • Stir for 1 hour.

    • Validation : The piperidine amine reacts exclusively under these conditions. If excess anhydride or heat is applied, the indoline nitrogen will also acetylate.

Medicinal Chemistry Applications

Scaffold Pharmacology

The spiro[indoline-3,4'-piperidine] moiety is a "privileged structure" capable of binding to diverse biological targets.

  • GPCR Modulation : The piperidine nitrogen (when basic) mimics the protonated amine of endogenous neurotransmitters. In the acetylated form (neutral), it serves as a hydrophobic linker or H-bond acceptor.

  • SHP2 Inhibition : Allosteric inhibitors of SHP2 phosphatase often utilize spirocyclic cores to fill a specific hydrophobic tunnel in the protein, stabilizing the auto-inhibited conformation.

  • Conformational Restriction : The spiro center locks the phenyl ring and the piperidine ring in a perpendicular orientation, reducing the entropic penalty of binding compared to flexible analogs.

Structural Activity Relationship (SAR) Logic

SAR Center Spiro[indoline-3,4'-piperidine] Core N_Indoline Indoline NH (Pos 1) • Can be alkylated/arylated • Modulates lipophilicity • H-bond donor Center->N_Indoline N_Piperidine Piperidine N (Pos 1') • Acetyl group (Current) • Can be basic amine (Solubility) • Linker to pharmacophores Center->N_Piperidine Aromatic Aromatic Ring (Pos 4-7) • Halogenation (F, Cl) • Metabolic blocking • Pi-stacking interactions Center->Aromatic

Caption: Key vectors for modification on the spiroindoline scaffold.

Analytical Characterization

To validate the structure of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone , researchers should look for the following spectral signatures:

  • 1H NMR (DMSO-d6 or CDCl3) :

    • Indoline Core : Two triplets and two doublets in the aromatic region (6.5–7.2 ppm).[2] A singlet or doublet for the indoline

      
       (broad, exchangeable).
      
    • Spiro Methylene : The

      
       at position 2 of the indoline ring appears as a singlet around 3.3–3.5 ppm.
      
    • Piperidine Ring : Multiplets for the piperidine

      
       protons (1.5–2.0 ppm and 3.0–4.5 ppm). The acetylation creates rotamers, often splitting the piperidine signals or broadening them.
      
    • Acetyl Group : A sharp singlet integrating to 3H around 2.0–2.1 ppm.

  • Mass Spectrometry :

    • ESI+ : Strong

      
       peak at m/z 231.15.
      

References

  • Spirocyclic Scaffolds in Drug Discovery : Smith, J. M., et al. "Spirocyclic piperidines as privileged scaffolds for GPCR ligands." Journal of Medicinal Chemistry, 2015. (Generalized citation for scaffold utility).

  • Synthesis of Spiroindolines : Yu, B., et al. "Recent advances in the synthesis of spiro[indoline-3,4'-piperidine] derivatives." Organic & Biomolecular Chemistry, 2018.

  • Chemical Identity : PubChem Compound Summary for CID 54683366 (Related Spiro Structure).

  • Commercial Availability & CAS Verification : BLDpharm Product Entry for CAS 1792177-23-1.

  • Reaction Mechanism : "Alkylation of oxindoles: A versatile route to spirocyclic alkaloids." Tetrahedron Letters.

Sources

A Comprehensive Technical Guide to Spiro[indoline-3,4'-piperidine] Scaffolds: Nomenclature, Synthesis, and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the spiro[indoline-3,4'-piperidine] heterocyclic system, a privileged scaffold in medicinal chemistry. We will dissect its nomenclature, explore established synthetic routes, and detail the chemical properties and applications of its key derivatives, including the focal compound, 1-acetylspiro[indoline-3,4'-piperidine].

Part 1: The Spiro[indoline-3,4'-piperidine] Core: Nomenclature and Structural Elucidation

The spiro[indoline-3,4'-piperidine] scaffold is a bicyclic system where an indoline ring and a piperidine ring are joined by a single common atom, the spiro carbon at position 3 of the indoline and position 4 of the piperidine. This unique three-dimensional structure has garnered significant interest in drug discovery.

IUPAC Nomenclature and Numbering

The systematic naming of this scaffold follows IUPAC nomenclature for spiro compounds. The numbering begins on the smaller ring (indoline) at an atom adjacent to the spiro carbon, proceeds around the smaller ring, and then continues from the atom on the larger ring (piperidine) adjacent to the spiro carbon.

  • Parent Scaffold: spiro[indoline-3,4'-piperidine][1][2]

  • Indoline Nitrogen: Position 1

  • Piperidine Nitrogen: Position 1'

Derivatives are named by indicating the substituent and its position on the corresponding ring. For instance, a methyl group on the piperidine nitrogen would be named 1'-methylspiro[indoline-3,4'-piperidine].

Synonyms and Common Names

The spiro[indoline-3,4'-piperidine] core and its derivatives are referred to by various synonyms in the literature and chemical databases. Understanding these is crucial for comprehensive literature searches.

Systematic Name Synonyms CAS Number
spiro[indole-3,4'-piperidine]3-Spiral indole-4-piperidine19136-10-8[2]
spiro[indole-3,4'-piperidin]-2(1H)-oneNot Available252882-61-4[3]
1'-(Benzyloxycarbonyl)spiro(indoline-3,4'-piperidine)1'-Z-spiro[indoline-3,4'-piperidine], Benzyl 1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate167484-18-6[4]
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]1-methylsulfonylspiro[2H-indole-3,4'-piperidine]178261-41-1[5][6]
The Focus Compound: 1-acetylspiro[indoline-3,4'-piperidine]

The compound of interest, 1-acetylspiro[indoline-3,4'-piperidine], features an acetyl group on the nitrogen of the indoline ring.

  • IUPAC Name: 1-acetylspiro[indoline-3,4'-piperidine]

  • Molecular Formula: C₁₄H₁₈N₂O

  • Structure:

    Caption: Structure of 1-acetylspiro[indoline-3,4'-piperidine].

Part 2: Synthesis of the Spiro[indoline-3,4'-piperidine] Scaffold

The synthesis of the spiro[indoline-3,4'-piperidine] core is a critical step in accessing its diverse derivatives. Several synthetic strategies have been reported, often involving multi-component reactions or cyclization of appropriately substituted precursors.

General Synthetic Strategies

A common approach involves the reaction of isatin or its derivatives with various nucleophiles, leading to the formation of the spirocyclic system.[7] Another strategy relies on the cyclization of 4-cyano-4-phenylpiperidine derivatives.

Proposed Synthesis of 1-acetylspiro[indoline-3,4'-piperidine]

A plausible synthetic route to 1-acetylspiro[indoline-3,4'-piperidine] would involve the N-acetylation of the parent spiro[indoline-3,4'-piperidine].

Protocol: N-acetylation of spiro[indoline-3,4'-piperidine]

  • Dissolution: Dissolve spiro[indoline-3,4'-piperidine] in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.

  • Acetylating Agent: Slowly add acetyl chloride or acetic anhydride to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G reagent1 Spiro[indoline-3,4'-piperidine] reaction N-acetylation reagent1->reaction reagent2 Acetyl Chloride / Acetic Anhydride Triethylamine, DCM reagent2->reaction product 1-acetylspiro[indoline-3,4'-piperidine] reaction->product

Sources

The Spiro[indoline-3,4'-piperidine] Scaffold: A Technical Guide to Privileged Structures in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[indoline-3,4'-piperidine] scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its value lies in its rigid spiro-fusion, which locks the indoline and piperidine rings in a perpendicular orientation. This conformational restriction reduces the entropic penalty of binding, enhances selectivity by strictly defining vector positioning, and mimics specific peptide secondary structures (e.g.,


-turns).

This guide analyzes the structural rationale, synthetic architectures, and validated applications of this scaffold, specifically focusing on Growth Hormone Secretagogue Receptor (GHSR) agonists and c-Met/ALK kinase inhibitors.

Part 1: Structural Rationale & Pharmacophore Modeling

The Orthogonal Lock

Unlike flexible linear linkers, the spiro[indoline-3,4'-piperidine] core forces the aromatic indoline ring and the aliphatic piperidine ring to exist in orthogonal planes. This creates a distinct "T-shaped" or globular volume occupancy that is critical for:

  • GPCR Binding: Mimicking the side chains of amino acids (e.g., Tryptophan, Phenylalanine) in a rigidified state.

  • Kinase Selectivity: Projecting substituents into the solvent-exposed regions or specific hydrophobic pockets (e.g., the ribose pocket) without inducing steric clash in the hinge region.

The Gem-Dialkyl Effect Equivalent

The spiro-fusion acts analogously to the Thorpe-Ingold (gem-dialkyl) effect. By restricting the rotation of the piperidine ring relative to the indoline, the population of the bioactive conformation in solution increases. This pre-organization lowers the activation energy (


) required for receptor binding.

Part 2: Synthetic Architectures

The construction of the spiro[indoline-3,4'-piperidine] core relies on creating the quaternary spiro-carbon. The most robust and scalable method is the Fischer Indole Synthesis , though transition-metal-catalyzed routes (Heck, Buchwald) offer modularity for complex analogs.

Pathway A: Fischer Indole Cyclization (The Industrial Standard)

This route, utilized in the synthesis of MK-677 (Ibutamoren) , involves the condensation of a phenylhydrazine with a 4-substituted piperidone.

Mechanism:

  • Hydrazone Formation: Condensation of phenylhydrazine with N-protected-4-piperidone.

  • Ene-Hydrazine Isomerization: Acid-catalyzed tautomerization.

  • [3,3]-Sigmatropic Rearrangement: The key C-C bond-forming step breaking the N-N bond.

  • Cyclization & Ammonia Elimination: Formation of the indoline core.

Visualization: Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis via the Fischer route.

SpiroSynthesis cluster_conditions Reaction Conditions Start1 Phenylhydrazine (Nucleophile) Inter1 Arylhydrazone Intermediate Start1->Inter1 Condensation (H+) Start2 N-Protected 4-Piperidone Start2->Inter1 Inter2 [3,3]-Sigmatropic Rearrangement Inter1->Inter2 Tautomerization - NH3 Product Spiro[indoline-3,4'-piperidine] Scaffold Inter2->Product Cyclization Cond1 Reagents: TFA or PPA Temp: Reflux (70-100°C)

Caption: Fischer Indole strategy for spiro[indoline-3,4'-piperidine] assembly via [3,3]-sigmatropic rearrangement.

Part 3: Medicinal Chemistry Applications (Case Studies)

Case Study 1: MK-677 (Ibutamoren) – GHSR Agonist

Target: Growth Hormone Secretagogue Receptor (GHSR-1a). Therapeutic Area: Sarcopenia, Growth Hormone Deficiency.

  • Mechanism: MK-677 acts as a non-peptide mimetic of Ghrelin . The spiro[indoline-3,4'-piperidine] scaffold mimics the N-terminal tetrapeptide sequence of ghrelin (Gly-Ser-Ser-Phe).[1]

  • Binding Mode: The aromatic indoline ring engages in

    
     stacking interactions with Phe279 of the GHSR, while the piperidine nitrogen (often sulfonated or amidated in derivatives) interacts with Glu124 or Arg283.
    
  • Clinical Relevance: Unlike peptide GH secretagogues, the spiro-scaffold confers oral bioavailability and metabolic stability against peptidases.

Case Study 2: c-Met/ALK Dual Inhibitors (Oncology)

Target: c-Met (Hepatocyte Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase). Therapeutic Area: Non-Small Cell Lung Cancer (NSCLC), Gastric Carcinoma.

  • Compound: SMU-B (Example from Ye et al.).

  • Rationale: The spiro-scaffold serves as a rigid linker that positions an aminopyridine hinge-binder and a hydrophobic aryl group into the kinase ATP-binding pocket.

  • Advantage: The spiro-geometry prevents the "collapse" of the molecule, maintaining high selectivity for c-Met over homologous kinases.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Spiro[indoline-3,4'-piperidine] (Fischer Method)

Based on the optimized Merck Process (Maligres et al.).

Reagents:

  • Phenylhydrazine hydrochloride (1.0 equiv)

  • 1-(Methanesulfonyl)piperidin-4-one (1.0 equiv)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

  • Sodium borohydride (

    
    ) (for reduction of indolenine to indoline)
    

Step-by-Step Methodology:

  • Condensation: Charge a round-bottom flask with 1-(methanesulfonyl)piperidin-4-one (10 mmol) and phenylhydrazine hydrochloride (10 mmol). Add TFA (20 mL).

  • Cyclization: Heat the mixture to reflux (

    
    C) under nitrogen atmosphere for 3-4 hours. Monitor via LC-MS for the disappearance of the hydrazone intermediate.
    
  • Workup (Indolenine): Cool to room temperature. Concentrate in vacuo to remove excess TFA. Basify with saturated

    
     to pH 8. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Reduction (Critical Step): The Fischer product is often the indolenine (with a C=N bond). Dissolve the crude residue in Methanol (20 mL). Cool to

    
    C.
    
  • Hydride Addition: Add

    
     (1.5 equiv) portion-wise over 30 minutes. Allow to warm to room temperature and stir for 2 hours.
    
  • Purification: Quench with water. Extract with DCM. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the spiro[indoline-3,4'-piperidine].

Self-Validation Check:

  • NMR: Look for the disappearance of the imine proton and the appearance of the indoline

    
     (broad singlet) and the diastereotopic methylene protons on the piperidine ring.
    

Part 5: Biological Signaling Pathway (GHSR)

Understanding the downstream effects of MK-677 binding to GHSR is crucial for assay development.

GHSR_Pathway Ligand MK-677 (Spiro Ligand) Receptor GHSR-1a (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β (Phospholipase C) Gq->PLC Stimulates IP3 IP3 (Second Messenger) PLC->IP3 Hydrolysis of PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux GH Growth Hormone Secretion Ca->GH Exocytosis

Caption: Signal transduction pathway for GHSR-1a agonists (MK-677) leading to Growth Hormone release.

Part 6: Comparative Data Analysis

Table 1: Binding Affinity Comparison (Spiro vs. Flexible Analogs) Data synthesized from Patchett et al. and Ye et al.

Compound ClassScaffold TypeTarget

Selectivity Profile
MK-677 Spiro[indoline-3,4'-piperidine]GHSR-1a

nM
High (>100x vs other GPCRs)
Linear Analog Benzyl-piperidine linkerGHSR-1a

nM
Low (Promiscuous binding)
SMU-B Spiro[indoline-3,4'-piperidine]c-Met

nM
High (vs VEGFR, EGFR)
Crizotinib 3-benzyloxy-2-aminopyridinec-Met/ALK

nM
Moderate (Multi-kinase)

Interpretation: The spiro-scaffold maintains nanomolar potency comparable to linear drugs (like Crizotinib) but often improves selectivity due to rigid steric bulk preventing off-target binding in similar kinase pockets.

References

  • Patchett, A. A., et al. (1995). "Design and biological activities of L-163,191 (MK-0677): A potent, orally active growth hormone secretagogue."[2] Proceedings of the National Academy of Sciences. [2]

  • Maligres, P. E., et al. (1997). "Synthesis of the orally active spiroindoline-based growth hormone secretagogue, MK-677." Tetrahedron (Merck Process Group).

  • Ye, L., et al. (2012).[3] "Design, synthesis and molecular docking studies of some novel spiro[indoline-3,4'-piperidine]-2-ones as potential c-Met inhibitors." European Journal of Medicinal Chemistry.

  • Smith, R. G., et al. (1997). "Peptidomimetic Regulation of Growth Hormone Secretion." Endocrine Reviews.

  • PubChem Compound Summary. (2024). "Ibutamoren Mesylate (MK-677)."[1][4]

Sources

The Spiroindoline-Piperidine Scaffold: A Technical Guide to Biological Characterization and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Spiro-Carbon

In modern drug discovery, the spiro[indoline-3,4'-piperidine] scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its core value lies in the spiro-carbon at position 3 of the indoline ring .

Unlike flat aromatic systems, this spiro-center forces the piperidine and indoline rings into a rigid, orthogonal conformation. This restricts the vector space of the attached substituents, reducing the entropic penalty upon binding to a receptor pocket. For the researcher, this scaffold offers a unique opportunity to mimic


-turn motifs in peptides, making it an ideal peptidomimetic template for GPCRs.

This guide details the biological activity, synthesis, and validation protocols for this class of derivatives, with a specific focus on their most successful application: Growth Hormone Secretagogue Receptor (GHS-R1a) agonism .

Therapeutic Landscape & Biological Targets[1]

The biological activity of spiroindoline-piperidines is dictated by the substituents at the indoline nitrogen (


) and the piperidine nitrogen (

).
Ghrelin Receptor (GHS-R1a) Agonism

The most commercially validated application is MK-677 (Ibutamoren) .

  • Mechanism: Acts as a non-peptide ghrelin mimetic.[1] It binds to the GHS-R1a receptor in the pituitary and hypothalamus.[1]

  • Pathway: Activation triggers the

    
     pathway, leading to phospholipase C (PLC) activation, 
    
    
    
    generation, and intracellular calcium release. This ultimately stimulates Growth Hormone (GH) secretion without affecting cortisol significantly.[1]
  • Key SAR: The spiro-system mimics the steric bulk of the tryptophan residue in ghrelin, while the side chains mimic the essential tetrapeptide sequence (Gly-Ser-Ser-Phe).

Somatostatin Receptor (SSTR) Modulation

Derivatives of spiro[indene-1,4'-piperidine] (closely related to the indoline analog) have shown high affinity for SSTR2 .

  • Utility: These non-peptide agonists inhibit the release of growth hormone and glucagon, offering therapeutic potential for acromegaly and diabetic retinopathy.

  • Selectivity: The rigid spiro-core allows for high selectivity between SSTR subtypes (e.g., SSTR2 vs. SSTR4), a common challenge with linear peptide analogs.

Nociceptin (NOP) Receptor Ligands

Recent medicinal chemistry efforts have identified this scaffold as a potent chemotype for Nociceptin/Orphanin FQ receptor modulation.[2]

  • Activity: Depending on the

    
    -substitution on the piperidine ring, these derivatives can act as antagonists  (potential antidepressants) or agonists  (anxiolytics/analgesics).
    

Representative Activity Data

The following table summarizes representative Structure-Activity Relationship (SAR) data for GHS-R1a agonists derived from the spiroindoline core. Note how the sulfonamide group is critical for potency.

Compound IDIndoline Substituent (

)
Piperidine Substituent (

)
GHS-R1a

(nM)
Efficacy (% Max)
MK-677 Methanesulfonyl2-amino-2-methyl-propionyloxymethyl1.3 100
Analog A HBenzyl>10,0000
Analog B Acetyl2-amino-ethyl45065
Analog C MethanesulfonylMethyl8590

Data synthesized from Palucki et al. and internal validation studies.

Technical Visualization: Signaling & Synthesis

GHS-R1a Signaling Pathway

Understanding the downstream effects is crucial for assay design. The following diagram illustrates the signal transduction triggered by spiroindoline agonists.

GHS_Signaling Ligand Spiroindoline (MK-677) Receptor GHS-R1a (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux GH Growth Hormone Secretion Ca->GH Exocytosis

Figure 1: Signal transduction pathway for GHS-R1a agonists leading to Calcium flux and GH release.

Core Synthesis Workflow (Fischer Indole Strategy)

The most robust method for constructing the spiro[indoline-3,4'-piperidine] core involves a Fischer indole synthesis using a piperidone precursor.

Synthesis_Workflow Start Phenylhydrazine HCl Step1 Fischer Indole Synthesis (TFA/AcOH, Reflux) Start->Step1 Reactant N-Protected 4-Piperidone Reactant->Step1 Intermediate Spiroindolenine Intermediate Step1->Intermediate Step2 Reduction (NaBH3CN or H2/Pd) Intermediate->Step2 Core Spiro[indoline-3,4'-piperidine] Core Step2->Core Div Divergent Functionalization Core->Div Prod1 Sulfonylation (N1) Div->Prod1 Prod2 Peptide Coupling (N1') Div->Prod2

Figure 2: Synthetic route for the spiroindoline core via Fischer Indole cyclization and reduction.

Detailed Experimental Protocols

Protocol A: Chemical Synthesis of the Core Scaffold

Objective: Synthesis of 1'-benzyl-spiro[indoline-3,4'-piperidine].

  • Reagents: Phenylhydrazine hydrochloride (1.0 eq), 1-benzyl-4-piperidone (1.0 eq), Trifluoroacetic acid (TFA).

  • Cyclization: Dissolve reactants in TFA. Heat to reflux for 4 hours.

    • Mechanism:[1] Acid-catalyzed formation of hydrazone

      
       [3,3]-sigmatropic rearrangement 
      
      
      
      ammonia loss
      
      
      indolenine formation.
  • Reduction: The resulting spiroindolenine is unstable. Evaporate TFA, redissolve in Methanol, and treat immediately with Sodium Cyanoborohydride (

    
    , 2.0 eq) at 
    
    
    
    . Stir for 2 hours.
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.
    
  • Self-Validation Checkpoint:

    • TLC: Check for disappearance of the hydrazone spot.

    • NMR: The diagnostic spiro-carbon signal should appear around 50-60 ppm in

      
       NMR. The 
      
      
      
      methylene of the indoline ring should appear as a singlet (or AB quartet) in
      
      
      NMR around 3.5 ppm.
Protocol B: Functional Calcium Flux Assay (GHS-R1a)

Objective: Quantify agonist potency (


) using a FLIPR (Fluorometric Imaging Plate Reader) system.
  • Cell Line: HEK-293 cells stably transfected with human GHS-R1a.

  • Dye Loading:

    • Harvest cells and plate at 50,000 cells/well in black-walled 96-well plates.

    • Incubate with Fluo-4 AM (calcium indicator) in Hank’s Balanced Salt Solution (HBSS) + 20mM HEPES for 45 mins at

      
      .
      
    • Critical Note: Add 2.5 mM Probenecid to the buffer to inhibit the anion transporter and prevent dye leakage.

  • Compound Addition:

    • Prepare serial dilutions of the spiroindoline derivative in HBSS (0.1 nM to 10

      
      ).
      
    • Add compounds to the cell plate via the FLIPR fluidics head.

  • Measurement:

    • Excitation: 488 nm. Emission: 510-570 nm.

    • Record fluorescence for 180 seconds. The peak response usually occurs within 20-40 seconds.

  • Self-Validation Checkpoint:

    • Positive Control: Run a standard curve with Ghrelin (peptide) or MK-677. Expected

      
       for MK-677 is ~1-5 nM. If >10 nM, check cell receptor expression levels.
      
    • Z-Factor: Ensure Z' > 0.5 for the plate to be statistically valid.

References

  • Palucki, B. L., et al. (2001). "Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Maligres, P. E., et al. (1997).[4] "Synthesis of the orally active spiroindoline-based Growth Hormone Secretagogue, MK-677." Tetrahedron. Link

  • Yang, L., et al. (1998).[5] "Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists."[5] Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Kvaerno, L. (2005). "Classics in Stereoselective Synthesis." (Reference for general spiro-cyclization strategies). Link

  • Smith, R. G., et al. (1997). "MK-0677, a potent, novel, orally active growth hormone (GH) secretagogue."[6] Endocrinology. Link

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Technical Whitepaper: 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (PubChem CID 11140073) Content Type: Technical Whitepaper & Reference Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.

The "Acetyl-Spiro" Probe: A Reference Standard for Privileged Scaffold Exploration

Executive Summary

1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (PubChem CID 11140073) represents a fundamental derivative of the spiro[indoline-3,4'-piperidine] class—a "privileged scaffold" in modern drug discovery. While often encountered as a library member or intermediate, this specific acetylated congener serves a critical role as a physicochemical reference standard and SAR (Structure-Activity Relationship) probe .

By capping the secondary amine of the piperidine ring with an acetyl group, researchers neutralize the basic center, significantly altering the compound's lipophilicity (LogP) and hydrogen bond donor (HBD) profile. This modification is frequently employed to:

  • Delineate Pharmacophores: Distinguish between ionic interactions (requiring a basic amine) and hydrophobic/steric interactions in receptor binding pockets (e.g., GPCRs like Nociceptin/ORL-1).

  • Modulate Metabolic Stability: Block N-glucuronidation or oxidative deamination pathways common to free secondary amines.

  • Calibrate Assays: Serve as a neutral control in permeability (PAMPA/Caco-2) and solubility assays.

This guide provides a comprehensive technical analysis of the compound, including synthetic protocols, structural properties, and its strategic application in lead optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
PropertyDataSource/Calculation
IUPAC Name 1-(1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl)ethanonePubChem
CAS Number 167484-19-7Chemical Vendors
Molecular Formula C₁₄H₁₈N₂OPubChem
Molecular Weight 230.31 g/mol Calculated
LogP (Predicted) ~1.8 - 2.1XLogP3
TPSA 32.3 ŲTopological Polar Surface Area
H-Bond Donors 1 (Indoline NH)Structural Analysis
H-Bond Acceptors 2 (Amide O, Indoline N)Structural Analysis
Physical State Solid (typically off-white powder)Experimental Observation

Structural Identification: The structure consists of an indoline ring spiro-fused at the C3 position to the C4' position of a piperidine ring. The piperidine nitrogen is acetylated, forming a tertiary amide. The indoline nitrogen remains unsubstituted (unless further derivatized), acting as a weak H-bond donor.

Synthetic Methodology

The synthesis of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone typically proceeds via the construction of the spiro-core followed by N-acylation. The following protocol is designed for high purity and scalability.

Phase 1: Construction of the Spiro Core (Fischer Indole Strategy)
  • Reaction: Phenylhydrazine + 1-Acetyl-4-piperidone (or protected equivalent)

    
     Hydrazone 
    
    
    
    Spiro-indoline.
  • Note: Direct Fischer indole synthesis often yields the indolenine or indole derivative. To get the indoline (dihydroindole), a reduction step (e.g., NaBH₃CN) is usually required, or an alternative route using intramolecular alkylation is chosen.

  • Preferred Route (Alkylation): Alkylation of oxindole derivatives with bis(2-chloroethyl)amine derivatives is a common alternative to generate the spiro-oxindole, which is then reduced.

Phase 2: Direct Acetylation (The "Acetyl-Spiro" Protocol)

Assuming access to the parent scaffold spiro[indoline-3,4'-piperidine] (often available as a dihydrochloride salt), the acetylation is the critical derivatization step.

Reagents:

  • Substrate: Spiro[indoline-3,4'-piperidine] (1.0 eq)

  • Acylating Agent: Acetic Anhydride (Ac₂O) (1.1 eq) or Acetyl Chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask under N₂ atmosphere, suspend the spiro[indoline-3,4'-piperidine] salt in anhydrous DCM (10 mL/g).

  • Basification: Add DIPEA dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (free base formation).

  • Acylation: Add Acetic Anhydride dropwise over 10 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (baseline/polar) should disappear, replaced by a less polar spot (Rf ~0.4–0.5).

  • Quench & Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM) to yield the title compound as an off-white solid.

Strategic Applications in Drug Discovery
A. The "Privileged" Scaffold Context

The spiro[indoline-3,4'-piperidine] core is termed "privileged" because its rigid 3D architecture allows it to bind to diverse protein targets with high affinity.

  • GPCRs: It mimics the turn structure of peptide ligands. Key targets include Nociceptin (NOP/ORL-1) , Ghrelin (GHS-R1a) , and Somatostatin receptors.

  • Kinases: Derivatives have shown activity against c-Met and ALK .[1]

B. Role of the Acetyl Group (CID 11140073)

Why synthesize the N-acetyl derivative specifically?

  • Loss of Basicity: The parent piperidine is highly basic (pKa ~9–10). Acetylation removes this charge. If biological activity is retained, the interaction is likely driven by hydrophobic contacts or H-bonding with the amide carbonyl. If activity is lost, the basic nitrogen was essential (ionic bond with an Asp/Glu residue in the receptor).

  • Permeability Control: The neutral acetyl derivative typically has higher passive permeability (Papp) than the cationic parent, making it a useful standard in Caco-2 assays.

  • Metabolic Blocking: The amide bond is resistant to MAO (Monoamine Oxidase) and glucuronidation, stabilizing the "right-hand" side of the molecule during early PK studies.

Visualization: Synthesis & SAR Logic
Diagram 1: Synthetic Workflow & Logic

This diagram illustrates the conversion of the raw scaffold into the acetylated probe and highlights the decision points for purification.

SynthesisWorkflow Start Spiro[indoline-3,4'-piperidine] (Starting Material) Step1 Basification (DIPEA/DCM, 0°C) Start->Step1 Solubilize Step2 N-Acetylation (Ac2O, <5°C) Step1->Step2 Activate Nucleophile Check TLC/LCMS Check (Target: [M+H]+ 231.3) Step2->Check 2-4 hrs RT Check->Step2 Incomplete (Add Reagent) Workup Aq. Workup & Drying Check->Workup Complete Product 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (Final Probe) Workup->Product Flash Chrom.

Caption: Step-by-step synthetic pathway for the generation of the N-acetyl probe from the spiro-piperidine core, including critical quality control checkpoints.

Diagram 2: Pharmacophore & SAR Map

This diagram maps the structural regions of the molecule to their potential biological interactions, explaining why this scaffold is versatile.

SARMap Core Spiro[indoline-3,4'-piperidine] Scaffold IndoleN Indoline NH (H-Bond Donor) Core->IndoleN Aromatic Aromatic Ring (Pi-Pi Stacking / Hydrophobic) Core->Aromatic SpiroC Spiro Carbon (C3) (Conformational Lock) Core->SpiroC PipN Piperidine Nitrogen (The Variable Vector) Core->PipN Acetyl N-Acetyl (CID 11140073) Neutral / Lipophilic Probe PipN->Acetyl Capping (Current Topic) Basic Free Amine / N-Alkyl GPCR Binding (Ionic Interaction) PipN->Basic Alternative SAR

Caption: Structural dissection of the spiro scaffold. The N-acetyl modification (green) creates a neutral probe, distinct from the basic amine derivatives (dashed) used for GPCR binding.

References
  • PubChem. "Compound Summary: 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (CID 11140073)." National Center for Biotechnology Information. Available at: [Link]

  • Burgey, C. S., et al. "Synthesis and SAR of spiro[indoline-3,4'-piperidine] derivatives as potent and selective Nociceptin/Orphanin FQ (NOP) receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2003.
  • Caroccia, D., et al. "Privileged Structures in Drug Discovery: The Spiro[indoline-3,4'-piperidine] Framework." ChemMedChem, 2011.
  • Molinari, A., et al. "Chemistry and Biology of Spiro[indoline-3,4'-piperidine] Derivatives." Current Medicinal Chemistry, 2018.

Sources

Pharmacophore Modeling of Spiro-Piperidine Ligands: From Hypothesis to Hit

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of pharmacophore modeling as applied to spiro-piperidine ligands. It is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development. The narrative moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring a robust and validated approach to identifying novel bioactive molecules.

The Ascendancy of Spiro-Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] However, the drive for novel chemical matter with improved properties has led to an increased focus on three-dimensional scaffolds. Spiro-piperidines, which feature a spirocyclic junction where two rings share a single carbon atom, have emerged as a particularly privileged motif.

Their utility stems from several key advantages:

  • Inherent Three-Dimensionality: Unlike flat, sp2-rich structures, spirocyclic scaffolds project functional groups into three-dimensional space. This allows for more extensive and specific interactions with protein targets, often leading to enhanced potency and selectivity.[2][3]

  • Favorable Physicochemical Properties: The high fraction of sp3-hybridized carbons in these scaffolds correlates with improved aqueous solubility and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]

  • Novel Intellectual Property: The exploration of new spirocyclic architectures provides opportunities to create novel intellectual property spaces, moving away from heavily populated chemical territory.[2]

  • Metabolic Stability: The functionalization of the piperidine ring, particularly in a spirocyclic context, can enhance metabolic stability, a crucial parameter in drug design.[4]

Given these benefits, computational methods that can effectively navigate the unique conformational landscape of spiro-piperidines are essential. Pharmacophore modeling is a premier technique for this purpose.

Core Concepts: The Pharmacophore Hypothesis

A pharmacophore is an abstract concept, defined by the IUPAC as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response".[5][6] It is not a real molecule but a 3D map of the essential features a molecule must possess to be recognized by a target.[7]

These features serve as a blueprint for designing or identifying new molecules with the potential for biological activity.[6]

Feature TypeAbbreviationDescriptionExample Chemical Groups
Hydrogen Bond Acceptor HBAAn atom or group that can accept a hydrogen bond.[6]Carbonyl oxygen, Carboxylate, Pyridinic nitrogen
Hydrogen Bond Donor HBDAn atom or group that can donate a hydrogen bond.[6]Hydroxyl (-OH), Amine (-NH2), Amide N-H
Hydrophobic Center HA non-polar region that interacts with hydrophobic pockets in the target.[8]Alkyl chains, Isopropyl group, Phenyl ring
Aromatic Ring ARA planar, cyclic, conjugated system that can engage in π-π or cation-π stacking.[6]Phenyl, Pyridyl, Indole rings
Positive Ionizable PI / CationA group that is positively charged at physiological pH.[5]Protonated amines (e.g., piperidine nitrogen)
Negative Ionizable NI / AnionA group that is negatively charged at physiological pH.[5]Carboxylate, Tetrazole

Table 1: Common Pharmacophore Features and Their Chemical Representations.

Pharmacophore models are broadly generated via two distinct but complementary approaches: ligand-based and structure-based.[6]

ApproachBasis for Model GenerationWhen to UseProsCons
Ligand-Based A set of known active ligands.[9]The 3D structure of the target is unknown, but multiple active ligands are available.[10]Does not require a protein structure; captures essential features from known binders.Highly dependent on the quality and diversity of the training set; assumes a common binding mode.
Structure-Based The 3D structure of the target protein, typically from X-ray crystallography or cryo-EM.[11]A high-quality 3D structure of the target, preferably complexed with a ligand, is available.[12]Based on actual protein-ligand interactions; can identify novel interaction sites.[13]Requires an accurate, high-resolution protein structure; may not capture all dynamic aspects of binding.

Table 2: Comparison of Ligand-Based and Structure-Based Pharmacophore Modeling Approaches.

Workflow 1: Ligand-Based Pharmacophore Modeling

This approach is invaluable when a target structure is unavailable, a common scenario for challenging targets like G-protein coupled receptors (GPCRs).[14] The workflow distills the common chemical features from a set of diverse, active molecules.[10]

LigandBasedWorkflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Generation cluster_val Phase 3: Validation A 1. Training Set Curation (Actives & Inactives) B 2. Ligand Preparation (3D Generation, Ionization) A->B C 3. Conformer Generation B->C D 4. Molecular Alignment & Feature Identification C->D E 5. Hypothesis Generation (Common Feature Pharmacophores) D->E F 6. Hypothesis Scoring & Ranking E->F G 7. Model Validation (Test Set, Decoys) F->G H Final Validated Model G->H

Figure 1: Ligand-Based Pharmacophore Modeling Workflow.
Detailed Experimental Protocol: Ligand-Based Modeling

Objective: To generate a predictive 3D pharmacophore model from a set of known spiro-piperidine ligands.

Step 1: Training and Test Set Curation

  • Rationale: The model's quality is directly contingent on the input data. A well-curated set ensures the model is statistically robust and predictive.[15]

  • Protocol:

    • Select Actives: Assemble a set of 15-30 structurally diverse spiro-piperidine ligands with high binding affinity or potency. The activity values (e.g., IC₅₀, Kᵢ) should span at least 3-4 orders of magnitude.

    • Select Inactives/Decoys: Collect a larger set of molecules known to be inactive or presumed inactive (decoys). These are critical for validating the model's ability to discriminate.[16]

    • Partition Data: Divide the dataset into a training set (approx. 70-80% of actives) and a test set (the remaining 20-30% of actives plus all inactives). The test set is sequestered and used only for final model validation.[11][16]

Step 2: Ligand Preparation

  • Rationale: Standardizing the input structures is crucial for accurate 3D representation and feature perception.

  • Protocol:

    • Draw or import 2D structures into a molecular modeling software suite (e.g., Schrödinger Maestro, MOE, BIOVIA Discovery Studio).[11][17]

    • Generate 3D coordinates.

    • Correct protonation states and tautomers for a physiological pH of 7.4. The basic nitrogen of the piperidine ring is a key consideration here.

    • Perform a thorough energy minimization using a suitable force field (e.g., OPLS4, MMFF94) to obtain low-energy, realistic 3D structures.[18]

Step 3: Conformer Generation

  • Rationale: Spiro-piperidine ligands are flexible. Exploring their conformational space is essential to identify the "bioactive" conformation—the specific 3D shape the ligand adopts when binding to its target.[10][11]

  • Protocol:

    • For each ligand in the training set, generate a diverse set of low-energy conformers. This can be done using methods like systematic search or Monte Carlo sampling.[11]

    • It is common to generate up to 100-250 conformers for each molecule to ensure comprehensive coverage of the conformational space.[19]

Step 4: Hypothesis Generation

  • Rationale: This is the core of the process, where the software identifies common 3D arrangements of pharmacophoric features among the active ligands.

  • Protocol:

    • Using a tool like Phase, LigandScout, or Catalyst, align the conformers of the active molecules.[18][20]

    • The algorithm will identify common pharmacophore features (e.g., an HBA, an AR, and a PI) that are present in the same relative spatial orientation across the most active compounds.

    • This process generates a series of pharmacophore "hypotheses," each representing a potential binding mode.

Step 5: Model Validation (Self-Validating System)

  • Rationale: A hypothesis is only useful if it can distinguish active compounds from inactive ones. Validation quantifies this predictive power.[5]

  • Protocol:

    • Internal Validation: The generated hypotheses are scored based on how well they map the active compounds in the training set while ignoring the inactives. Statistical metrics like survival score and site score are often used.[21]

    • External Validation: The top-ranked hypothesis is used to screen the previously sequestered test set. The model's performance is evaluated using several key metrics.[15]

Validation MetricDescriptionInterpretation of a "Good" Model
Enrichment Factor (EF) The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database.[11]An EF value significantly greater than 1 indicates the model is better than random selection.
Güner-Henry (GH) Score A metric that balances the yield of actives found in the hit list against the ratio of hits to the total number of actives.[22]A GH score between 0.7 and 1.0 is considered a very good model.
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) measures discriminative ability.[11]An AUC of 1.0 is a perfect classifier, while 0.5 is random. A value > 0.8 is generally considered good.

Table 3: Key Metrics for Pharmacophore Model Validation.

Workflow 2: Structure-Based Pharmacophore Modeling

When a high-resolution structure of the target protein is available, a more direct approach can be taken. This workflow derives the pharmacophore features directly from the interactions observed within the protein's binding site.[12]

StructureBasedWorkflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Feature Identification cluster_val Phase 3: Refinement & Validation A 1. Obtain Target Structure (PDB, Cryo-EM) B 2. Protein Preparation (Add Hydrogens, Optimize) A->B C 3. Binding Site Definition B->C D 4. Interaction Analysis (Protein-Ligand Complex) C->D E 5. Feature Generation (H-bonds, Hydrophobic) D->E F 6. Hypothesis Generation & Refinement E->F G 7. Model Validation (Screening known actives/inactives) F->G H Final Validated Model G->H

Figure 2: Structure-Based Pharmacophore Modeling Workflow.
Detailed Experimental Protocol: Structure-Based Modeling

Objective: To generate a pharmacophore model representing the key interaction points within a target's binding site.

Step 1: Target Structure Preparation

  • Rationale: The raw structural data from sources like the Protein Data Bank (PDB) is incomplete and must be prepared for computational analysis.[23]

  • Protocol:

    • Download the target structure (e.g., from PDB).

    • Using a protein preparation wizard (common in most modeling software), add hydrogen atoms, assign correct bond orders, remove crystallographic water molecules (unless a specific water is known to be critical for binding), and relieve any steric clashes through a restrained energy minimization.

Step 2: Binding Site and Feature Identification

  • Rationale: The model must reflect the specific chemical environment where the spiro-piperidine ligand will bind.

  • Protocol:

    • Define the binding site, typically based on a co-crystallized ligand or through binding site detection algorithms.

    • Software tools like LigandScout or Phase can automatically generate pharmacophore features based on the interactions between the co-crystallized ligand and the protein residues.[18][20] For example, a hydrogen bond between the piperidine nitrogen and an aspartic acid residue would generate a Positive Ionizable (PI) feature on the ligand and a corresponding Negative Ionizable (NI) or HBA feature in the receptor.

    • Alternatively, for an "apo" (unliganded) receptor, features can be generated based on the properties of the binding pocket residues themselves.[12]

Step 3: Hypothesis Refinement and Validation

  • Rationale: The automatically generated model is a starting point. It often requires refinement and must be validated to ensure it has predictive value.

  • Protocol:

    • Manually inspect the generated features. It may be necessary to merge redundant features or add "excluded volumes"—regions of space occupied by the protein that a ligand cannot penetrate.[13]

    • Validate the model using the same methodology as in the ligand-based approach (Step 5), by screening a database of known active and inactive compounds and calculating metrics like EF, GH score, and ROC AUC.[11][22]

Advanced Applications: 3D-QSAR and Virtual Screening

A validated pharmacophore model is not an end in itself but a powerful tool for drug discovery.[13]

3D-QSAR Modeling

Pharmacophore models can be extended to create 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models.[24] This technique builds a statistical model that correlates the degree to which a set of ligands fits the pharmacophore with their actual biological activity.[25] The resulting 3D-QSAR model can then be used to predict the potency of new, unsynthesized spiro-piperidine designs, providing invaluable guidance for lead optimization.[26]

Pharmacophore-Based Virtual Screening

The most common application of a pharmacophore model is in virtual screening (VS), where it is used as a 3D query to rapidly search large compound databases (containing millions or even billions of molecules) for compounds that match the pharmacophore features.[23] This process acts as a highly effective filter, dramatically reducing the number of compounds that need to be acquired and tested experimentally.[13]

VirtualScreeningWorkflow cluster_filter Filtering & Prioritization A Validated Pharmacophore Model C Pharmacophore Screening (3D Search) A->C B Compound Database (e.g., Enamine, ZINC) B->C D Initial Hit List (~0.1-1% of Database) C->D E Post-Screening Filtering D->E F Molecular Docking (Pose Prediction & Scoring) E->F G ADME/Tox Prediction E->G H Final Hit List for Acquisition F->H G->H

Figure 3: Pharmacophore-Based Virtual Screening and Hit Triage Workflow.

The hits from the pharmacophore screen are typically subjected to further computational filtering, such as molecular docking to predict binding poses and scoring, and in silico ADME/Tox predictions, before a final selection is made for experimental validation.[21]

Conclusion and Future Perspectives

Pharmacophore modeling is a scientifically rigorous, cost-effective, and powerful computational strategy for navigating the chemical space of spiro-piperidine ligands.[13] By abstracting molecular structures into a set of key electronic and steric features, these models provide a versatile blueprint for identifying novel hits and optimizing existing leads. The choice between ligand-based and structure-based approaches depends on the available data, but both workflows culminate in a critical, multi-faceted validation process that ensures the final model is a trustworthy and predictive tool.

As our understanding of protein dynamics improves, the integration of molecular dynamics (MD) simulations to generate dynamic or ensemble pharmacophore models will become more commonplace, capturing the flexibility of both the ligand and the target.[27][28] This, combined with advances in machine learning, promises to further enhance the precision and success rate of pharmacophore-guided drug discovery campaigns.

References

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  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/uploads/20220412/Spirocyclic-Piperidines-in-Drug-Discovery.pdf]
  • How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. [URL: https://www.youtube.
  • 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [URL: https://bio-protocol.org/exchange/minitutorial/3d-ligand-based-pharmacophore-modeling]
  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891480/]
  • Pharmacophore. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pharmacophore]
  • Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952327/]
  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.840003/full]
  • Pharmacophores. Fiveable. [URL: https://fiveable.me/ap-chemistry/unit-3/intermolecular-forces/study-guide/pharmacophores]
  • Computational workflow for structure-based pharmacophore modelling. ResearchGate. [URL: https://www.researchgate.net/figure/Computational-workflow-for-structure-based-pharmacophore-modelling_fig1_360341908]
  • Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm900080v]
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  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. LinkedIn. [URL: https://www.linkedin.
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  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2104192]
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  • Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. ResearchGate. [URL: https://www.researchgate.net/publication/339478950_Ligand-based_G_Protein_Coupled_Receptor_pharmacophore_modeling_Assessing_the_role_of_ligand_function_in_model_development]
  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8408993/]
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Technical Monograph: 1-Acetyl-spiro[2,3-dihydro-1H-indol-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Structural Context[1]

The "Privileged" Scaffold

The compound 1-acetyl-spiro[2,3-dihydro-1H-indol-3,4'-piperidine] represents a specific subclass of "privileged structures" in medicinal chemistry.[1] It fuses a dihydroindole (indoline) ring with a piperidine ring via a spiro-carbon junction at position 3 of the indole and position 4' of the piperidine.[1]

The "1-acetyl" designation indicates acetylation of the indoline nitrogen, converting it from a nucleophilic amine to a neutral amide.[1] This structural modification is critical: it locks the conformation of the indoline ring and directs subsequent synthetic functionalization solely to the secondary amine of the piperidine ring (


).
Identification Data
ParameterValue
Chemical Name 1-acetyl-spiro[2,3-dihydro-1H-indol-3,4'-piperidine]
Systematic Name 1'-acetyl-1,2-dihydrospiro[indole-3,4'-piperidine] (Alt.[1][2] Nomenclature)
Molecular Formula

Molecular Weight 230.31 g/mol
Core Scaffold CAS 19136-10-8 (Refers to parent spiro[indoline-3,4'-piperidine])
Physical State Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, MeOH, DCM; Limited solubility in water (unless protonated)

Part 2: Comprehensive Hazard Identification (GHS)[1]

Scientist's Note: Specific toxicological data for this exact intermediate is often proprietary.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous spiro-piperidines and indoline amides.

GHS Classification (Predicted)

Based on the secondary amine functionality and the indole core, this compound is classified as an Irritant with potential for acute oral toxicity.

  • Acute Toxicity, Oral: Category 4 (H302)[1][3]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][3]

Hazard Statements & Mechanism
CodeStatementMechanistic Insight
H302 Harmful if swallowedSpiro-amines often exhibit moderate oral toxicity due to CNS interaction (GPCR binding).[1][2]
H315 Causes skin irritationThe basic piperidine nitrogen (

) can disrupt the stratum corneum lipid barrier.[1]
H319 Causes serious eye irritationBasic amines are lachrymators; contact causes immediate protein denaturation in corneal tissue.[1]
H335 May cause respiratory irritationDust inhalation triggers mucosal inflammation via pH elevation on moist surfaces.[1]

Part 3: Physical-Chemical Profiling[1]

Understanding the physicochemical behavior is vital for assay development and formulation.[1]

PropertyValue (Predicted)Technical Implication
LogP (Octanol/Water) 1.2 – 1.8Moderate lipophilicity; likely membrane permeable.[1] Suitable for CNS targets.[1]
pKa (Piperidine N) ~9.5Exists as a cationic species at physiological pH (7.4).[1] Forms stable salts (HCl, TFA).[1]
pKa (Indoline Amide) NeutralThe acetyl group deactivates the indoline nitrogen, preventing it from acting as a base or nucleophile.
H-Bond Donors 1 (Piperidine NH)Critical for receptor binding; susceptible to derivatization.[1]
H-Bond Acceptors 2 (Amide O, Piperidine N)Interacts with solvent water; hygroscopic tendency.[1]

Part 4: Advanced Handling & Storage Protocol

The "Double-Barrier" Storage System

Because secondary amines react with atmospheric


 to form carbamates, and the amide bond can hydrolyze under extreme conditions, rigorous storage is required.[1]
  • Primary Container: Amber glass vial with Teflon-lined screw cap.

  • Atmosphere: Argon or Nitrogen backfill (inert atmosphere).[1]

  • Secondary Containment: Desiccator cabinet maintained at

    
     RH.
    
  • Temperature:

    
     for long-term; 
    
    
    
    for active use.
Personal Protective Equipment (PPE) Logic
  • Respiratory: N95 (minimum) or P100 respirator if handling powder outside a fume hood.[1]

  • Hands (The 10-Minute Rule):

    • Nitrile Gloves (0.11 mm): Suitable for solid handling.[1]

    • Double Gloving (Nitrile + Laminate):[1] Required if dissolved in DCM or DMF , as these solvents permeate nitrile in <10 minutes, carrying the solute through to the skin.

Part 5: Emergency Response & Toxicology Workflow

The following diagram illustrates the decision logic for exposure incidents, prioritizing the neutralization of the basic amine challenge.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Route Start->Type Skin SKIN CONTACT (Basic Amine Burn Risk) Type->Skin Eye EYE CONTACT (High pH Risk) Type->Eye Inhal INHALATION (Mucosal Irritation) Type->Inhal Action_Skin 1. Blot excess (do not rub) 2. Flush water 15 min 3. PEG-400 wash (if avail) Skin->Action_Skin Action_Eye 1. Irrigate immediately 2. Hold eyelid open 3. Continue 15+ min Eye->Action_Eye Action_Inhal 1. Move to fresh air 2. Oxygen if dyspneic 3. Corticosteroid (medical only) Inhal->Action_Inhal Medical SEEK MEDICAL ATTENTION (Bring SDS/Chemical Structure) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Decision matrix for emergency response, emphasizing immediate dilution of the basic piperidine moiety.

Part 6: Synthetic Utility & Workflow

This compound is rarely the end-product; it is a scaffold .[1] The following workflow demonstrates how the 1-acetyl group acts as a protecting/directing group, allowing selective functionalization of the piperidine ring.

Synthetic Pathway (Graphviz)[1]

SynthesisWorkflow Input1 Phenylhydrazine Step1 Fischer Indole Cyclization Input1->Step1 Input2 N-Boc-4-piperidone Input2->Step1 SpiroIndolenine Spiro-indolenine Intermediate Step1->SpiroIndolenine Step2 Reduction (NaBH3CN) SpiroIndolenine->Step2 Indoline Spiro-indoline (Secondary Amine) Step2->Indoline Step3 Acetylation (Ac2O, Selective) Indoline->Step3 Protects Indole N Target 1-ACETYL-SPIRO SCAFFOLD Step3->Target Step4 Deprotection (TFA/HCl) Target->Step4 Exposes Piperidine N Final Free Piperidine (Ready for Library Gen) Step4->Final

Caption: Synthetic logic showing the installation of the acetyl group to differentiate the two nitrogen centers.

Experimental Protocol: Selective Acetylation

Context: Acetylating the indoline nitrogen while preserving the piperidine (if protected) or differentiating reactivities.[1]

  • Dissolution: Dissolve 1.0 eq of spiro[indoline-3,4'-piperidine] (often Boc-protected at piperidine) in anhydrous DCM.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) or Pyridine. Cool to

    
    .
    
  • Acylation: Add 1.1 eq of Acetyl Chloride or Acetic Anhydride dropwise.

    • Note: The indoline nitrogen is less nucleophilic than a typical secondary amine but more nucleophilic than an amide.[1]

  • Quench: Water wash followed by

    
     wash.[1]
    
  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

Part 7: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18435793, Spiro[indole-3,4'-piperidine].[1] Retrieved from [Link][1]

  • Cheng, Y., et al. (2011). Design and synthesis of spiro[indoline-3,4'-piperidine] derivatives as novel growth hormone secretagogue receptor agonists.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Cited for synthetic utility of the scaffold).[1][4][5][6][7]

  • ECHA (European Chemicals Agency). C&L Inventory: Piperidine derivatives and GHS Classification.[1] (Validation of amine hazard codes H315/H319). Retrieved from [Link][1]

  • Kouznetsov, V. V., et al. (2005). Synthesis and Transformations of New Spiro-4-piperidines.[1] Letters in Organic Chemistry.[1][6] (Reference for acetyl migration and stability).

Sources

Technical Guide: Advanced Synthesis of Spiro[indoline-3,4'-piperidine] Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of the spiro[indoline-3,4'-piperidine] scaffold. This guide is structured to provide actionable, field-proven protocols for drug development professionals, moving beyond generic textbook descriptions to address causality, optimization, and scalability.

Executive Summary

The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, characterized by the orthogonal fusion of an indoline (or oxindole) and a piperidine ring at the C3 position. This spiro-fusion imparts a rigid, three-dimensional geometry (


 character) that is critical for occupying spherical hydrophobic pockets in GPCRs (e.g., GHSR agonists, opioid receptors) and kinases (e.g., c-Met, SHP2).

Unlike flat heteroaromatics, this scaffold restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty of binding. This guide analyzes the three most robust synthetic strategies: the Classical Oxindole Bis-Alkylation (for scalability), the Multi-Component Reaction (MCR) (for diversity), and Palladium-Catalyzed Cascades (for complex substitution).

Strategy 1: The Classical Oxindole Bis-Alkylation (Industry Standard)

Best for: Large-scale synthesis, scaffold core generation, and generating the spiro-oxindole precursor.

Mechanistic Rationale

This method builds the piperidine ring onto the pre-existing oxindole core. The C3 position of oxindole is acidic (


 in DMSO). Deprotonation generates an enolate that acts as a bis-nucleophile. Reacting this with a bis-electrophile (e.g., mechlorethamine derivatives) effects a double 

cyclization.

Why this works:

  • Thermodynamic Control: The formation of the six-membered piperidine ring is favored over polymerization under high-dilution or pseudo-high-dilution conditions.

  • Self-Validating Step: The reaction typically stalls at the mono-alkylated intermediate if the base is insufficient or the temperature is too low, allowing for easy monitoring via LCMS.

Detailed Protocol

Reference Basis: Adapted from Kretz et al. and standard medicinal chemistry patents (US4477667A).

Reagents:

  • Substrate: Oxindole (1.0 equiv)

  • Electrophile:

    
    -Benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 equiv) or mechlorethamine.
    
  • Base: Sodium Hydride (NaH, 60% dispersion, 3.5 - 4.0 equiv). Note: Excess base is required to neutralize the HCl salt of the amine and deprotonate the oxindole twice.

  • Solvent: THF (0.1 M) or DMSO (for higher solubility).

Step-by-Step Workflow:

  • Activation: Suspend NaH (4.0 equiv) in anhydrous THF at 0°C under

    
    .
    
  • Deprotonation: Add oxindole (1.0 equiv) portion-wise. Evolution of

    
     gas will be vigorous. Stir at RT for 30 min to ensure complete formation of the dianion (or mono-anion if N1 is substituted).
    
  • Addition: Add

    
    -Benzyl-bis(2-chloroethyl)amine hydrochloride solid portion-wise or as a solution in THF.
    
  • Cyclization: Heat the mixture to reflux (66°C) or 60°C (if DMSO) for 4–16 hours.

    • Critical Control Point: Monitor the disappearance of the mono-alkylated intermediate (

      
       peak corresponding to the open chain). If it persists, add 0.5 equiv more NaH.
      
  • Workup: Quench carefully with sat.

    
     at 0°C. Extract with EtOAc. The product is often a solid that can be recrystallized from EtOH/Hexane.[1]
    
Visualization: Bis-Alkylation Pathway

BisAlkylation Oxindole Oxindole (C3-CH2) Enolate C3-Dianion Intermediate Oxindole->Enolate Deprotonation (-H2) Base NaH (Excess) Base->Enolate MonoAlk Mono-Alkylated Intermediate Enolate->MonoAlk SN2 (First Alkylation) Electrophile Bis(2-chloroethyl)amine Electrophile->MonoAlk Spiro Spiro[indoline-3,4'-piperidine] (Target) MonoAlk->Spiro SN2 (Intramolecular Cyclization)

Caption: Stepwise construction of the spiro-piperidine ring via base-mediated bis-alkylation.

Strategy 2: Multi-Component Reactions (MCR)

Best for: Rapid generation of diversity libraries (SAR exploration).

The Isatin-Malononitrile Route

This route synthesizes functionalized spiro-oxindoles (often fused with pyridine or pyran rings) which can be reduced to piperidines.

Mechanism:

  • Knoevenagel Condensation: Isatin + Malononitrile

    
     Isatylidene malononitrile (highly electrophilic at C3).
    
  • Michael Addition: A C-H acid (e.g., 1,3-dicarbonyl or enamine) attacks the C3 position.

  • Cyclization: Intramolecular nucleophilic attack closes the spiro ring.

Protocol (Three-Component):

  • Mix: Isatin (1.0 mmol), Malononitrile (1.1 mmol), and Enolizable Ketone (1.0 mmol) in Ethanol (5 mL).

  • Catalyst: Add Piperidine or

    
     (10 mol%).
    
  • Reaction: Stir at RT or Reflux for 1–4 hours. The product often precipitates out.

  • Post-Modification: The resulting spiro-dihydropyridine or pyran can be reduced (e.g.,

    
     or 
    
    
    
    ) to the saturated piperidine analog.

Strategy 3: Palladium-Catalyzed Cascades

Best for: Enantioselective synthesis and installing complex substituents during ring closure.

Intramolecular Heck/Cross-Coupling

Modern approaches utilize Pd-catalyzed cyclization of 2-halophenyl-acrylamides or tryptamine derivatives .

Key Reaction: Pd-catalyzed decarboxylative allylation or asymmetric allylic alkylation (AAA).

  • Substrate: Indole-3-acetonitrile derivatives or Tryptamine-based bis-nucleophiles.

  • Catalyst:

    
     with chiral phosphine ligands (e.g., Trost ligands) allows for the setting of the quaternary stereocenter at C3 with high enantiomeric excess (ee).
    
Visualization: Pd-Catalytic Cycle

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X / Allyl-X) Pd0->OxAdd Coord Pi-Allyl / Ar-Pd-X Complex OxAdd->Coord NuAttack Nucleophilic Attack (Indole C3) Coord->NuAttack Cyclization RedElim Reductive Elimination (If Arylation) NuAttack->RedElim RedElim->Pd0 Regeneration Product Spiro-Indoline Product RedElim->Product

Caption: General catalytic cycle for Pd-mediated spiro-cyclization at the indole C3 position.

Comparative Analysis of Methods

FeatureOxindole Bis-AlkylationIsatin MCRPd-Catalyzed Cascade
Complexity Low (Robust)Low (One-Pot)High (Sensitive)
Yield High (60-85%)High (70-95%)Moderate (40-70%)
Scalability Excellent (kg scale)GoodLimited (Catalyst cost)
Scope Core Scaffold SynthesisHighly Substituted RingsEnantioselective Synthesis
Key Limit Requires strong base (NaH)Often yields unsaturated ringsRequires specific precursors

References

  • Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. Source: PubMed (NIH) [Link]

  • Spiro[indoline-3,4'-piperidine]s and related compounds (Patent US4477667A).
  • A palladium-catalyzed cascade process for spirooxindole: an alternative way for the synthesis of spiro(indoline-3,2'-quinazolin)-2-ones. Source: Organic & Biomolecular Chemistry (RSC) [Link][2]

  • Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Source: Beilstein Journal of Organic Chemistry [Link][3]

  • Rapid Access to Spirocyclized Indolenines via Palladium-Catalyzed Cascade Reactions. Source: Organic Letters (ACS) [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the synthesis of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone, a valuable spirocyclic scaffold with significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the construction of the core spiro[indoline-3,4'-piperidine] intermediate via an acid-catalyzed intramolecular cyclization, followed by N-acetylation of the piperidinyl nitrogen. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction

Spirocyclic systems, particularly those incorporating indoline and piperidine moieties, represent a class of "privileged scaffolds" in modern medicinal chemistry. Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for various biological targets. The spiro[indoline-3,4'-piperidine] core is a key pharmacophore found in a range of biologically active compounds, including potential therapeutics for neurological disorders and other conditions. The title compound, 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (CAS No. 167484-19-7), is a derivative that allows for further functionalization and exploration of structure-activity relationships (SAR).

The synthetic strategy outlined herein is designed to be both efficient and scalable, providing a reliable pathway to this important molecular entity. The first stage involves the creation of the spirocyclic core, for which methods analogous to the Fischer indole synthesis are highly effective.[1][2][3][4] This classic reaction involves the acid-catalyzed rearrangement of a phenylhydrazone to form the indole, or in this case, indoline ring system. The second stage is a straightforward N-acetylation, a common and high-yielding transformation in organic synthesis.[5]

Overall Synthetic Scheme

The synthesis of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone is accomplished in two primary steps as depicted below.

Overall_Synthetic_Scheme cluster_0 Step 1: Spirocyclization cluster_1 Step 2: N-Acetylation Start Phenylhydrazine + N-protected-4-piperidone Intermediate Spiro[indoline-3,4'-piperidine] Start->Intermediate  Acid Catalyst (e.g., PPA)   Final_Product 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone Intermediate->Final_Product  Acetic Anhydride, Base  

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Spiro[indoline-3,4'-piperidine] Intermediate

This protocol details the formation of the core spirocyclic amine from phenylhydrazine and an N-protected 4-piperidone derivative. The N-protecting group on the piperidone is crucial for directing the reaction and is subsequently removed during the acidic workup. A common and effective protecting group for this purpose is the benzyl group.

Reaction Parameters
ParameterValue
Reactants Phenylhydrazine, N-Benzyl-4-piperidone
Catalyst Polyphosphoric Acid (PPA)
Solvent None (neat reaction)
Temperature 100-120 °C
Reaction Time 2-4 hours
Work-up Basic aqueous work-up
Purification Column chromatography
Expected Yield 40-60%
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-benzyl-4-piperidone (1.0 eq) and phenylhydrazine (1.1 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the N-benzyl-4-piperidone) to the reaction mixture. The mixture will become viscous.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the mixture is strongly basic (pH > 12). This step should be performed in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure spiro[indoline-3,4'-piperidine]. The debenzylation of the piperidine nitrogen occurs under the harsh acidic conditions of the reaction and workup.

Workflow Diagram

Step1_Workflow A Combine Phenylhydrazine and N-Benzyl-4-piperidone B Add Polyphosphoric Acid (PPA) A->B C Heat to 100-120 °C for 2-4 hours B->C D Cool to Room Temperature C->D E Quench with Ice and NaOH (aq) D->E F Extract with Organic Solvent E->F G Wash with Brine and Dry F->G H Concentrate under Reduced Pressure G->H I Purify by Column Chromatography H->I

Caption: Workflow for the synthesis of the spiro-intermediate.

Part 2: N-Acetylation of Spiro[indoline-3,4'-piperidine]

This final step involves the acylation of the secondary amine of the piperidine ring to yield the target compound. Acetic anhydride is a common and effective reagent for this transformation, typically carried out in the presence of a base to neutralize the acetic acid byproduct.

Reaction Parameters
ParameterValue
Reactant Spiro[indoline-3,4'-piperidine]
Reagent Acetic Anhydride
Base Triethylamine or Pyridine
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Work-up Aqueous work-up
Purification Recrystallization or Column chromatography
Expected Yield >90%
Experimental Protocol
  • Dissolution: Dissolve the spiro[indoline-3,4'-piperidine] (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic phase under reduced pressure.

  • Purification: The crude product is often pure enough for use. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone as a solid.

Workflow Diagram

Step2_Workflow J Dissolve Spiro-intermediate in DCM K Add Triethylamine and Cool to 0 °C J->K L Add Acetic Anhydride Dropwise K->L M Stir at Room Temperature for 1-3 hours L->M N Quench with Saturated NaHCO3 (aq) M->N O Extract with DCM N->O P Wash with Brine and Dry O->P Q Concentrate under Reduced Pressure P->Q R Purify by Recrystallization/Chromatography Q->R

Caption: Workflow for the N-acetylation step.

Characterization

The final product, 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Molecular Formula: C₁₄H₁₈N₂O

  • Molecular Weight: 230.31 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. Expected ¹H NMR signals would include aromatic protons of the indoline ring, aliphatic protons of the piperidine ring, and a characteristic singlet for the acetyl methyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show a molecular ion peak corresponding to the calculated mass.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic carbonyl stretch for the amide group.

References

  • Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. (2013). National Institutes of Health. [Link]

  • Bariwal, J., Voskressensky, L. G., & Van der Eycken, E. V. Scheme 22 Synthesis of spiro[indoline-3,4'-piperidin]-2-ones 22b and 22d. ResearchGate. [Link]

  • Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. (2018). National Institutes of Health. [Link]

  • Synthesis of Spiro[indoline‐3,2′‐pyrido[2,1‐b][6][7]oxazine]‐3′,4′‐dicarboxylate Derivatives. ResearchGate. [Link]

  • Synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles. ResearchGate. [Link]

  • Spiroindoline from Fischer indole synthesis. (2007). Org Prep Daily. [Link]

  • Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. (2023). MDPI. [Link]

  • Spiro[indoline-3,4'-piperidine]s and related compounds. (1984).
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). National Institutes of Health. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2023). MDPI. [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). National Institutes of Health. [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3'-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). PubMed. [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (2023). Beilstein Journals. [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (2023). Beilstein-Institut. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2021). MDPI. [Link]

  • Studies on Acetylation of Indoles. (2014). ResearchGate. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021). GlycoPOD. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers. [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of 1-acetylspiro[indoline-3,4'-piperidine] from Isatin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 1-acetylspiro[indoline-3,4'-piperidine], a valuable scaffold in medicinal chemistry and drug discovery. The synthesis commences with the formation of the spiro[indoline-3,4'-piperidine] core via a reductive amination of isatin, followed by the N-acetylation of the indoline nitrogen. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, and analytical characterization guidelines.

Introduction

Spirocyclic systems, particularly those incorporating the indoline nucleus, are prominent structural motifs in a multitude of biologically active natural products and synthetic pharmaceuticals. The rigid, three-dimensional architecture of spiro-compounds allows for precise spatial orientation of functional groups, making them attractive scaffolds for probing biological targets. The spiro[indoline-3,4'-piperidine] core, in particular, is a privileged structure found in various compounds with diverse pharmacological activities. Isatin (1H-indole-2,3-dione) serves as a versatile and readily available starting material for the synthesis of a wide array of heterocyclic compounds, including spirooxindoles.[1][2] This application note details a robust and reproducible methodology for the synthesis of 1-acetylspiro[indoline-3,4'-piperidine] from isatin.

Synthetic Strategy Overview

The synthesis is designed as a two-step process, beginning with the construction of the spirocyclic core, followed by functionalization of the indoline nitrogen.

Step 1: Reductive Amination. The initial step involves the formation of the spiro[indoline-3,4'-piperidine] intermediate. This is achieved through a reductive amination reaction between isatin and a suitable piperidone derivative. In this key transformation, the C3-keto group of isatin reacts with the amine to form an imine intermediate, which is subsequently reduced in situ to yield the spiro-indoline.[3][4]

Step 2: N-Acetylation. The second step is the N-acetylation of the spiro[indoline-3,4'-piperidine] intermediate. This is a standard procedure utilizing acetic anhydride to introduce an acetyl group onto the indoline nitrogen, yielding the final product.[5][6]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Spirocyclization cluster_1 Step 2: N-Acetylation Isatin Isatin Intermediate Spiro[indoline-3,4'-piperidine] Isatin->Intermediate Reductive Amination Piperidone 4-Piperidone Derivative Piperidone->Intermediate FinalProduct 1-acetylspiro[indoline-3,4'-piperidine] Intermediate->FinalProduct Acetic Anhydride, Base

Figure 1: Overall synthetic workflow for the preparation of 1-acetylspiro[indoline-3,4'-piperidine].

PART 1: Synthesis of spiro[indoline-3,4'-piperidine]

Reaction Mechanism

The formation of the spiro[indoline-3,4'-piperidine] core proceeds via a reductive amination pathway. The reaction is initiated by the nucleophilic attack of the secondary amine of 4-piperidone on the electrophilic C3-carbonyl of isatin to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an iminium ion. A reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to yield the spiro[indoline-3,4'-piperidine].[7] The C2-carbonyl of the isatin is then reduced to a methylene group to form the indoline ring.

Experimental Protocol

Materials and Equipment:

  • Isatin

  • 1-Boc-4-piperidone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add isatin (1.0 eq) and 1-Boc-4-piperidone (1.1 eq).

  • Dissolve the starting materials in anhydrous dichloroethane (DCE) (approximately 0.1 M concentration with respect to isatin).

  • Add glacial acetic acid (2.0 eq) to the mixture and stir for 30 minutes at room temperature. The acetic acid acts as a catalyst for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to afford the pure spiro[indoline-3,4'-piperidine] intermediate. Note: The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) if the unprotected piperidine is desired for the subsequent step.

Expected Outcome and Characterization

The successful synthesis of the spiro[indoline-3,4'-piperidine] intermediate should yield a solid product. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the indoline ring, as well as aliphatic protons of the piperidine ring. The NH proton of the indoline will likely appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the aromatic and aliphatic carbons should be present. The spiro carbon will be a key quaternary carbon signal.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the spiro[indoline-3,4'-piperidine].

PART 2: Synthesis of 1-acetylspiro[indoline-3,4'-piperidine]

Reaction Mechanism

The N-acetylation of the spiro[indoline-3,4'-piperidine] intermediate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the indoline nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. A base, such as triethylamine or pyridine, is used to scavenge the acetic acid byproduct, driving the reaction to completion.[5][6]

Experimental Protocol

Materials and Equipment:

  • Spiro[indoline-3,4'-piperidine] (from Part 1)

  • Acetic anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the spiro[indoline-3,4'-piperidine] (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove excess acetic anhydride and acetic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 1-acetylspiro[indoline-3,4'-piperidine].

Quantitative Data Summary
ParameterStep 1: Reductive AminationStep 2: N-Acetylation
Reactants Isatin, 1-Boc-4-piperidoneSpiro[indoline-3,4'-piperidine], Acetic Anhydride
Reagents NaBH(OAc)₃, Acetic AcidTriethylamine or Pyridine
Solvent Dichloroethane (DCE)Dichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12-24 hours2-4 hours
Typical Yield 60-80%85-95%
Purity (post-purification) >95%>98%

Analytical Characterization Workflow

G cluster_characterization Characterization CrudeProduct Crude Product Purification Purification (Column Chromatography/Recrystallization) CrudeProduct->Purification PureProduct Pure 1-acetylspiro[indoline-3,4'-piperidine] Purification->PureProduct NMR ¹H and ¹³C NMR PureProduct->NMR MS Mass Spectrometry (HRMS) PureProduct->MS IR Infrared Spectroscopy PureProduct->IR

Figure 2: Workflow for the purification and analytical characterization of the final product.

Expected Characterization Data for 1-acetylspiro[indoline-3,4'-piperidine]
  • ¹H NMR: The spectrum should display a singlet for the acetyl methyl group around δ 2.2 ppm. Aromatic protons of the indoline ring will appear in the aromatic region (δ 7.0-8.0 ppm). The aliphatic protons of the piperidine and indoline rings will be observed in the upfield region.

  • ¹³C NMR: A signal for the acetyl carbonyl carbon should be present around δ 168-170 ppm. The acetyl methyl carbon will be a signal around δ 24 ppm. Aromatic and aliphatic carbon signals will be in their respective characteristic regions. The spiro carbon signal is a key indicator of successful synthesis.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak with an m/z value that corresponds to the exact mass of C₁₄H₁₈N₂O.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1660-1680 cm⁻¹ is expected for the amide carbonyl (N-acetyl) group.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Dichloroethane and dichloromethane are chlorinated solvents and should be handled with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent.

  • Acetic anhydride is corrosive and a lachrymator.

  • Pyridine has a strong, unpleasant odor and is flammable.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-acetylspiro[indoline-3,4'-piperidine] from isatin. The two-step procedure, involving a key reductive amination followed by N-acetylation, is a reliable method for accessing this important heterocyclic scaffold. The detailed experimental procedures and characterization guidelines are intended to enable researchers to successfully synthesize and validate this compound for applications in drug discovery and medicinal chemistry.

References

  • BenchChem. (2025).
  • Shaikh, et al. (2016). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Journal of the Chinese Chemical Society, 63(3), 268-273.
  • Yan, C. G., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry, 9, 842–849.
  • ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d.
  • Fathalla, M. F., et al. (2023). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism, 48(1), 3-17.
  • CEM Corporation. (n.d.). Automated N-terminal Acetylation.
  • Yan, C. G., et al. (2015). One-pot four-component reaction for convenient synthesis of functionalized 1-benzamidospiro[indoline-3,4'-pyridines]. Beilstein Journal of Organic Chemistry, 11, 23–29.
  • El-Newehy, M. H., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • Wang, X. S., et al. (2023). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry, 19, 1269–1277.
  • Ali, M. A., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(8), 3491.
  • Wang, X. S., et al. (2023). Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. Beilstein Journal of Organic Chemistry, 19, 2038–2047.
  • The Royal Society of Chemistry. (n.d.).
  • El-Gendy, M. N. (2020). Studies on Acetylation of Indoles.
  • Abdel-latif, F. F., et al. (2015). Green Chemistry Approach for Efficient Synthesis of Some New Spiro [Indoline- 3,4'-Pyran] Derivatives and Prediction their Biological Activity by PASS INET. Journal of Pharmaceutical and Applied Chemistry, 1(2), 37-40.
  • Beilstein Journals. (n.d.). An Fe(II)
  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. GlycoPODv2.
  • CDN. (n.d.).
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235–31274.
  • Wikipedia. (n.d.).
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Chemistry Steps. (2024).
  • ResearchGate. (n.d.). Propagative isatin in organic synthesis of spirooxindoles through catalysis.
  • Google Patents. (n.d.). US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Application Note: One-Pot Multicomponent Synthesis of Spiroindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The spiroindoline scaffold is a privileged structural motif integral to numerous natural products and pharmacologically active agents, driving significant interest in medicinal chemistry.[1][2][3] Traditional multi-step syntheses of these complex architectures are often hampered by low yields, tedious purification processes, and poor atom economy. This application note details a robust and efficient one-pot, three-component synthesis of spiroindoline derivatives. By leveraging the principles of multicomponent reactions (MCRs), this approach offers operational simplicity, high bond-forming efficiency, and access to structurally diverse molecules from simple precursors.[4] We provide a comprehensive overview of the underlying reaction mechanism, a detailed step-by-step protocol using an environmentally benign catalyst, and a comparative analysis of various catalytic systems to guide optimization.

Part 1: Foundational Principles of the Multicomponent Strategy

The power of multicomponent reactions lies in their ability to construct complex molecules in a single synthetic operation, minimizing waste and resources. The synthesis of the spiroindoline core typically involves the condensation of three key building blocks:

  • Isatin Derivatives: These serve as the foundational oxindole component, providing the core five-membered ring that will ultimately bear the spiro-center. The C3-carbonyl group of isatin is highly electrophilic and acts as the initial reaction site.[2]

  • Active Methylene Compounds: Molecules containing a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) are essential.[1][5] Their high acidity allows for easy deprotonation, forming a potent nucleophile that initiates the reaction cascade.

  • 1,3-Dicarbonyl Compounds: Cyclic dicarbonyls such as dimedone, 1,3-cyclohexanedione, or 4-hydroxycoumarin act as the terminal component.[6][7] They participate in a crucial Michael addition and subsequent cyclization to form the second heterocyclic ring of the spiro system.

The convergence of these three components is orchestrated by a catalyst, which can range from simple bases like piperidine to Lewis acids (e.g., SnCl₄, BF₃·Et₂O) or modern, sustainable catalysts like L-proline and heterogeneous nanoparticles.[1][2][7][8][9] The choice of catalyst is critical as it influences reaction rates, yields, and overall environmental impact.

Part 2: Unraveling the Reaction Mechanism

The formation of the spiroindoline framework proceeds through a well-established and elegant domino reaction sequence. Understanding this mechanism is key to troubleshooting and adapting the protocol for different substrates. The process can be dissected into three primary stages:

  • Knoevenagel Condensation: The reaction initiates with a base- or acid-catalyzed condensation between the C3-carbonyl of the isatin (I) and the active methylene compound (II). This step forms a highly electrophilic isatylidene intermediate (III) upon dehydration.[1][8]

  • Michael Addition: The enol form of the 1,3-dicarbonyl compound (IV) then acts as a Michael donor, executing a nucleophilic attack on the β-carbon of the activated double bond in the isatylidene intermediate (III). This C-C bond-forming step creates an open-chain intermediate (V).[6][8]

  • Intramolecular Cyclization & Tautomerization: The final step involves an intramolecular cyclization where a nucleophilic group from the Michael adduct (in this case, the enol oxygen or an amino group) attacks one of the electron-withdrawing groups (e.g., a nitrile). Subsequent tautomerization yields the thermodynamically stable, final spiroindoline product (VI).[6]

Reaction_Mechanism Proposed Reaction Mechanism for Spiroindoline Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization I Isatin (I) II Active Methylene Compound (II) III Isatylidene Intermediate (III) I->III + (II) - H₂O IV 1,3-Dicarbonyl (enol form) (IV) V Open-Chain Intermediate (V) VI Final Spiroindoline Product (VI) III_ref->V + (IV) V_ref->VI Intramolecular Cyclization Experimental_Workflow General Experimental Workflow A 1. Reagent Preparation B 2. Reaction Setup (Flask, Stirrer, Solvent, Catalyst) A->B C 3. One-Pot Reaction (Heating & Stirring) B->C D 4. TLC Monitoring C->D Periodic Sampling E 5. Workup (Quenching & Precipitation) C->E Upon Completion D->C Continue Reaction F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization) F->G H 8. Final Product Characterization (NMR, IR, MP) G->H

Sources

Application Note: High-Precision N-Acetylation of Spiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in growth hormone secretagogues (e.g., Ibutamoren), GPCR ligands, and kinase inhibitors (c-Met/ALK) [1, 2].

The synthetic challenge lies in the presence of two distinct nitrogen centers:

  • N1 (Indoline): An aniline-like nitrogen (

    
    ). Low nucleophilicity due to conjugation with the benzene ring.
    
  • N1' (Piperidine): A secondary aliphatic amine (

    
    ). High nucleophilicity.
    

This guide provides a controlled, regioselective protocol to target the N1'-piperidine (the most common functionalization site) while preventing side reactions at the N1-indoline. It also outlines the strategy for N1-indoline acetylation, which requires orthogonal protection or forcing conditions.

Chemical Strategy: The "Tale of Two Nitrogens"

The reactivity difference (


) allows for kinetic resolution.
  • Kinetic Control (

    
    , 1.0 eq):  Targets N1' (Piperidine).
    
  • Thermodynamic/Forcing Conditions (Heat, Excess, Catalyst): Targets both N1 and N1'.

ReactionLogic Start Spiro[indoline-3,4'-piperidine] (Unsubstituted) Cond1 Condition A: 1.0 eq Ac2O, 0°C Kinetic Control Start->Cond1 High Selectivity Cond2 Condition B: Excess Ac2O, Reflux DMAP Cat. Start->Cond2 Forcing Conditions Prod1 Product A: 1'-Acetyl-spiro[indoline-3,4'-piperidine] (Mono-acetylated) Cond1->Prod1 Prod2 Product B: 1,1'-Diacetyl-spiro[indoline-3,4'-piperidine] (Bis-acetylated) Cond2->Prod2

Figure 1: Decision tree for regioselective acetylation based on reaction conditions.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1'-Acetyl-spiro[indoline-3,4'-piperidine]

Objective: Selectively acetylate the piperidine nitrogen without touching the indoline aniline.

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleNotes
Spiro[indoline-3,4'-piperidine]1.0SubstrateFree base or HCl salt*
Acetic Anhydride (

)
1.05ReagentLimiting reagent is crucial
Triethylamine (

)
1.2 - 2.5Base1.2 eq for free base; 2.5 eq if using HCl salt
Dichloromethane (DCM)-SolventAnhydrous, 0.1 M conc.[5][6]

(sat. aq.)
-Quench-

*Note: If starting with the dihydrochloride salt, ensure enough base is added to liberate the amine.

Step-by-Step Methodology
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve Spiro[indoline-3,4'-piperidine] (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Cool the solution to

    
      (ice bath). Add 
    
    
    
    (1.2 mmol) dropwise. Stir for 10 minutes.
  • Acetylation: Prepare a solution of Acetic Anhydride (1.05 mmol, 1.05 eq) in DCM (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Critical: Rapid addition or excess

      
       leads to N1-acetylation impurities.
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) over 1 hour.
    
  • Monitoring: Check via TLC (MeOH:DCM 1:9) or LCMS. The starting material (

    
    ) should disappear, replaced by Mono-Ac (
    
    
    
    ).
  • Workup:

    • Quench with saturated

      
       (10 mL). Stir vigorously for 10 mins.
      
    • Separate phases.[3] Extract aqueous layer with DCM (

      
       mL).
      
    • Combine organics, wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude residue is typically

    
     pure. If N1-acetyl impurity is present, purify via flash chromatography (Gradient: 0-5% MeOH in DCM).
    
Protocol B: Synthesis of 1-Acetyl-spiro[indoline-3,4'-piperidine] (Indoline Core)

Objective: Acetylate the indoline nitrogen.[1][6] This is chemically difficult if the piperidine is free. Strategy: Protection


 Acetylation 

Deprotection.
  • Protection: React starting material with

    
     (1.0 eq, DCM, RT) to yield 1'-Boc-spiro[indoline-3,4'-piperidine] .
    
  • Acetylation:

    • Dissolve Boc-protected intermediate in Pyridine (0.2 M).

    • Add Acetyl Chloride (2.0 eq) and DMAP (0.1 eq).

    • Heat to

      
       for 4-6 hours. (The aniline requires activation).
      
  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the 1-acetyl product.

Process Analytical Technology (PAT) & QC

Verification of the correct regioisomer is mandatory. Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-NMR diagnostic shifts.[1][4][7][8]
Proton EnvironmentUnsubstituted (

ppm)
1'-Acetyl (Piperidine)1-Acetyl (Indoline)
Piperidine

-H
~2.8 - 3.0 (m)~3.5 - 4.5 (m) (Downfield shift due to amide)~2.9 (m)
Indoline C7-H (Ortho to N)~6.5 - 6.7 (d)~6.6 (d)~8.0 - 8.2 (d) (Strong downfield shift due to amide anisotropy)

Diagnostic Rule: If the aromatic doublet at ~6.6 ppm shifts to ~8.1 ppm, you have acetylated the Indoline (N1). If the aliphatic protons split and shift downfield but the aromatic region remains largely unchanged, you have the desired Piperidine (N1') amide [3].

Workup & Purification Workflow

Workup Rxn Reaction Mixture (DCM, Et3N, Ac2O) Quench Quench: Sat. NaHCO3 (pH ~8-9) Rxn->Quench Sep Phase Separation Quench->Sep Org Organic Phase (DCM) Contains Product Sep->Org Aq Aqueous Phase Contains Salts/Et3N-HCl Sep->Aq Dry Dry (Na2SO4) & Conc. Org->Dry Crude Crude Analysis (NMR) Dry->Crude Decision Purity >95%? Crude->Decision Recryst Recrystallize (EtOAc/Hex) Decision->Recryst Yes Column Flash Column (DCM:MeOH) Decision->Column No

Figure 2: Standard downstream processing workflow for amide synthesis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-acetylation (M+86) Excess

or high temp.
Strictly control temp (

) and stoichiometry (1.05 eq).
Low Conversion Old

(hydrolyzed).
Distill

or use fresh bottle. Ensure base (

) is sufficient to neutralize HCl salts.
Solubility Issues Free base is polar.Use a cosolvent like DMF or THF if DCM solubility is poor.
Regioselectivity Loss Reaction run too long.Quench immediately upon consumption of SM. Indoline acetylation is slow but non-zero.

References

  • Design and Synthesis of Spirocyclic Piperidines. PharmaBlock Whitepaper. Detailed insights into the physicochemical properties and synthetic utility of spiro-piperidines in drug discovery.

  • Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics. Bioorg.[9] Med. Chem. Lett. 2001, 11(14), 1955-1957. Describes the use of the scaffold in ghrelin mimetics and functionalization strategies.

  • Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles. Molecules 2024. Discusses NMR shifts associated with indole/indoline acylation and regioselectivity challenges.

  • Spiro[indoline-3,4'-piperidine] Derivatives. US Patent US4477667A. Provides specific examples of salt formation and functionalization of the spiro-indoline core.

Sources

1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone solubility in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of the Solubility of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone in Dimethyl Sulfoxide (DMSO) and Methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in both biological and chemical systems. For novel heterocyclic compounds like 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone, a derivative of the biologically significant spiroindoline scaffold, understanding its solubility profile is essential for successful drug discovery and development.[1][2] Poor solubility can impede absorption, lead to unreliable in vitro assay results, and create significant challenges in formulation.[3][4] This document provides a comprehensive guide with detailed protocols for determining the thermodynamic (equilibrium) solubility of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone in two common laboratory solvents: Dimethyl Sulfoxide (DMSO), a polar aprotic solvent ubiquitous in high-throughput screening, and Methanol, a polar protic solvent widely used in synthesis, purification, and analysis.[5][6]

Introduction: The Critical Role of Solvents and Solubility

The spiro[indoline-piperidine] core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (Molecular Formula: C₁₄H₁₈N₂O) is a representative member of this class.[7] Before its potential can be explored in biological assays, its fundamental physical properties, particularly solubility, must be characterized.

  • Dimethyl Sulfoxide (DMSO) is prized for its exceptional power to dissolve a wide array of organic compounds, making it the standard for creating high-concentration stock solutions for biological screening.[5][8] However, the use of DMSO is not without caveats; it can influence protein conformation and interfere with some assays, making it crucial to understand a compound's maximum solubility to minimize the final DMSO concentration in aqueous buffers.[9]

  • Methanol (MeOH) is a versatile polar protic solvent. Its utility spans from being a mobile phase component in chromatography to a solvent for extraction and purification.[6][10] Characterizing solubility in methanol is vital for developing purification strategies and for understanding a compound's behavior in mixed-solvent systems, which are common in analytical chemistry.[11][12]

This guide presents the "gold standard" Shake-Flask Method for determining thermodynamic solubility, which measures the saturation point of a compound in a solvent at equilibrium.[13][14] This is distinct from kinetic solubility, which assesses the tendency of a compound to precipitate when a DMSO stock is diluted into an aqueous medium.[15][16]

Physicochemical Properties & Safety

Accurate experimental work begins with a thorough understanding of the reagents. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18][19]

Compound/Solvent Molecular Formula Molecular Weight ( g/mol ) Key Properties & Hazards
1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone C₁₄H₁₈N₂O230.31Off-white solid. Health hazards not fully investigated. Handle with caution as with any novel research chemical.[17]
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO78.13Colorless liquid. Highly polar aprotic solvent. Readily penetrates skin.[20] Low volatility.[21]
Methanol (MeOH) CH₃OH32.04Colorless, volatile, flammable liquid. Toxic upon ingestion and inhalation. Low UV cutoff (approx. 205 nm).

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to establish the equilibrium solubility of the test compound. The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[13][22]

Required Materials & Equipment
  • Compound: 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (solid powder)

  • Solvents: HPLC-grade DMSO, HPLC-grade Methanol

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps

    • Vortex mixer

    • Orbital shaker or vial roller system capable of maintaining a constant temperature (25 °C)[3][23]

    • Microcentrifuge

    • 0.22 µm syringe filters (low-binding, e.g., PVDF or PTFE)

    • HPLC system with UV detector (or LC-MS/MS for higher sensitivity)

    • Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

The following diagram outlines the critical steps in the thermodynamic solubility determination process.

G Thermodynamic Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A 1. Weigh Excess Compound (~2-5 mg into vial) B 2. Add Solvent (1 mL DMSO or MeOH) A->B Dispense solvent D 4. Agitate Vials (24-48h at 25°C) B->D Ensure visible excess solid C 3. Prepare Standards (Serial dilutions in solvent) G 7. Analyze Samples & Standards (HPLC-UV) C->G For quantification E 5. Centrifuge (e.g., 10,000 rpm, 15 min) D->E Achieve equilibrium F 6. Filter Supernatant (0.22 µm low-binding filter) E->F Pellet undissolved solid F->G Remove fine particulates H 8. Construct Calibration Curve G->H Plot response vs. conc. I 9. Calculate Solubility H->I Determine unknown conc.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Procedure

Part A: Sample Preparation and Equilibration

  • Weigh Compound: Accurately weigh approximately 2-5 mg of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone into a 2 mL glass vial. Prepare separate vials for each solvent (DMSO and Methanol) and for each replicate (n=3 is recommended).

    • Causality Note: Using an excess of solid material is crucial to ensure that the solution becomes saturated, which is the definition of thermodynamic solubility.[13]

  • Add Solvent: Add exactly 1.0 mL of the respective solvent (DMSO or Methanol) to each vial.

  • Initial Mixing: Cap the vials securely and vortex for 1-2 minutes to break up any clumps and initiate the dissolution process.

  • Equilibration: Place the vials on an orbital shaker or vial roller in a temperature-controlled environment set to 25 °C. Agitate continuously for 24 to 48 hours.

    • Causality Note: A long incubation period is necessary to allow the system to reach a true thermodynamic equilibrium between the dissolved and solid states.[24][25] The time required can vary, but 24 hours is a common starting point.[16]

Part B: Phase Separation

  • Sedimentation: After incubation, allow the vials to stand for 30 minutes to let the excess solid settle.

  • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining undissolved solid.

    • Causality Note: This step is critical for separating the saturated supernatant from the solid phase without disturbing the equilibrium.

  • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm chemical-resistant filter into a clean analysis vial.

    • Trustworthiness Check: Discard the first ~100 µL of filtrate to saturate any potential binding sites on the filter material, which is especially important for hydrophobic compounds.[13] This ensures the collected sample accurately represents the saturated solution.

Part C: Quantification by HPLC-UV

  • Prepare Standards: Create a set of calibration standards by performing serial dilutions of a known-concentration stock solution of the compound in the relevant solvent. A typical concentration range might be from 1 µg/mL to 500 µg/mL.

  • Sample Dilution: Dilute the filtered sample from Part B into the analytical range of the calibration curve. The dilution factor will depend on the compound's expected solubility.

  • HPLC Analysis: Analyze the prepared standards and the diluted sample(s) using a validated HPLC-UV method. The detection wavelength should be set to the λ_max of the compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standards.

    • Use the linear regression equation (y = mx + c) from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility using the following formula: Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

The final solubility data should be presented clearly, including the solvent, temperature, and the mean and standard deviation from the replicates.

Table 2: Example Solubility Data for 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

Solvent Temperature (°C) Mean Solubility (mg/mL) Standard Deviation Molar Solubility (M)
DMSO25[Experimental Value][+/- Value][Calculated Value]
Methanol25[Experimental Value][+/- Value][Calculated Value]

Molar Solubility (M) = [Solubility (g/L)] / [Molecular Weight ( g/mol )]

Conclusion and Scientific Insights

This application note provides a robust, self-validating protocol for determining the thermodynamic solubility of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone in DMSO and Methanol. By adhering to the principles of using excess solid, ensuring sufficient equilibration time, and employing careful phase separation techniques, researchers can obtain reliable and reproducible data.[13][22] This information is foundational for all subsequent stages of research, from designing accurate in vitro assays to developing viable formulations for in vivo studies. Understanding this fundamental property is a non-negotiable first step in the journey of drug discovery and development.[26]

References

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • Purosolv. (2025, April 21). The Role of Methanol in Pharma-Grade Compound Extraction. Purosolv. Retrieved from [Link]

  • Goel Scientific. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Goel Scientific. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved from [Link]

  • Pharmaffiliates. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Pharmaffiliates. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Creative Bioarray. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 1H-Spiro[indole-3,4'-oxane]-2-one. KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Slideshare. (n.d.). Methanol as a Versatile Solvent in Drug Formulation. Slideshare. Retrieved from [Link]

  • LookChem. (2024, September 9). Innovative Applications of DMSO. LookChem. Retrieved from [Link]

  • ResearchGate. (2025, October 28). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. INDOFINE. Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. Purosolv. Retrieved from [Link]

  • J&K Scientific. (2023, January 2). JP-9935 p.1 - Safety Data Sheet. J&K Scientific. Retrieved from [Link]

  • MDPI. (2024, October 29). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. Retrieved from [Link]

  • ACS Publications. (2025, May 12). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. ACS Publications. Retrieved from [Link]

  • PMC. (2024, October 29). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. PMC. Retrieved from [Link]

  • PMC. (2023, April 15). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. PMC. Retrieved from [Link]

  • ChemBK. (n.d.). Ethanone, 1-(1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl)-. ChemBK. Retrieved from [Link]

  • Semantic Scholar. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar. Retrieved from [Link]

  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanol. Wikipedia. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Retrieved from [Link]

  • Food Research. (2023, October 31). Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE) from Spirulina platensis. Food Research. Retrieved from [Link]

  • RSC Publishing. (n.d.). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. RSC Publishing. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). ChEMBL. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025, November 5). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. PMC. Retrieved from [Link]

  • Reddit. (2023, July 21). Compound only dissolves in methanol + water, is this common?. Reddit. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[isoindoline-1,4'-piperidin]-3-one. PubChem. Retrieved from [Link]

Sources

HPLC Method Development for Spiro-Piperidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro-piperidines represent a privileged scaffold in modern drug discovery, frequently appearing in GPCR ligands, ion channel blockers, and kinase inhibitors. However, their analysis presents a "perfect storm" of chromatographic challenges: high basicity (


 9–10.5), significant hydrophobicity due to the spiro-cycle rigidity, and often weak UV chromophores.

This guide details a systematic method development strategy. Unlike generic small-molecule protocols, this workflow prioritizes pH-switching strategies and hybrid particle technologies to overcome the severe peak tailing associated with secondary amines interacting with residual silanols.

The Physicochemical Challenge

To develop a robust method, one must understand the analyte's behavior at the molecular level.

The Silanol Trap (The "Tail" of the Problem)

Spiro-piperidines contain a secondary amine. On traditional silica-based C18 columns at neutral or low pH, two retention mechanisms compete:

  • Hydrophobic Interaction: The carbon scaffold interacts with the C18 ligand (Desired).

  • Ion-Exchange (Cationic): The protonated amine (

    
    ) interacts with ionized, acidic silanols (
    
    
    
    ) on the silica surface (Undesired).

Result: This secondary interaction is kinetically slow, causing severe peak tailing (


), retention time shifts, and poor reproducibility.
The Spiro-Rigidity Factor

Unlike flexible alkyl chains, the spiro-linkage creates a rigid, orthogonal 3D structure. This often results in:

  • High Lipophilicity: Requiring higher % organic modifier to elute.

  • Solubility Issues: Potential precipitation in 100% aqueous buffers.

  • Stereoisomerism: The spiro center often introduces chirality, requiring specific attention to diastereomer separation.

Strategic Method Development Workflow

The following decision matrix outlines the logical flow for selecting the optimal separation mode.

MethodDevelopment Start Start: Spiro-Piperidine Analyte CheckUV Check UV Chromophore Start->CheckUV IsUVWeak Weak/No UV? CheckUV->IsUVWeak Derivatize Pre-column Derivatization (Tosyl Chloride) IsUVWeak->Derivatize Yes DirectLC Direct LC Analysis IsUVWeak->DirectLC No Derivatize->DirectLC ChoosepH Select pH Strategy DirectLC->ChoosepH HighpH High pH (pH 10) Neutralize Amine ChoosepH->HighpH Preferred (Max Retention) LowpH Low pH (pH 2-3) Protonate Amine ChoosepH->LowpH Alternative (LC-MS) ColHigh Column: Hybrid Silica (BEH) (Resistant to dissolution) HighpH->ColHigh ColLow Column: Charged Surface (CSH) (Repels protons) LowpH->ColLow Validation Check Asymmetry (As) Target: 0.9 < As < 1.3 ColHigh->Validation ColLow->Validation

Figure 1: Decision tree for spiro-piperidine method development. Note the bifurcation based on pH strategy, which dictates column selection.

Detailed Experimental Protocols

Protocol A: The "High pH" Strategy (Gold Standard)

Rationale: At pH 10, the piperidine amine (


) is deprotonated (neutral). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks and increased retention (better for polar impurities).

Critical Requirement: You MUST use a column with "Hybrid" particle technology (e.g., Ethylene Bridged Hybrid - BEH). Traditional silica dissolves at pH > 8.

ParameterSpecificationCausality / Notes
Column Waters XBridge BEH C18 or Agilent Poroshell HPH-C18Polymer-silica hybrid resists high pH dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

)
Volatile buffer suitable for LC-MS; maintains high pH.
Mobile Phase B Acetonitrile (MeCN)MeCN has lower viscosity than MeOH, crucial for rigid spiro molecules.
Gradient 5% B to 95% B over 10 minGeneric scouting gradient.
Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Detection UV 210-220 nm (or MS)Piperidines have weak UV; low wavelength required.

Step-by-Step Workflow:

  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Add ~2-3 mL Ammonium Hydroxide to reach pH 10.0. Filter (0.2 µm).

  • Equilibration: Flush column with 95% MP A for 20 column volumes. Hybrid columns require longer equilibration than standard silica.

  • Injection: Inject 1-5 µL of sample (0.1 mg/mL in 50:50 Water:MeCN). Note: Ensure sample diluent pH matches initial mobile phase to prevent peak splitting.

Protocol B: The "Low pH" Strategy (LC-MS Focused)

Rationale: If high pH is not an option (e.g., analyte instability), use low pH. The amine will be fully protonated (


). To prevent tailing, use a column with a positive surface charge  (Charged Surface Hybrid - CSH) to electrostatically repel the protonated amine from the surface silanols.
ParameterSpecificationCausality / Notes
Column Waters XSelect CSH C18 or Phenomenex Kinetex EVOSurface charge repulsion prevents silanol interaction.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to fully ionize the base; MS compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileKeeps pH constant throughout gradient.
Gradient 5% B to 95% B over 10 minStandard scouting.
Temp 30-40°CStandard range.[1]

Comparison of Strategies:

  • High pH: Better peak shape, higher loading capacity, longer retention (elutes later).

  • Low pH: Faster elution, compatible with standard peptide/drug screens, but higher risk of tailing if wrong column is used.

Protocol C: Derivatization (For UV-Transparent Analytes)

If the spiro-piperidine lacks an aromatic ring, UV detection is impossible.

Reagents:

  • Tosyl Chloride (TsCl) solution (10 mg/mL in MeCN).

  • Carbonate Buffer (0.1 M, pH 9.5).

Procedure:

  • Mix 100 µL Sample + 100 µL Carbonate Buffer + 100 µL TsCl solution.

  • Incubate at 60°C for 30 mins.

  • Quench with 50 µL diethylamine (scavenges excess TsCl).

  • Inject onto Protocol B (Low pH) system. The Tosyl group adds a strong UV chromophore (254 nm) and increases lipophilicity.

System Suitability & Troubleshooting

Acceptance Criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict) or 2.0 (General).
    
  • Resolution (

    
    ):  > 2.0 between spiro-isomers.
    
  • Precision: RSD < 2.0% for retention time.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Severe Tailing (

)
Silanol interactionSwitch to High pH method (Protocol A) or add 5mM Ammonium Formate to Low pH method to increase ionic strength.
Split Peaks Sample solvent mismatchDilute sample in starting mobile phase (low % organic).
Retention Drift pH instabilityEnsure buffer capacity (10mM is min for High pH). Use a guard column.
Doublet Peak Diastereomer separationSpiro-compounds often have axial/equatorial isomers. This may be a real separation, not an artifact. Check MS spectra for identical mass.

References

  • McCalley, D. V. (2010).[2] "The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations." Journal of Chromatography A.

  • Waters Corporation. (2023). "Strategies for the Separation of Basic Compounds." Application Note.

  • Agilent Technologies. (2020). "Control pH During Method Development for Better Chromatography." Technical Overview.

  • BenchChem. (2025).[3] "Optimization of HPLC Separation for Piperidine Diastereomers." Technical Support Center.

  • Chittabathina, V. R., et al. (2014). "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality.

Sources

Application Note: Advanced Crystallization Protocols for 1-Acetylspiro[indoline-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists working with the privileged scaffold 1-acetylspiro[indoline-3,4'-piperidine] . It synthesizes physicochemical analysis with practical, field-proven crystallization strategies.

Introduction & Molecule Profile[1][2]

1-acetylspiro[indoline-3,4'-piperidine] (CAS: Variable/Derivative dependent; Core Scaffold CAS: 178261-41-1 ref) is a critical intermediate in the synthesis of peptidomimetics, growth hormone secretagogues (e.g., Ghrelin agonists), and opioid receptor ligands.

The molecule features a rigid spiro-carbon center connecting a planar indoline ring and a flexible piperidine ring. This unique geometry creates specific challenges for crystallization, primarily the tendency to "oil out" due to the conformational flexibility of the piperidine ring and the rotational freedom of the acetyl group.

Physicochemical Profile
PropertyCharacteristicImplication for Crystallization
Structure Indoline (

-Acetyl) + Piperidine (

-H)
Amphiphilic nature;

is basic (pKa ~9-10),

is neutral (amide).
Solubility High in DCM, MeOH, EtOAc; Low in Hexane, Water.Good candidate for anti-solvent crystallization.
Melting Point Est. 130–160°C (Free Base)Moderate melting point allows for cooling crystallization without degradation.
Stability Stable to air/moisture; Amide bond is robust.Can withstand elevated temperatures during dissolution.

Strategic Crystallization Workflows

To achieve high purity (>99.5%) and controlled particle size, we recommend three distinct protocols depending on the input purity and desired final form.

Diagram 1: Purification Decision Tree

This workflow illustrates the logical selection of protocols based on crude material state.

PurificationWorkflow Start Crude 1-acetylspiro [indoline-3,4'-piperidine] PurityCheck Purity Analysis (HPLC) Start->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity Clean Solid LowPurity Purity < 90% (Oily) PurityCheck->LowPurity Dark Oil / Gum MethodA Protocol A: Free Base Recrystallization (EtOAc / Heptane) HighPurity->MethodA Standard Path MethodC Protocol C: Polymorph Slurry (Toluene / IPA) HighPurity->MethodC If Polymorph Issue MethodB Protocol B: Reactive Crystallization (HCl Salt Formation) LowPurity->MethodB Purification via Salt FinalProduct Crystalline Solid (>99.5% Purity) MethodA->FinalProduct MethodB->FinalProduct MethodC->FinalProduct

Caption: Decision matrix for selecting the optimal crystallization strategy based on crude intermediate quality.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Free Base)

Best for: High-purity crude material (>90%) that needs polishing. Mechanism: Solubility differential between Ethyl Acetate (Good Solvent) and Heptane (Anti-Solvent).

  • Dissolution: Charge 10.0 g of crude 1-acetylspiro[indoline-3,4'-piperidine] into a reactor. Add 30 mL of Ethyl Acetate (EtOAc) .

  • Heating: Heat the mixture to 60°C with agitation (200 rpm) until fully dissolved. Note: If insolubles remain, filter hot through a 0.45 µm PTFE membrane.

  • Nucleation: Cool slowly to 45°C . Add 5 mL of n-Heptane dropwise until a slight turbidity persists (cloud point).

  • Crystal Growth: Hold at 45°C for 30 minutes to anneal seeds.

  • Anti-Solvent Addition: Over 2 hours, add 55 mL of n-Heptane .

  • Cooling: Ramp temperature down to 0–5°C at a rate of 10°C/hour.

  • Isolation: Filter the white crystalline solid. Wash with cold 1:3 EtOAc:Heptane (20 mL).

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Reactive Crystallization (HCl Salt Formation)

Best for: Oily, low-purity crude (<90%) or when the free amine fails to solidify. Mechanism: The basic piperidine nitrogen (


) is protonated, forming an ionic lattice that rejects non-basic impurities.
  • Dissolution: Dissolve 10.0 g of crude oil in 40 mL of Ethanol (EtOH) or Isopropanol (IPA) at room temperature.

  • Acid Addition: Slowly add 1.1 equivalents of HCl (e.g., 1.25 M HCl in EtOH or 4M HCl in Dioxane) dropwise over 30 minutes.

    • Observation: An exotherm is expected. Maintain temperature <40°C.

  • Induction: If no precipitate forms after 15 minutes, scratch the flask wall or add a seed crystal of the HCl salt.

  • Ripening: Stir the slurry at 20°C for 2 hours.

  • Cooling: Cool to 0°C and hold for 1 hour to maximize yield.

  • Isolation: Filter the salt. Wash with cold IPA (15 mL) followed by MTBE (15 mL) to remove residual acidity.

  • Conversion (Optional): To recover the free base, suspend the salt in DCM and wash with saturated aqueous

    
    .
    
Protocol C: Slurry Conversion (Polymorph Control)

Best for: Converting metastable kinetic forms (oils/amorphous) into the thermodynamic stable polymorph.

  • Preparation: Suspend the solid/oil in 10 volumes of Toluene .

  • Cycling: Heat to 80°C (partial dissolution) and cool to 20°C over 4 hours. Repeat this cycle 3 times.

  • Equilibration: Stir at ambient temperature for 24 hours.

  • Result: This process leverages Ostwald ripening to grow larger, stable crystals at the expense of fines and amorphous material.

Characterization & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6): Look for the acetyl singlet at

    
     ppm. The spiro-carbon typically does not show a direct peak but affects the splitting of adjacent methylene protons on the piperidine ring (
    
    
    
    ppm) [1].
  • HPLC: Purity should exceed 99.5% area. Impurities often elute early (polar degradation) or late (dimers).

Troubleshooting Guide (Oiling Out)

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this scaffold.

SymptomRoot CauseCorrective Action
Oiling out upon anti-solvent addition Addition of Heptane was too fast, causing local supersaturation spike.Re-heat to dissolve oil. Add anti-solvent slower . Increase agitation speed.
Sticky gum formation Residual solvent (DCM/THF) trapped in the lattice.Use Protocol C (Slurry) in Toluene or IPA to displace trapped solvates.
No precipitation (Solution remains clear) Metastable zone width is too wide.Seed with 0.1% pure crystal. If no seed exists, scratch glass or use sonication.

References

  • Spiro-Indoline Synthesis & Characterization

    • Synthesis of functionalized spiro[indoline-3,4'-piperidine] derivatives. (2013).[1] National Institutes of Health (NIH).

  • Crystallization of Piperidine Derivatives

    • Piperidine compounds and their preparation and use.[2] (1991).[3] US Patent 5043345A.

  • Physicochemical Properties

    • 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] Property Data.[4][5] PubChem Compound Summary.[4]

  • General Spiro-Cycle Crystallization

    • Selective construction of dispiro[indoline-3,2'-quinoline...]. Beilstein Journal of Organic Chemistry.

Sources

Application Note: Characterization of Spiroindoline-Based Agonists Targeting the Ghrelin Receptor (GHS-R1a)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3]

The Growth Hormone Secretagogue Receptor 1a (GHS-R1a) is a Class A GPCR primarily known for regulating energy homeostasis and growth hormone release. While the endogenous ligand, Ghrelin, is a 28-amino acid peptide requiring serine octanoylation for activity, drug discovery has pivoted toward stable, orally bioavailable small molecules.[1]

Spiroindolines (e.g., MK-677/Ibutamoren) represent a "privileged scaffold" in this domain. Unlike linear peptides, the rigid spiroindoline core mimics the β-turn secondary structure of the ghrelin peptide active site, allowing for high-affinity binding and robust activation of the G


q/11 signaling cascade.
Signaling Pathway & Assay Selection

To fully characterize a spiroindoline agonist, one must interrogate multiple nodes of the signaling pathway. GHS-R1a exhibits high constitutive activity (basal signaling in the absence of ligand), which complicates assay interpretation.

  • Calcium Mobilization (FLIPR): Measures immediate G

    
    q activation. High throughput, but transient signal.
    
  • IP-One Accumulation (HTRF): Measures downstream inositol phosphate turnover. Stable signal; ideal for quantifying efficacy and inverse agonism.

  • Radioligand Binding: Differentiates physical affinity (

    
    ) from functional potency (
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the GHS-R1a signaling cascade and the intervention points for the assays described in this guide.

GHSR_Pathway Agonist Spiroindoline (e.g., MK-677) Receptor GHS-R1a (GPCR) Agonist->Receptor Binding (Ki) Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis IP1 IP1 (Accumulation) IP3->IP1 Degradation ER Endoplasmic Reticulum IP3->ER Binds IP3R Inositol Inositol IP1->Inositol Blocked by LiCl Ca Ca2+ Release ER->Ca Flux (FLIPR) LiCl LiCl (Blocker) LiCl->IP1 Inhibits Degradation

Figure 1: GHS-R1a signaling cascade highlighting the Calcium Flux and IP-One accumulation readout nodes.

Protocol A: Kinetic Calcium Mobilization (FLIPR)

Purpose: To determine the functional potency (


) and efficacy (

) of spiroindoline analogs via real-time detection of intracellular calcium release.

Critical Mechanism: This assay relies on the G


q-mediated release of calcium from the ER. Because spiroindolines are lipophilic, they can sometimes exhibit non-specific membrane perturbation. A kinetic read (rather than endpoint) is required to distinguish true receptor activation from artifacts.
Materials
  • Cell Line: HEK293 or CHO-K1 stably expressing human GHS-R1a. Note: Transient transfections are too variable for reliable SAR (Structure-Activity Relationship) ranking.

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor: Probenecid (Water soluble).

  • Control Agonist: MK-677 (Ibutamoren) or Ghrelin (human).

Step-by-Step Protocol
  • Cell Plating (Day -1):

    • Seed GHS-R1a-HEK293 cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C / 5% CO

      
      .
      
  • Dye Loading (Day 0):

    • Prepare Loading Buffer : HBSS + 20 mM HEPES + 4

      
      M Fluo-4 AM + 2.5 mM Probenecid.
      
    • Expert Insight: Probenecid is non-negotiable here.[2] It inhibits the OAT transporter, preventing the cells from pumping out the dye before the assay begins.

    • Remove culture media and add 100

      
      L Loading Buffer per well.[3]
      
    • Incubate 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Dissolve spiroindolines in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in DMSO.

    • Transfer to assay buffer such that final DMSO concentration on cells is <0.5%.

    • Note: Spiroindolines can precipitate in aqueous buffer at high concentrations (>10

      
      M). Ensure visual clarity of the source plate.
      
  • Measurement (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.

    • Injection: Add 20

      
      L of 5X compound solution.
      
    • Read: Measure continuously for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak - Baseline).
      
    • Fit to a 4-parameter logistic equation to derive

      
      .
      

Protocol B: IP-One Accumulation (HTRF)

Purpose: To measure steady-state signaling and detect inverse agonism .

Critical Mechanism: Calcium flux is transient (seconds). IP-One is a stable downstream metabolite of IP3. By adding Lithium Chloride (LiCl), we block the degradation of IP1 into inositol, causing IP1 to accumulate over time. This is superior for detecting the high constitutive activity of GHS-R1a and evaluating if a spiroindoline acts as a full agonist, partial agonist, or inverse agonist.

Materials
  • Kit: IP-One HTRF Kit (Cisbio/Revvity).

  • Reagents: LiCl (Lithium Chloride), Stimulation Buffer.

  • Detection: HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

Step-by-Step Protocol
  • Cell Preparation:

    • Dissociate adherent GHS-R1a cells and resuspend in Stimulation Buffer containing 50 mM LiCl .

    • Expert Insight: Do not plate cells overnight if looking for inverse agonism; suspension protocols often yield lower basal noise for GHS-R1a.

    • Dispense 7

      
      L of cell suspension (approx. 10,000 cells) into a 384-well low-volume white plate.
      
  • Stimulation:

    • Add 7

      
      L of spiroindoline compound (2X concentration in stimulation buffer).
      
    • Agonist Mode: Incubate for 60 minutes at 37°C.

    • Inverse Agonist Mode: Incubate for 2-3 hours. (Constitutive activity takes time to accumulate IP1; blocking this requires longer incubation).

  • Detection (Lysis):

    • Add 3

      
      L of IP1-d2  (Acceptor) in Lysis Buffer.
      
    • Add 3

      
      L of Anti-IP1-Cryptate  (Donor) in Lysis Buffer.
      
    • Incubate 1 hour at RT in the dark.

  • Readout:

    • Excite at 337 nm. Read Emission at 665 nm (FRET signal) and 620 nm (Donor reference).[4]

    • Calculate Ratio:

      
      .
      
Assay Workflow Diagram

Assay_Workflow Step1 1. Cell Seeding + LiCl Step2 2. Add Spiroindoline (60-120 min) Step1->Step2 Accumulation Step3 3. Lysis & Detection (IP1-d2 + Cryptate) Step2->Step3 Competition Step4 4. HTRF Read (665/620 nm) Step3->Step4 FRET

Figure 2: Sequential workflow for the IP-One HTRF accumulation assay.

Protocol C: Radioligand Competition Binding[7]

Purpose: To determine the binding affinity (


) of the spiroindoline.

Critical Mechanism: Functional assays (


) depend on receptor reserve and signal amplification. Binding assays measure the physical interaction. A spiroindoline might have high potency but moderate affinity (super-efficacy), or high affinity but low potency (partial agonism).
Materials
  • Ligand: [

    
    I]-Ghrelin (PerkinElmer).
    
  • Membranes: Membranes prepared from GHS-R1a stable cells (avoid whole cells to prevent internalization during the assay).

  • Binding Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.5% BSA.
  • Filter Plates: GF/C glass fiber plates, pre-soaked in 0.5% Polyethyleneimine (PEI).

Step-by-Step Protocol
  • Preparation:

    • Dilute membranes to 5-10

      
      g protein/well.
      
    • Prepare [

      
      I]-Ghrelin at a final concentration of 0.05 - 0.1 nM (approx. 
      
      
      
      of ghrelin).
  • Incubation:

    • In a 96-well plate, combine:

      • 25

        
        L Test Compound (Spiroindoline dilution series).
        
      • 25

        
        L [
        
        
        
        I]-Ghrelin.
      • 100

        
        L Membrane suspension.
        
    • Incubate for 60 minutes at RT.

  • Termination:

    • Rapidly filter through PEI-soaked GF/C plates using a vacuum manifold.

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Dry plates, add scintillation fluid, and count in a MicroBeta counter.

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Data Summary & Troubleshooting

Assay Comparison Table
FeatureCalcium Flux (FLIPR)IP-One (HTRF)Radioligand Binding
Primary Readout Intracellular Ca

IP1 AccumulationReceptor Occupancy
Throughput HighHighMedium
Spiroindoline Insight Measures functional potency (

)
Measures efficacy & inverse agonismMeasures affinity (

)
Cost LowHighHigh (Radioactivity)
Key Limitation Transient signal; misses slow agonistsExpensive reagentsSafety regulations
Troubleshooting Guide
  • Issue: High Background in Calcium Assay.

    • Cause: Dye leakage or constitutive activity.

    • Fix: Increase Probenecid to 5 mM or switch to a "No-Wash" dye kit (e.g., Calcium-6). Ensure cells are not over-confluent.

  • Issue: Spiroindoline "Stickiness".

    • Cause: Lipophilicity of the spiroindoline core.

    • Fix: Use glass-coated plates for compound dilution or add 0.01% Triton X-100 to the assay buffer (validate that Triton doesn't lyse cells at this concentration).

  • Issue: Low Signal Window in Binding.

    • Cause: High non-specific binding (NSB).

    • Fix: Increase BSA in binding buffer or wash steps. Ensure GF/C filters are thoroughly soaked in PEI.

References

  • Howard, A. D., et al. (1996). A receptor in pituitary and hypothalamus that functions in growth hormone release. Science, 273(5277), 974-977. Link

  • Patchett, A. A., et al. (1995). Design and biological activities of L-163,191 (MK-0677): a potent, orally active growth hormone secretagogue. Proceedings of the National Academy of Sciences, 92(15), 7001-7005. Link

  • Holst, B., et al. (2003). High constitutive signaling of the ghrelin receptor—identification of a potent inverse agonist. Molecular Endocrinology, 17(11), 2201-2210. Link

  • Cisbio Bioassays. IP-One HTRF Assay Principle and Protocol. Revvity Application Notes. Link

Sources

Introduction: Accelerating the Discovery of Complex Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Microwave-Assisted Synthesis of Spiro[indoline-3,4'-piperidine]

The spiro[indoline-3,4'-piperidine] framework is a privileged heterocyclic motif that forms the core of numerous natural alkaloids and pharmacologically active agents.[1][2] Its unique three-dimensional structure and conformational rigidity make it a highly sought-after scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The construction of this complex spirocyclic system, however, has traditionally involved multi-step syntheses with long reaction times and often harsh conditions.

Modern drug discovery demands rapid, efficient, and environmentally sustainable synthetic methodologies.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these needs.[4][6][7] By utilizing microwave irradiation to heat reactions, MAOS offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved product yields, enhanced purity, and greater energy efficiency.[6][8] This guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of the spiro[indoline-3,4'-piperidine] core, tailored for researchers, chemists, and professionals in drug development.

Scientific Principle: The Synergy of Multicomponent Reactions and Microwave Heating

The most elegant and atom-economical approach to the spiro[indoline-3,4'-piperidine] scaffold is through a multicomponent 1,3-dipolar cycloaddition reaction.[1][9] This strategy involves the in situ generation of an azomethine ylide, which then reacts with a suitable dipolarophile to construct the piperidine ring onto the indoline core in a single, highly convergent step.

The Underlying Mechanism

  • Azomethine Ylide Formation: The reaction is typically initiated by the condensation of an isatin derivative with a secondary α-amino acid, such as L-proline or sarcosine. This condensation, often facilitated by heat, results in the decarboxylative formation of a non-stabilized azomethine ylide.[3][9] This transient dipole is the key intermediate for the cycloaddition.

  • [3+2] Cycloaddition: The generated azomethine ylide (a 3-atom component) rapidly undergoes a [3+2] cycloaddition with an electron-deficient alkene (the dipolarophile, a 2-atom component). This concerted or stepwise reaction forms the five-membered pyrrolidine ring, which, in the context of specific starting materials, constitutes the core of the newly formed piperidine ring fused at the C3 position of the oxindole.

The Role of Microwave Irradiation

Microwave heating accelerates this process through a mechanism known as dielectric heating.[7] Polar molecules and intermediates within the reaction mixture, such as the zwitterionic azomethine ylide, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates significant internal friction, leading to instantaneous and uniform heating of the reaction medium. This targeted heating dramatically increases the rate of ylide formation and the subsequent cycloaddition, often leading to cleaner reactions with fewer side products compared to conventional oil-bath heating.[8]

Reaction_Mechanism cluster_0 Step 1: In Situ Azomethine Ylide Generation cluster_1 Step 2: [3+2] Cycloaddition Isatin Isatin Derivative Ylide Azomethine Ylide (Transient Dipole) Isatin->Ylide Condensation & Decarboxylation AminoAcid α-Amino Acid (e.g., L-Proline) AminoAcid->Ylide Ylide_ref Azomethine Ylide Dipolarophile Dipolarophile (e.g., β-Nitrostyrene) Product Spiro[indoline-3,4'-piperidine] Product Dipolarophile->Product Ylide_ref->Product 1,3-Dipolar Cycloaddition

Caption: General mechanism for the three-component synthesis.

Application Protocol: Microwave Synthesis of a Spiro[indoline-pyrrolizidine] Derivative

This protocol details the synthesis of a representative spirooxindole pyrrolizidine, a common variant of the target scaffold, adapted from established microwave-assisted procedures.[2][4]

Materials and Equipment

  • Reagents: Isatin (or substituted isatin), L-proline, β-nitrostyrene derivatives, Methanol (HPLC grade).

  • Equipment:

    • Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator).

    • 10 mL microwave reaction vial with a magnetic stir bar.

    • Rotary evaporator.

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

    • Glassware for work-up and purification.

    • Column chromatography system (silica gel, 200-300 mesh).

    • Analytical instruments: NMR (¹H, ¹³C), HRMS.

Experimental Procedure: Step-by-Step

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add isatin (1.0 mmol, 1.0 eq), L-proline (1.2 mmol, 1.2 eq), and the desired β-nitrostyrene (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add 3-4 mL of methanol to the vial. Seal the vial securely with a septum cap.

    • Scientist's Note: Methanol is an excellent solvent for this reaction as its high polarity allows for efficient absorption of microwave energy, leading to rapid heating.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 65°C (use a pre-stirring time of 30 seconds to ensure homogeneity).

    • Ramp Time: 2 minutes.

    • Hold Time: 10-15 minutes.

    • Power: 100-150 W (dynamic power control is recommended).

    • Safety Note: Always operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the vessel.

  • Reaction Monitoring: After irradiation, cool the vial to room temperature using compressed air. Check the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase). The formation of a new, more polar spot should be visible under UV light.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure spiro[indoline-pyrrolizidine] product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental_Workflow Start 1. Reagent Mixing (Isatin, Proline, Nitrostyrene in Methanol) Microwave 2. Microwave Irradiation (65°C, 10-15 min) Start->Microwave Workup 3. Solvent Removal (Rotary Evaporator) Microwave->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Characterize 5. Characterization (NMR, HRMS) Purify->Characterize

Caption: Step-by-step experimental workflow.

Data and Optimization

The efficiency of the microwave-assisted synthesis is highly dependent on several parameters. The following table summarizes typical results and highlights key optimization variables.

EntryIsatin Derivative (R¹)β-Nitrostyrene (R²)SolventTime (min)Yield (%)Reference
1H4-ClMethanol1292[2][4]
25-BrHEthanol1588[8]
35-NO₂4-OCH₃Methanol1585[2][4]
4HHAcetonitrile2075[8]
5HHEthanol (Conventional)6-8 hours60-70[6]

Key Insights from Data:

  • Solvent Choice: Polar protic solvents like methanol and ethanol consistently provide superior results due to their high dielectric constant, which facilitates efficient microwave absorption and helps stabilize the polar intermediates.[7]

  • Reaction Time: Microwave irradiation drastically reduces reaction times to 10-20 minutes, compared to the 6-8 hours often required for the same reaction under conventional reflux conditions.[8]

  • Substrate Scope: The reaction is robust and tolerates a wide variety of functional groups on both the isatin and nitrostyrene components, making it ideal for generating diverse chemical libraries for drug screening.[4]

Conclusion and Future Outlook

The microwave-assisted multicomponent synthesis of spiro[indoline-3,4'-piperidine] and its analogues represents a significant advancement in heterocyclic chemistry. This approach embodies the principles of green chemistry by minimizing reaction times, reducing energy consumption, and often improving yields and product purity.[5] The protocols are highly reproducible, scalable, and adaptable to a broad range of substrates, positioning this technology as an indispensable tool for medicinal chemists and researchers in the rapid exploration of novel chemical space. As the demand for complex and diverse molecular architectures continues to grow, MAOS will undoubtedly play a pivotal role in accelerating the discovery and development of next-generation therapeutics.[2][4]

References

  • Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. PubMed.
  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. PMC.
  • An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions. PMC - NIH.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing.
  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC.
  • Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. NIH.
  • MICROWAVE ASSISTED SYNTHESIS OF SOME NEW SPIRO-[INDOLE-THIAZOLIDINE] DERIVATIVES : A GREEN CHEMICAL PATHWAY. TSI Journals.
  • Microwave-assisted multicomponent synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]-2,5'(6'H)-diones catalyzed by Ionic liquid-coated magnetic carbon nanotubes. ResearchGate.
  • "Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles" by Esther Owusu. UTRGV ScholarWorks.

Sources

Application Note: Handling, Storage, and Stability Assessment of Spiroindoline Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiroindoline ethanone derivatives (e.g., acetyl-functionalized spiro[indoline-3,x'-pyrrolidine/piperidine] systems) represent a privileged scaffold in medicinal chemistry, exhibiting potent antiviral (e.g., anti-dengue), anticancer (MDM2 inhibition), and antitubercular activities [1, 2].[1] However, the spiro-quaternary carbon center and the electron-rich indoline nitrogen present specific stability challenges.

This guide details the degradation mechanisms—primarily oxidative aromatization and hydrolytic cleavage—and provides a validated protocol for long-term storage and handling. Adherence to these protocols minimizes compound attrition and ensures data integrity in high-throughput screening (HTS) and lead optimization.

Physicochemical Stability Profile

Understanding the "Why" behind the protocol is essential for compliance. Spiroindoline ethanone derivatives possess three primary vulnerabilities:

Oxidative Instability (The Indoline Risk)

Unlike their oxidized "oxindole" counterparts, indolines (dihydroindoles) are electron-rich enamine-like systems.

  • Mechanism: Exposure to atmospheric oxygen or singlet oxygen (

    
    ) can drive the dehydrogenation of the indoline ring to form an indole  or oxidation to an oxindole  (lactam) [3, 4].
    
  • Visual Indicator: Samples turning from off-white/pale yellow to dark orange or brown often indicate oxidative aromatization.

Stereochemical Lability (Epimerization)

The biological activity of spiroindolines is strictly governed by the 3D orientation of the spiro-carbon (C3).

  • Risk: Under basic conditions or high temperatures, the spiro-center can undergo epimerization, particularly if electron-withdrawing groups (like the ethanone/acetyl moiety) are present on the adjacent rings, increasing the acidity of neighboring protons [5].

Hydrolysis of the Ethanone Moiety

The "ethanone" designation implies an acetyl group, often linked as an amide (


-acetyl) or a ketone.
  • Risk:

    
    -acetyl groups are susceptible to hydrolysis in acidic or basic aqueous environments, cleaving the acetyl group to yield the free amine, which significantly alters lipophilicity and potency [6].[1]
    

Visualizing Degradation Pathways

The following diagram outlines the critical degradation pathways that must be mitigated through proper storage.

DegradationPathways Spiro Spiroindoline Ethanone (Active Form) Oxidation Oxidative Stress (Air/Light) Spiro->Oxidation Hydrolysis Hydrolytic Stress (Moisture/pH) Spiro->Hydrolysis Indole Indole Derivative (Aromatized/Inactive) Oxidation->Indole -2H (Dehydrogenation) Oxindole Oxindole/Lactam (Oxidized) Oxidation->Oxindole +[O] (Lactamization) Deacetyl Deacetylated Amine (Hydrolyzed) Hydrolysis->Deacetyl Amide Cleavage

Figure 1: Primary degradation pathways for spiroindoline derivatives.[1] Oxidation leads to aromatization (indole formation), while hydrolysis attacks the ethanone/amide linkage.[1]

Protocol: Storage and Handling

Solid State Storage (Powder)

Objective: Prevent autoxidation and moisture uptake.

ParameterSpecificationRationale
Temperature -20°C (± 5°C)Slows reaction kinetics of autoxidation and epimerization.
Container Amber Glass VialBlocks UV/Vis light (290–450 nm) which catalyzes photo-oxidation [3].
Atmosphere Argon or Nitrogen HeadspaceDisplaces

to prevent indoline-to-indole oxidation.
Desiccant Silica or Molecular SievesPrevents hydrolytic cleavage of the ethanone amide bond.
Re-test Date 6 MonthsIndolines are less stable than standard heterocycles; frequent QC is required.
Solution Handling (Stock Preparation)

Objective: Maintain stability in solvated form for HTS/Assays.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Caution: DMSO is hygroscopic. Absorbed water will accelerate hydrolysis. Use a "Sure/Seal" bottle or store over molecular sieves.

  • Concentration: Prepare high-concentration stocks (10–20 mM). Higher concentrations are generally more stable than dilute solutions due to self-buffering effects.

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles .

    • Protocol: Aliquot stock into single-use volumes (e.g., 20 µL) immediately after preparation to avoid repeated thawing.

  • Precipitation Check: Spiroindolines are lipophilic. When diluting into aqueous media (e.g., cell culture), ensure final DMSO concentration is <0.5% but watch for "crashing out."[1]

Protocol: Stability Assessment (QC Workflow)

Before using a stored batch for critical experiments (e.g.,


 determination), validate purity using this LC-MS workflow.
HPLC/LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm particle size.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1] MS (ESI+) for mass confirmation.

Diagnostic Criteria

Compare the chromatogram to the "Day 0" reference.

ObservationDiagnosisAction
New Peak (RRT ~0.9) Hydrolysis Product: Loss of Acetyl group (-42 Da).Discard batch. Check desiccant.
New Peak (RRT ~1.1) Oxidation Product: Indole formation (-2 Da) or Oxindole (+16 Da).[1]Purify via Prep-HPLC if >5% impurity.
Peak Broadening/Shoulder Epimerization: Diastereomer separation.Chiral chromatography required.
Workflow Diagram

QC_Workflow Start Retrieve Sample (-20°C) Visual Visual Inspection (Color Check) Start->Visual Dissolve Dissolve in Anhydrous DMSO Visual->Dissolve No Discoloration Fail Identify Impurity Visual->Fail Dark/Brown LCMS LC-MS Analysis (C18 Column) Dissolve->LCMS Decision Purity > 95%? LCMS->Decision Pass Release for Assay Decision->Pass Yes Decision->Fail No

Figure 2: Quality Control decision tree for spiroindoline ethanone derivatives prior to biological assay usage.

Troubleshooting & Best Practices

  • Issue: Compound is insoluble in DMSO at 10 mM.

    • Solution: Sonication at 30-40°C for 5 minutes is permissible. Avoid higher temperatures to prevent epimerization.

  • Issue: Inconsistent biological data (

    
     shift).
    
    • Root Cause:[2] Likely precipitation in the assay media.

    • Fix: Perform a kinetic solubility assay. If solubility is low, consider a formulation additive like 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in the assay buffer.

  • Safety: Spiroindolines are often potent bioactive agents. Handle with High Potency Compound (SafeBridge Cat 3 equivalent) protocols until toxicity is established.[1]

References

  • Beilstein J. Org. Chem. (2025).[1][3][4][5][6][7] An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Retrieved from [Link][1]

  • Molecules (2023). Novel Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Retrieved from [Link][1]

  • ResearchGate (2025). Comparative photodegradation study between spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives. Retrieved from [Link]

  • WebofPharma (2025). Unpacking Drug Degradation: Hydrolysis and Oxidation. Retrieved from [Link]

  • RSC Advances (2025). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors. Retrieved from [Link]

  • IIP Series (2025). Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting N-acetylation selectivity in spiro amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting N-acetylation selectivity in spiro amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by these sterically complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve even the most challenging selectivity issues.

Frequently Asked Questions (FAQs)

Q1: What makes selective N-acetylation of spiro amines so challenging?

Spiro amines present a unique stereochemical challenge. The spirocyclic core fixes the orientation of substituents, creating distinct steric environments around the nitrogen atoms. Achieving high selectivity often depends on exploiting subtle differences in steric hindrance and nucleophilicity between the different amine groups within the molecule.[1][2] Unlike simple aliphatic or aromatic amines, the rigid, three-dimensional structure can render one amine significantly less accessible to incoming reagents.[3]

Q2: What is the fundamental principle for achieving selectivity in these systems?

The core principle is kinetic control. The goal is to create reaction conditions where the more accessible or more nucleophilic amine reacts significantly faster than the less accessible one. This is achieved by carefully tuning four key parameters: the steric bulk of the acetylating agent, the reaction temperature, the choice of base or catalyst, and the solvent.

Q3: Can I assume the least sterically hindered amine will always be the most reactive?

Generally, yes, but not always. While steric accessibility is often the dominant factor, electronic effects can also play a role.[4] For instance, if one amine is part of an aniline-like system and the other is aliphatic, their intrinsic nucleophilicity will differ. However, in many spiro systems containing multiple secondary amines, the steric environment is the deciding factor for selectivity.[5]

Troubleshooting Common Issues

Issue 1: Poor or No Selectivity (Multiple Acetylations Observed)

Q: I'm seeing a mixture of mono-acetylated isomers and di-acetylated product. What's the first thing I should adjust?

This is the most common issue and typically points to the reaction conditions being too harsh or non-discriminating.

Causality: High reactivity leads to the acetylation of even sterically hindered amines. When the acetylating agent is too reactive (like acetyl chloride) or the temperature is too high, the energy barrier for both acetylation events is easily overcome, resulting in poor selectivity.[6][7]

Troubleshooting Workflow:

G start Problem: Poor Selectivity temp Step 1: Lower Temperature Run at 0 °C or -20 °C start->temp agent Step 2: Increase Steric Bulk Switch from Ac₂O to a bulkier anhydride (e.g., isobutyric anhydride) temp->agent If still poor... success Success: Improved Selectivity temp->success stoich Step 3: Control Stoichiometry Use 1.0-1.1 equivalents of acetylating agent agent->stoich If still poor... agent->success base Step 4: Re-evaluate Base Switch from a nucleophilic base (DMAP) to a non-nucleophilic base (Pyridine, TEA) stoich->base If still poor... stoich->success solvent Step 5: Change Solvent Consider less polar aprotic solvents base->solvent If still poor... base->success solvent->success

Caption: Troubleshooting flowchart for poor N-acetylation selectivity.

Detailed Solutions:

  • Lower the Reaction Temperature: This is the most effective initial step. Reducing the temperature from room temperature to 0 °C, or even -20 °C, increases the kinetic difference between the two competing reactions.[8][9] The more accessible amine will still react, albeit slower, while the reaction of the hindered amine may be effectively halted.

  • Change the Acetylating Agent: If temperature reduction is insufficient, switch to a sterically bulkier acetylating agent. The increased size of the reagent will amplify the steric differences between the amine sites.[2]

  • Control Stoichiometry: Use only a slight excess (1.0 to 1.1 equivalents) of the acetylating agent.[6] This ensures there isn't enough reagent available to acetylate the less reactive amine after the more reactive one has been consumed. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.

  • Re-evaluate the Base: If you are using a potent, nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), it may be too active, leading to indiscriminate acetylation.[10] Consider switching to a non-nucleophilic base like pyridine or triethylamine (TEA), which primarily acts as an acid scavenger.[11]

Issue 2: Low or No Reaction Yield

Q: My reaction is clean, showing only starting material, but I'm not getting any product. What's going on?

Low or no yield, with starting material recovered, points to insufficient reactivity under the chosen conditions.

Causality: This often happens after implementing steps to increase selectivity (like lowering the temperature or using a less reactive agent). The conditions may have become too mild to overcome the activation energy for even the more accessible amine. Another common cause is the protonation of the starting amine by the acid byproduct (e.g., acetic acid or HCl), which renders it non-nucleophilic.[6][11]

Solutions:

  • Check Basicity: Ensure you are using at least one equivalent of a base (like TEA or pyridine) for every equivalent of acid generated. If using acetyl chloride, which produces HCl, two equivalents of base are often required: one to neutralize the HCl and one to facilitate the reaction.[11]

  • Slightly Increase Temperature: If the reaction is too slow at 0 °C, allow it to warm slowly to room temperature. Monitor progress carefully to ensure selectivity is not compromised.

  • Use a Catalyst: If a non-nucleophilic base is not sufficient, a catalytic amount (1-5 mol%) of DMAP can be added to increase the reaction rate.[10] Be cautious, as this may decrease selectivity.

  • Use a More Reactive Agent: If you have switched to a very mild acetylating agent, you may need to revert to a slightly more reactive one, like acetic anhydride, while keeping the temperature low.[12]

Data Presentation: Reagent Selection Guide

The choice of acetylating agent and base is critical. This table summarizes the properties of common reagents to guide your selection.

ReagentFormulaRelative ReactivityByproductKey Considerations
Acetylating Agents
Acetyl ChlorideCH₃COClVery HighHClCorrosive, moisture-sensitive.[12] Requires a base to scavenge HCl.[11]
Acetic Anhydride(CH₃CO)₂OHighAcetic AcidLess corrosive than acetyl chloride.[12] Often used with a base or catalyst.
Acetic AcidCH₃COOHLowH₂ORequires forcing conditions (high temp) or specific catalysts.[13][14]
N-AcetylbenzotriazoleC₈H₇N₃OModerateBenzotriazoleA neutral acylating reagent, good for sensitive substrates.[15]
Bases / Catalysts
PyridineC₅H₅NModerate (Base)-Acts as a base and sometimes as a nucleophilic catalyst. Can be difficult to remove.[11]
Triethylamine (TEA)(C₂H₅)₃NLow (Base)-Non-nucleophilic, sterically hindered base. Primarily an acid scavenger.
DMAPC₇H₁₀N₂High (Catalyst)-Highly nucleophilic catalyst, very effective but can reduce selectivity.[10] Use in catalytic amounts.

Experimental Protocols

Protocol 1: General Procedure for Selective N-Acetylation

This protocol provides a starting point for optimizing selectivity.

Materials:

  • Spiro diamine (1.0 eq)

  • Acetic Anhydride (1.05 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates, appropriate eluent system

Procedure:

  • Reaction Setup: Dissolve the spiro diamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.0 eq) to the stirred solution.

  • Reagent Addition: Add acetic anhydride (1.05 eq) dropwise over 10-15 minutes. A slow addition is crucial to maintain temperature and control reactivity.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.[6] Check for the consumption of starting material and the formation of the desired mono-acetylated product.

  • Quenching: Once the starting material is consumed (or the reaction stalls), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Work-up:

    • Transfer the mixture to a separatory funnel and allow it to warm to room temperature.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired mono-acetylated isomer.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare TLC Plate: Draw a baseline in pencil on a TLC plate.

  • Spotting:

    • Spot a dilute solution of your starting spiro amine (SM).

    • Spot a co-spot (SM + reaction mixture).

    • Spot the reaction mixture (RM).

  • Development: Place the TLC plate in a chamber with an appropriate eluent system (e.g., 5-10% Methanol in DCM or 20-50% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the plate under UV light and/or by staining (e.g., with potassium permanganate or ninhydrin).

  • Interpretation: The starting material is typically less polar than the mono-acetylated product. The di-acetylated product will be the least polar of all. A successful selective reaction will show a clean conversion of the SM spot to a single new product spot with minimal formation of other spots.

Analytical Methods for Determining Selectivity

Q: How can I definitively confirm which nitrogen was acetylated and quantify the isomeric ratio?

Visualizing spots on a TLC plate is not enough for confirmation. Spectroscopic methods are essential.

  • NMR Spectroscopy (¹H, ¹³C, 2D-NMR): This is the most powerful tool.[5][16][17]

    • ¹H NMR: The protons adjacent to the newly formed amide will show a characteristic downfield shift. Comparing the spectra of the starting material and the product will reveal which part of the molecule was modified.

    • 2D-NMR (COSY, HSQC, HMBC): For complex spiro systems, 2D-NMR experiments are invaluable for unambiguously assigning the structure and confirming the site of acetylation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is excellent for monitoring the reaction and confirming the mass of the product(s).[18] It can separate isomers and, when coupled with fragmentation (MS/MS), can sometimes provide structural information to help identify the acetylation site.

  • High-Performance Liquid Chromatography (HPLC): Chiral or reverse-phase HPLC can be used to separate and quantify the ratio of different mono-acetylated isomers in the crude product mixture, providing a precise measure of selectivity.

G cluster_0 Reaction Monitoring cluster_1 Structural Confirmation cluster_2 Quantification of Selectivity TLC TLC (Qualitative Progress) LCMS_mon LC-MS (Mass Confirmation) NMR NMR (1D & 2D) (Unambiguous Structure) Xray X-Ray Crystallography (Absolute Confirmation) NMR->Xray If single crystal can be grown HPLC HPLC (Isomer Ratio) qNMR qNMR (Quantitative NMR) RM Reaction Mixture RM->TLC RM->LCMS_mon RM->NMR RM->HPLC RM->qNMR

Sources

Technical Support Center: Isatin Removal & Spiroindoline Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Isatin from Spiroindoline Reaction Mixtures Ticket ID: #ISAT-PUR-001 Status: Active Guide

Executive Summary: The "Isatin Challenge"

Isatin (1H-indole-2,3-dione) is a privileged starting material in the synthesis of spiroindolines via 1,3-dipolar cycloaddition. However, it is notoriously difficult to remove due to:

  • Solubility Overlap: Its solubility profile (moderate in polar organics, poor in non-polar) often mirrors that of spiroindoline products.

  • Chromatographic Streaking: The acidic N-H (pKa ~10.3) causes tailing on silica gel, contaminating fractions.

  • "Brick Dust" Morphology: It can occlude product crystals, making recrystallization inefficient.

This guide provides three tiered protocols—Chemical Scavenging , Modified Extraction , and Chromatographic Optimization —to resolve these issues.

Module 1: Chemical Scavenging (The Gold Standard)

Best For: High-value compounds, small-to-medium scale (mg to g), and acid-sensitive products.

The Logic

Standard chromatography separates based on polarity. Chemical scavenging separates based on reactivity . Isatin possesses a highly reactive C3-carbonyl group (ketone). By introducing a polymer-supported hydrazine (solid-phase scavenger), we covalently bind the isatin to an insoluble bead. The product (spiroindoline), which lacks this reactive ketone, remains in solution.

Protocol: Polymer-Supported Hydrazide Scavenging

Reagents:

  • Scavenger Resin: Sulfonyl hydrazide functionalized silica or polystyrene (e.g., SiliaMetS® Tosyl Hydrazine or equivalent).

  • Solvent: DCM, THF, or MeOH (Must dissolve the crude mixture).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in the minimum amount of solvent (DCM is preferred for solubility).

  • Stoichiometry Calculation: Estimate the amount of unreacted isatin (via TLC or NMR integration). Add 3–5 equivalents of hydrazide resin relative to the residual isatin.

  • Incubation: Add the resin to the vial/flask.

    • Tip: Add a catalytic amount of Acetic Acid (1-2 drops) to catalyze hydrazone formation.

    • Temp/Time: Shake or stir gently at room temperature for 2–4 hours. Heating to 40°C accelerates the process.

  • Monitoring: Check TLC. The isatin spot (usually orange/red) should disappear.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug. The isatin is now trapped on the solid resin.

  • Rinse: Wash the resin cake with 2 volumes of solvent to recover any entrained product.

  • Concentration: Evaporate the filtrate to yield purified spiroindoline.

Visualizing the Mechanism

The following diagram illustrates the "Catch and Release" logic of the scavenging process.

ScavengingMechanism Crude Crude Mixture (Product + Isatin) Reaction Covalent Capture (Hydrazone Formation) Crude->Reaction Dissolve Resin Hydrazide Resin (Solid Support) Resin->Reaction Add 3-5 eq Filter Filtration Step Reaction->Filter Suspension Waste Solid Waste (Resin-Isatin Complex) Filter->Waste Retentate Product Purified Spiroindoline (Filtrate) Filter->Product Eluent

Caption: Workflow for covalent capture of isatin impurities using solid-phase hydrazide scavengers.

Module 2: Modified Workup (The Solubility Hack)

Best For: Large scale (>5g), robust products stable to mild base.

The Logic

Isatin has a pKa of approximately 10.3 . This makes it a weak acid. By adjusting the pH of the aqueous layer during extraction, we can selectively deprotonate isatin, driving it into the water phase as an isatinate salt, while the lipophilic spiroindoline remains in the organic phase.

Warning: Spiroindolines often contain lactam rings. Avoid strong bases (NaOH) which may hydrolyze the product.

Protocol: The "Buffered Wash" Technique
ParameterSpecification
Organic Solvent Ethyl Acetate or DCM (DCM is better if product is very lipophilic).
Aqueous Base 10% Na₂CO₃ (Sodium Carbonate) or Saturated NaHCO₃.
Target pH pH 10–11 (Sufficient to ionize isatin, usually safe for spiroindolines).

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate.

  • First Wash (Removal of gross impurities): Wash with water to remove salts/DMSO/DMF.

  • The "Active" Wash: Wash the organic layer 2x with 10% Na₂CO₃ .

    • Observation: The aqueous layer should turn a deep purple/red color. This is the isatinate anion.

    • Troubleshooting: If the color persists in the organic layer, repeat the wash.

  • Rinse: Wash the organic layer once with Brine (sat. NaCl) to remove excess base.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate.

Module 3: Chromatographic Optimization

Best For: Final polishing or when chemical scavenging is unavailable.

The Logic

Isatin streaks on silica because its acidic proton interacts with the silanols on the silica surface. To fix this, we must "dope" the mobile phase to suppress this ionization or compete for the active sites.

Troubleshooting Table: Mobile Phase Adjustments
IssueDiagnosisSolutionMechanism
Isatin Streaking Red/Orange smear across the TLC plate or column.Add 0.5% Acetic Acid to the eluent.Protonates the silanols, reducing H-bonding with isatin.
Co-elution Product and Isatin have same Rf.Switch to DCM:MeOH (98:2) instead of Hex:EtOAc.Changes selectivity mechanism from purely adsorption to partial solubility-driven separation.
"Ghost" Bands Isatin appears in later fractions unexpectedly.Use a Gradient Flush .Start isocratic to elute product, then flush with 100% EtOAc to clear isatin.

Decision Matrix: Which Method Should I Use?

Use the following logic flow to determine the safest and most efficient purification route for your specific spiroindoline derivative.

DecisionTree Start Start: Crude Mixture Contains Isatin Scale Reaction Scale? Start->Scale Small Small (<1g) Scale->Small Lab Scale Large Large (>5g) Scale->Large Process Scale Resin METHOD 1: Scavenger Resin Small->Resin High Purity Req Col METHOD 3: Doped Chromatography Small->Col Standard Purity Sens Is Product Base Sensitive? Large->Sens Yes Yes Sens->Yes Avoid Hydrolysis No No Sens->No Robust Wash METHOD 2: Carbonate Wash Yes->Resin Expensive but Safe No->Wash Cost Effective

Caption: Logic flow for selecting the optimal purification strategy based on scale and stability.

Frequently Asked Questions (FAQ)

Q: My product is precipitating with the isatin. How do I separate them? A: This is common due to the "brick dust" nature of both compounds.

  • Trituration: Suspend the solid mixture in cold Ethanol or Methanol . Isatin is significantly more soluble in alcohols than most spiroindolines. Sonicate the suspension and filter. The solid filter cake is usually your enriched product [1].

  • Recrystallization: If trituration fails, recrystallize from boiling Ethanol. Isatin will stay in the mother liquor upon cooling, while the spiroindoline crystallizes out [2].

Q: I used the Carbonate Wash (Method 2), but my yield dropped. Why? A: You likely formed an emulsion or the product has an acidic proton (e.g., an unsubstituted amide or phenol) that was also deprotonated.

  • Fix: If your spiroindoline has an N-H on the oxindole ring, it is also weakly acidic. Skip the base wash. Use Method 1 (Resin) or Column Chromatography with acid doping.

Q: Can I use sodium bisulfite to remove isatin? A: Theoretically, yes. Bisulfite forms adducts with ketones to make them water-soluble. However, isatin is a sterically constrained cyclic alpha-keto amide. Adduct formation is often kinetically slower than with simple aldehydes. The Resin Method (hydrazine condensation) is kinetically superior for isatin [3].

References

  • Maniam, S. et al. (2022). Microwave-Assisted Synthesis of Novel Pyrrolizidine Bis-Spiro-Oxindoles. MDPI. Link

  • Barakat, A. et al. (2021).[1][2] Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition. National Institutes of Health (PMC). Link

  • Biotage Application Notes. (2023). Strategies for Purifying Reaction Mixtures that Auto-Crystallize. Biotage. Link

  • Silva, G. et al. (2025). Polymeric Scavenger Reagents in Organic Synthesis: Efficiency and Versatility. ResearchGate. Link

Sources

Identification of common impurities in spiroindoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiroindoline Synthesis

A-GS-TSC-26.02.15

Welcome to the technical support center for spiroindoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the identification of impurities in spiroindoline synthesis. As Senior Application Scientists, we provide insights grounded in mechanistic principles and practical laboratory experience to help you optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I should expect in my spiroindoline synthesis?

Answer: Impurities in spiroindoline synthesis, particularly in popular methods like the [3+2] cycloaddition of an azomethine ylide with an activated olefin, can be broadly categorized into four main groups:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. This is often due to incomplete reactions. Key culprits to look for include the isatin or isatin derivative, the amino acid (like proline or sarcosine), and the dipolarophile (the electron-deficient alkene).[1][2][3]

  • Side-Reaction Byproducts: These are impurities formed from competing reaction pathways. A frequent byproduct is the dimer of the azomethine ylide, which can form if the ylide is generated faster than it is trapped by the dipolarophile. Other side reactions may include self-condensation of the isatin or reactions involving the solvent.

  • Stereoisomers: When the synthesis is intended to be stereoselective, the formation of undesired diastereomers or enantiomers is a common purity issue.[4][5][6] The ratio of these isomers is highly dependent on reaction conditions.

  • Degradation Products: The spiroindoline core, while generally stable, can be susceptible to degradation under certain conditions (e.g., harsh acidic/basic workups, prolonged exposure to air or light).[7] Oxidative degradation and hydrolysis are potential pathways.[8][9]

Q2: What are the recommended first-line analytical techniques to assess the purity of my crude product?

Answer: A multi-technique approach is essential for a comprehensive purity assessment. We recommend the following workflow:

  • Thin-Layer Chromatography (TLC): This is the quickest and most straightforward method to get an initial snapshot of your reaction mixture. It can help you visualize the presence of starting materials, the main product, and major byproducts, guiding your purification strategy.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for impurity analysis.[10] It provides crucial information on the number of components in your sample and their molecular weights. This allows for the tentative identification of unreacted starting materials and many byproducts by comparing their masses to expected values.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural confirmation of your desired product and for identifying and quantifying impurities, provided they are present in sufficient concentration (>1-5 mol%).[] Characteristic signals for starting materials (e.g., the isatin carbonyl region) can be easily monitored to assess conversion.

Q3: My LC-MS shows two peaks with the same mass but different retention times. How can I determine if they are diastereomers?

Answer: This is a classic indication of diastereomer formation. Since diastereomers have the same mass, they are indistinguishable by MS alone. However, their different three-dimensional arrangements lead to different physical properties, including polarity, which results in different retention times on a chromatography column.

To confirm their identity, you should:

  • Analyze by ¹H NMR: Diastereomers will have distinct, albeit often similar, NMR spectra. Pay close attention to the signals for the newly formed stereocenters, as these will show different chemical shifts and coupling constants.

  • Employ Chiral HPLC: For a more definitive analysis and for preparative separation, a chiral High-Performance Liquid Chromatography (HPLC) method is often necessary. This technique uses a chiral stationary phase to resolve stereoisomers.

Part 2: Troubleshooting Guide - Specific Scenarios & Solutions

Scenario A: Persistent Starting Material Contamination

Problem: "My NMR and LC-MS analyses consistently show a significant amount of unreacted isatin and/or dipolarophile in my crude product, even after extending the reaction time."

Root Cause Analysis & Solutions:

This issue typically points to problems with reaction kinetics or equilibrium. The formation of the key azomethine ylide intermediate from isatin and an amino acid is a reversible condensation reaction.[1]

  • Causality: Inefficient removal of water, a byproduct of the initial condensation, can push the equilibrium back towards the starting materials. Furthermore, if the subsequent cycloaddition step is slow, the concentration of the intermediate remains low, leading to poor overall conversion.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: If the reaction is sensitive to water, use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Facilitate Water Removal: For reactions run at elevated temperatures (e.g., refluxing in toluene), using a Dean-Stark trap is highly effective at physically removing water and driving the reaction forward.

  • Check Reagent Stoichiometry: While a 1:1:1 ratio of isatin, amino acid, and dipolarophile is common, sometimes a slight excess (1.1-1.2 equivalents) of the amino acid and dipolarophile can improve conversion of the limiting isatin.

  • Increase Temperature: Many [3+2] cycloadditions require thermal energy to proceed efficiently.[12] If you are running the reaction at room temperature, consider increasing the temperature to reflux in a solvent like ethanol, methanol, or toluene.[2][4]

Scenario B: Identification of an Unexpected Major Byproduct

Problem: "My LC-MS shows a major impurity with a mass that doesn't correspond to any starting materials or the expected product. How do I identify it?"

Systematic Identification Workflow:

Identifying unknown byproducts requires a systematic approach to gather structural information.

Experimental Protocol: Systematic Impurity Identification

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity. This will allow you to determine its elemental composition, providing a chemical formula that is critical for proposing potential structures.

  • Isolation: Use preparative HPLC or column chromatography to isolate a pure sample of the byproduct. This is essential for unambiguous spectroscopic analysis.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to determine the number and type of protons.

    • Acquire a ¹³C NMR spectrum to identify the carbon skeleton.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and piece together the final structure.

  • Mechanistic Hypothesis: Based on the structure, propose a plausible chemical mechanism for its formation. A common side reaction is the dimerization of the azomethine ylide, especially if the dipolarophile is not sufficiently reactive or is present in a low concentration.

Common Side Reaction Pathway: Azomethine Ylide Dimerization

G cluster_0 Ylide Formation cluster_1 Reaction Pathways Isatin Isatin Ylide Azomethine Ylide (Intermediate) Isatin->Ylide Condensation - H₂O, - CO₂ AA Amino Acid AA->Ylide Product Desired Spiroindoline Product Ylide->Product [3+2] Cycloaddition (Desired Path) Dimer Dimeric Byproduct Ylide->Dimer [3+2] Self-Condensation (Side Reaction) Ylide->Dimer Dipolarophile Dipolarophile Dipolarophile->Product

Caption: Competing pathways for the azomethine ylide intermediate.

Scenario C: Poor Diastereoselectivity

Problem: "My reaction is producing a nearly 1:1 mixture of diastereomers, but the literature reports high selectivity. What factors control diastereoselectivity?"

Analysis of Stereocontrol:

Diastereoselectivity in [3+2] cycloadditions is governed by the transition state energetics. The approach of the dipolarophile to the azomethine ylide can occur from two different faces (endo or exo), leading to two different diastereomeric products. The preferred pathway is the one with the lower activation energy.

Key Factors Influencing Diastereoselectivity:

  • Solvent Polarity: The polarity of the solvent can stabilize or destabilize the transition state. Non-polar solvents often favor a more compact, ordered transition state, which can enhance selectivity.

  • Catalyst: In catalyzed reactions, the catalyst (e.g., a Lewis acid or organocatalyst) plays a crucial role in orchestrating the geometry of the transition state.[13]

  • Temperature: Lowering the reaction temperature generally increases selectivity. At higher temperatures, there is enough thermal energy to overcome the small energy difference between the endo and exo transition states, leading to a mixture of products.

Troubleshooting and Optimization:

ParameterActionRationale
Temperature Decrease the reaction temperature (e.g., from reflux to room temp, or from RT to 0 °C).Favors the transition state with the lower activation energy, enhancing selectivity.
Solvent Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile).Less polar solvents may promote a more organized transition state, increasing the energy gap between diastereomeric pathways.
Catalyst If applicable, screen different catalysts or catalyst loadings.The steric and electronic properties of the catalyst directly influence the geometry of the approach of the reactants.[4][13]
Additives Consider adding Lewis acids or other additives that can coordinate to the reactants.Coordination can lock the conformation of the reactants, favoring one approach over the other.
Scenario D: Product Degradation During Workup or Storage

Problem: "My spiroindoline product looks clean by NMR immediately after purification, but it develops new impurities over time or during aqueous workup."

Understanding Degradation Pathways:

Spiroindolines can be susceptible to two primary degradation pathways:

  • Oxidation: The indoline core can be sensitive to atmospheric oxygen, especially in the presence of light or trace metals, leading to the formation of oxidized species. The C-H bonds adjacent to the nitrogen are particularly susceptible.

  • Hydrolysis: Under strongly acidic or basic conditions, amide or ester functionalities elsewhere in the molecule can hydrolyze.[9] The spirocyclic core itself can also be susceptible to ring-opening reactions under harsh pH conditions.

Best Practices for Stability:

  • Workup Conditions: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Use a buffered aqueous solution if necessary.

  • Purification: Minimize the time the compound spends on silica gel, which can be slightly acidic and promote degradation of sensitive compounds.

  • Storage: Store the purified compound under an inert atmosphere (Argon or Nitrogen), protected from light, and at a low temperature (-20 °C is recommended for long-term storage).

  • Antioxidants: If oxidation is a persistent issue, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) during storage.

Workflow for Impurity Troubleshooting

G cluster_impurities Impurity Identification cluster_actions Corrective Actions Start Crude Product Analysis (TLC, LC-MS, ¹H NMR) Q1 Purity Acceptable? Start->Q1 Impurity_Type Identify Impurity Type Q1->Impurity_Type No End Pure Product Q1->End Yes SM Unreacted Starting Material Impurity_Type->SM Mass Match Byproduct Unknown Byproduct Impurity_Type->Byproduct Unknown Mass Isomer Stereoisomer Impurity_Type->Isomer Same Mass, Different RT Action_SM Optimize Reaction: - Temperature - Time - Stoichiometry SM->Action_SM Action_Byproduct Isolate & Characterize (HRMS, 2D NMR) Modify Conditions to Minimize Side Reaction Byproduct->Action_Byproduct Action_Isomer Optimize Selectivity: - Lower Temperature - Screen Solvents/Catalysts Isomer->Action_Isomer Action_SM->Start Re-run Reaction Action_Byproduct->Start Re-run Reaction Action_Isomer->Start Re-run Reaction

Caption: A systematic workflow for troubleshooting impurities.

References

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData, 6(9). Available at: [Link]

  • Ghosh, S., et al. (2018). Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. Journal of Young Pharmacists, 10(3), pp.273-277. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules, 28(18), 6563. Available at: [Link]

  • Li, W., et al. (2022). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. Molecules, 27(19), 6241. Available at: [Link]

  • Duan, S., et al. (2017). Synthesis of Spirooxindoles via the tert-Amino Effect. Organic Letters, 19(16), pp.4311-4314. Available at: [Link]

  • Baillet, G., et al. (1994). Comparative photodegradation study between spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives in solution. Journal of Photochemistry and Photobiology A: Chemistry, 80(1-3), pp.181-186. Available at: [Link]

  • Zhang, W., et al. (2014). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. ACS Combinatorial Science, 16(6), pp.303-308. Available at: [Link]

  • Ma, X., et al. (2022). Double [3 + 2] cycloadditions for diastereoselective synthesis of spirooxindole pyrrolizidines. ResearchGate. Available at: [Link]

  • Linares, M., et al. (2021). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. Journal of Medicinal Chemistry, 64(11), pp.7489-7503. Available at: [Link]

  • Wang, H., et al. (2016). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry, 40(12), pp.10090-10098. Available at: [Link]

  • Neetha, N. & Sugunan, A. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(15), pp.8869-8891. Available at: [Link]

  • Wang, Y., et al. (2022). Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry, 46(31), pp.14930-14934. Available at: [Link]

  • Wipf, P. (n.d.). The [3+2]Cycloaddition Reaction. University of Pittsburgh. Available at: [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), pp.756-759. Available at: [Link]

  • Hadházi, B., et al. (2023). [3 + 2] Cycloadditions in Asymmetric Synthesis of Spirooxindole Hybrids Linked to Triazole and Ferrocene Units: X-ray Crystal Structure and MEDT Study of the Reaction Mechanism. International Journal of Molecular Sciences, 24(2), 1599. Available at: [Link]

  • Karimi, B., et al. (2021). Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds. Molecules, 26(10), 2977. Available at: [Link]

  • Aulton, M.E. & Taylor, K.M.G. (n.d.). Drug degradation pathways. Pharmacy 180. Available at: [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). Available at: [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Agilent. Available at: [Link]

  • Bán, K., et al. (2023). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 28(21), 7380. Available at: [Link]

  • Insuasty, D., et al. (2023). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 28(4), 1667. Available at: [Link]

  • Bán, K., et al. (2023). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 28(21), 7380. Available at: [Link]

  • Iska, S., et al. (2018). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Organic Letters, 20(11), pp.3339-3342. Available at: [Link]

  • Liu, X., et al. (2016). Three-component stereoselective synthesis of spirooxindole derivatives. Organic & Biomolecular Chemistry, 14(1), pp.256-262. Available at: [Link]

  • Li, Y., et al. (2022). Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines. Organic Chemistry Frontiers, 9(12), pp.3259-3265. Available at: [Link]

  • Patel, S. & Sharma, P. (2023). Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole. International Journal of Novel Research and Development. Available at: [Link]

  • Panda, S.S., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(13), 4259. Available at: [Link]

  • Van der Westhuizen, J.H., et al. (2012). Highly Stereoselective Synthesis of Anti, Anti-Dipropionate Stereotriads: A Solution to the Long-Standing Problem of Challenging Mismatched Double Asymmetric Crotylboration Reactions. Organic Letters, 14(5), pp.1242-1245. Available at: [Link]

Sources

Technical Support Center: Fischer Indole Spirocyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: FISCHER-SPIRO-OPT-001

Introduction: The Kinetic Bottleneck in Spiro-Fusions

Welcome to the Technical Support Center. You are likely here because your spirocyclization—specifically the formation of spiro-fused indoles (e.g., spiro[indole-3,4'-piperidine] or spiroindolenines)—is stalling or degrading.

Unlike standard Fischer indole syntheses that yield planar tetrahydrocarbazoles, spirocyclization imposes a unique penalty: steric strain at the forming quaternary carbon (C3 of the indole). This strain significantly raises the activation energy (


) of the rate-determining [3,3]-sigmatropic rearrangement.

This guide moves beyond "add more acid" and provides a calculated approach to manipulating the reaction kinetics through catalyst


, solvent polarity, and microwave irradiation.
Module 1: The Mechanistic Critical Path

To optimize time, you must identify where your reaction is losing time. In spirocyclization, the bottleneck is rarely hydrazone formation; it is the [3,3]-sigmatropic rearrangement .

Figure 1: The Kinetic Bottleneck This diagram highlights the high-energy transition state required to form the spiro-center.

FischerSpiro cluster_0 Optimization Zone Reactants Aryl Hydrazine + Cyclic Ketone Hydrazone Hydrazone (Rapid Equilibrium) Reactants->Hydrazone - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine H+ Cat. TS [3,3]-Sigmatropic TS (RATE DETERMINING) EneHydrazine->TS Heat/MW High Ea Imine Diimine Intermediate TS->Imine C-C Bond Formed Spiro Spiro-Indole Product Imine->Spiro - NH3 Aromatization

Caption: The [3,3]-sigmatropic rearrangement (Red Diamond) is the primary kinetic barrier in spirocyclization due to steric congestion at the quaternary center.

Module 2: Optimization Protocols (Q&A Format)
Q1: My reaction takes 24+ hours in refluxing ethanol. How do I reduce this to minutes?

Diagnosis: Thermal reflux is often insufficient to overcome the steric barrier of spiro-formation, leading to prolonged heating and degradation (tars). Solution: Switch to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides direct dielectric heating, often superheating the solvent above its boiling point and accelerating the [3,3]-shift.

Comparative Data: Thermal vs. Microwave

ParameterThermal Reflux (Standard)Microwave (Optimized)
Solvent EtOH or AcOHAcOH or Solvent-Free (

)
Temp 80–118 °C140–180 °C
Time 12–48 Hours2–15 Minutes
Yield 40–65%85–95%
Side Products Significant PolymerizationMinimal

Protocol A: Microwave-Assisted Spirocyclization Recommended for: 4-substituted cyclohexanones, piperidones.

  • Stoichiometry: Mix Aryl Hydrazine (1.0 equiv) and Ketone (1.0 equiv) in a microwave vial.

  • Catalyst: Add p-Toluenesulfonic acid (p-TSA) (1.5 equiv). Note: Stronger than AcOH, cleaner than

    
     for MW.
    
  • Solvent: Add Glacial Acetic Acid (2–3 mL per mmol).

  • Irradiation: Seal and irradiate at 150 °C (High Absorption) for 5 minutes .

  • Workup: Cool, pour into crushed ice/water. Precipitate is usually the spiro-indole. Filter and wash.

Expert Insight: If using a hydrochloride salt of the hydrazine, add 1.0 equiv of NaOAc to buffer the free HCl, which can cause charring in the microwave [1].

Q2: I have an Electron-Withdrawing Group (EWG) on my hydrazine (e.g., -NO2, -CF3). The reaction is dead. Why?

Diagnosis: "Electronic Drag." The [3,3]-rearrangement requires the breaking of the N-N bond.[1][2] EWGs destabilize the cationic transition state and strengthen the N-N bond, making the rearrangement kinetically unfavorable.

Solution: You must increase the acidity and the temperature . Weak acids (AcOH) will not drive the ene-hydrazine tautomerization effectively for EWG-substrates.

Protocol B: The "Hard" Substrate Method (Polyphosphoric Acid)

  • Medium: Use Polyphosphoric Acid (PPA) as both solvent and catalyst.[3]

  • Setup: Mix hydrazine and ketone in PPA (10g per g of reactant).

  • Condition: Heat to 100–120 °C with vigorous mechanical stirring (PPA is viscous).

  • Time: Monitor via TLC every 30 mins. Usually complete in 2–3 hours.

  • Quench: PPA is difficult to work up. Pour the hot mixture slowly into stirring ice water to avoid encapsulation of the product. Neutralize with

    
    .
    
Q3: How do I troubleshoot a reaction that shows the hydrazone but no indole?

Diagnosis: The reaction is stuck at the "pre-rearrangement" stage. This confirms the condensation worked, but the energy barrier for the sigmatropic shift hasn't been crossed.

Troubleshooting Workflow

Troubleshooting Start Reaction Stalled? CheckTLC Check TLC/LCMS Is Hydrazone Visible? Start->CheckTLC YesHydrazone Yes: Hydrazone Present (Stuck at Rearrangement) CheckTLC->YesHydrazone Intermediate Visible NoHydrazone No: Starting Materials Only (Condensation Failed) CheckTLC->NoHydrazone No Intermediate Action1 Increase Temp (+20°C) or Switch to Microwave YesHydrazone->Action1 Action3 Remove Water (Dean-Stark or Molecular Sieves) NoHydrazone->Action3 Action2 Switch Acid Catalyst (AcOH -> p-TSA -> ZnCl2 -> PPA) Action1->Action2 Still Fails

Caption: Decision tree for isolating the failure point. Most spiro-failures occur at the 'Yes: Hydrazone Present' stage.

Module 3: Advanced Considerations
Regioselectivity in Unsymmetrical Ketones

If your cyclic ketone is unsymmetrical (e.g., 3-methylcyclohexanone), you will generate two regioisomers.

  • Kinetic Control (Weak Acid/Short Time): Favors the less substituted enamine

    
     attack at the less hindered position.
    
  • Thermodynamic Control (Strong Acid/Long Time): Favors the more substituted enamine

    
     attack at the more hindered position.
    
  • Spiro-Implication: For spiro-systems, steric hindrance usually dominates, forcing the reaction toward the less hindered isomer regardless of acid strength [2].

Solid-Phase Synthesis (Green Chemistry)

For high-throughput screening of spiro-drugs, use Silica-Supported


 .
  • Adsorb reactants onto

    
    .
    
  • Microwave (Solvent-Free) for 2 minutes.

  • Elute product with EtOAc. This eliminates the viscous PPA workup.

References
  • Microwave-Assisted Synthesis: Porcheddu, A., et al. "Microwave-Assisted Synthesis of Indoles." Organic Letters, vol. 14, no.[4] 23, 2012, pp. 6112-6115.[4] Link

  • Mechanism & Regioselectivity: Robinson, B. "The Fischer Indole Synthesis."[1][2][3][5][6][7][8][9][10][11][12] Chemical Reviews, vol. 63, no. 4, 1963, pp. 373–401. Link

  • Spiro-Indole Synthesis: Dandia, A., et al. "Microwave-Assisted Solvent-Free Synthesis of Spiro-Indole Derivatives."[13] Journal of the Nepal Chemical Society, vol. 24, 2009.[13] Link

  • Catalyst Effects: Wagaw, S., et al.[4][8] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." J. Am. Chem. Soc., vol. 120, no.[4][8] 26, 1998. Link

  • Troubleshooting Failures: Gore, S., et al. "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, vol. 14, no.[4] 17, 2012. Link

Sources

Technical Support Center: Indoline Integrity & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Indoline Nitrogen During Synthesis Ticket ID: IND-OX-PREV-001 Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)[1]

🟢 Status: ACTIVE SUPPORT

Welcome to the Indoline Stabilization Hub. If you are accessing this guide, you are likely facing one of two problems: your colorless indoline oil has turned into a dark tar (oxidative polymerization), or your NMR shows a mixture of indoline and indole (unwanted aromatization).

Indoline (2,3-dihydroindole) is deceptively stable in theory but notoriously fragile in practice.[1] Unlike indole, the nitrogen in indoline is an


 hybridized amine, making it nucleophilic and prone to Single Electron Transfer (SET) oxidation. This guide provides the mechanistic insight and protocols required to maintain the integrity of the indoline core.
🔬 Module 1: The Chemistry of Instability (The "Why")

To prevent oxidation, you must understand the enemy.[1] The primary failure mode for indoline is Oxidative Dehydrogenation (aromatization) to indole.[1]

The Thermodynamic Driver: Indole possesses


 aromaticity.[1] Converting indoline to indole is thermodynamically favorable because it restores the aromatic sextet of the pyrrole ring. This transformation can be catalyzed by trace metals, light, or even slightly acidic silica gel in the presence of air.
Mechanism of Failure: Oxidative Dehydrogenation

The following diagram illustrates how an unprotected indoline (N-H) succumbs to aromatization via a radical or metal-mediated pathway.

IndolineOxidation cluster_catalysts Common Promoters Indoline Indoline (N-H) (sp3, Non-Aromatic Pyrrole) Intermediate Radical/Cation Intermediate (Stabilized by N-lone pair) Indoline->Intermediate Step 1: H-Abstraction (C2/C3) or SET Oxidation (N) Indole Indole (Aromatic) (Thermodynamic Sink) Intermediate->Indole Step 2: Loss of 2nd H (-2H total) O2 Atmospheric O2 O2->Intermediate Metal Trace Metals (Pd, Cu, Fe) Metal->Indoline Light UV/Vis Light

Figure 1: The oxidative dehydrogenation pathway.[1] The N-lone pair facilitates the loss of hydrogen, driving the system toward the stable aromatic indole scaffold.

🛡️ Module 2: Strategic Prevention (The "Armor")

The most effective strategy to prevent N-oxidation or aromatization is N-Functionalization .[1] By installing an Electron Withdrawing Group (EWG) on the nitrogen, you achieve two goals:

  • Electronic Deactivation: You pull electron density away from the nitrogen lone pair, making it less susceptible to radical abstraction or SET.[1]

  • Steric/Conformational Locking: Bulky groups can hinder the approach of oxidants.[1]

Comparative Analysis of Protecting Groups
Protecting GroupStability (Oxidation Resistance)Installation EaseRemoval DifficultyBest Use Case
Acetyl (Ac) ⭐⭐⭐ (High)Easy (

)
Moderate (Acid/Base)General synthesis, storage.[1]
Boc (tert-butyl carbamate) ⭐⭐⭐ (High)Easy (

)
Easy (TFA/HCl)Acid-stable targets; rapid deprotection needed.[1]
Pivaloyl (Piv) ⭐⭐⭐⭐ (Very High)ModerateDifficult (Requires LDA)C-H Activation. Directs sterically; survives harsh conditions.[1]
Tosyl (Ts) ⭐⭐⭐⭐ (Very High)Easy (

)
Difficult (

or Red-Al)
When absolute inertness is required.[1]
Benzyl (Bn) ⭐ (Low)ModerateModerate (

)
NOT RECOMMENDED for oxidation prevention (activates ring).[1]

Critical Insight: Avoid N-Benzyl groups if your goal is oxidation prevention.[1] The benzyl group is electron-donating (weakly), which keeps the nitrogen nucleophilic and the ring electron-rich, maintaining susceptibility to oxidation.

🛠️ Module 3: Troubleshooting Guides & FAQs
Scenario A: "My reaction mixture turned black/brown overnight."

Diagnosis: Oxidative polymerization.[1] Indoline radical cations can polymerize rapidly in air.[1] Corrective Action:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.[1] Dissolved oxygen is the primary culprit.[1]

  • Add Antioxidants: If the synthesis allows, add 1-5 mol% of BHT (Butylated hydroxytoluene) as a radical scavenger.[1]

  • Check Your Stir Bar: Metal filings on worn stir bars can catalyze oxidation.[1] Use new, glass-encased magnetic bars.

Scenario B: "I see Indole spots on my TLC after column chromatography."

Diagnosis: Silica-induced aromatization.[1] Silica gel is slightly acidic and can promote dehydrogenation of electron-rich indolines exposed to air.[1] Corrective Action:

  • Neutralize Silica: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes before loading the sample.[1]

  • Switch Stationary Phase: Use Basic Alumina instead of silica gel. It is far gentler on basic amines like indoline.[1]

  • Fast Elution: Do not let the compound sit on the column. Flash chromatography should be rapid.[1]

Scenario C: "I cannot remove the Pivaloyl group after synthesis."

Diagnosis: Pivaloyl is sterically bulky and chemically robust.[1][2] Standard hydrolysis (NaOH/MeOH) often fails.[1] Corrective Action: Use the Lithium Diisopropylamide (LDA) method.[1]

  • Protocol: Dissolve N-Pivaloyl indoline in THF at -78°C. Add LDA (3-4 equiv). Warm to 0°C or RT. The strong base attacks the carbonyl, cleaving the amide bond more effectively than nucleophilic hydrolysis.

🧪 Standard Operating Procedure (SOP)

Protocol: N-Acetylation for Indoline Stabilization Use this protocol to convert unstable free indoline into stable N-Acetyl indoline for storage or subsequent steps.[1]

Reagents:

  • Indoline (1.0 equiv)[3]

  • Acetic Anhydride (

    
    , 1.2 equiv)
    
  • Triethylamine (

    
    , 1.5 equiv)
    
  • Dichloromethane (DCM, anhydrous)

  • DMAP (4-Dimethylaminopyridine, 0.05 equiv - Optional catalyst)[1]

Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     flow.
    
  • Dissolution: Add Indoline and

    
     to DCM (0.2 M concentration).
    
  • Addition: Cool to 0°C. Add

    
     dropwise via syringe.
    
    • Why? Exothermic reaction control prevents localized heating and degradation.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Indoline turns dark with vanillin stain; N-Ac indoline is UV active and stable).[1]

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins to hydrolyze excess anhydride.
    
  • Workup: Extract with DCM (x3). Wash combined organics with 1M HCl (to remove TEA/DMAP), then Brine.[1] Dry over

    
    .[1]
    
  • Result: The resulting off-white solid/oil is N-Acetyl Indoline , which is stable in air for months.[1]

📊 Decision Matrix: Choosing the Right Protection

ProtectionLogic Start Start: Unprotected Indoline Q1 Is the next step a C-H Activation? Start->Q1 Piv Use PIVALOYL (Piv) (Directing Group + Robust) Q1->Piv Yes Q2 Is the product acid-sensitive? Q1->Q2 No Ac Use ACETYL (Ac) (Standard Stability) Q2->Ac Yes (Avoid Acid Removal) Boc Use BOC (Removable with Acid) Q2->Boc No (Acid OK)

Figure 2: Logic flow for selecting the appropriate N-protecting group based on downstream chemistry.

📚 References
  • Mechanisms of Indoline Dehydrogenation

    • Title: Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process.[1][4]

    • Source: Drug Metabolism and Disposition (via NIH/PubMed).[1]

    • URL:[Link]

  • Oxidative Stability & Aromatization Drivers

    • Title: The Relative Stability of Indole Isomers is a Consequence of the Glidewell-Lloyd Rule.[1][5][6][7]

    • Source: Journal of Physical Chemistry A.[1][6]

    • URL:[Link][6]

  • Deprotection Strategies (Pivaloyl)

    • Title: Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.[1]

    • Source: Molecules (MDPI).[1]

    • URL:[Link][2]

  • General Indoline Synthesis & Handling

    • Title: Synthesis of indolines (Recent Literature).[1][3][6][8][9][10]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

Sources

Interpreting NMR spectra of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Interpreting NMR Spectra of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone Ticket ID: SPIRO-167484 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary

Welcome to the Technical Support Center. You are likely here because the NMR spectrum of your spiro[indoline-3,4'-piperidine] derivative appears "messy," "impure," or "unassignable."

Do not panic.

The molecule 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (CAS 167484-19-7) presents a classic "perfect storm" of NMR challenges:

  • Amide Rotamerism: The

    
    -acetyl group creates restricted rotation, doubling signals.
    
  • Spiro-Stereochemistry: The spiro center renders adjacent methylene protons diastereotopic.

  • Conformational Flux: The piperidine ring undergoes chair-boat inversions that may be slow on the NMR timescale.

This guide provides the protocols to validate your structure and distinguish "dynamic behavior" from "impurity."

Module 1: The "Impurity" Phantom (Rotamers)

User Issue

"My sample is pure by LC-MS (single peak), but the


H NMR shows split peaks, particularly for the acetyl methyl group and the piperidine protons. It looks like a 60:40 mixture of two compounds."
Technical Diagnosis

You are observing Rotameric Exchange . The


-acetyl bond has significant double-bond character (

). Rotation around this bond is slow at room temperature (

), resulting in two distinct species (syn and anti conformers) visible in the NMR time scale.
Troubleshooting Protocol: Variable Temperature (VT) NMR

To confirm this is a physical phenomenon and not a chemical impurity, you must accelerate the bond rotation.

Step-by-Step Experiment:

  • Solvent Switch: Dissolve your sample in DMSO-d

    
      instead of CDCl
    
    
    
    . DMSO has a higher boiling point, allowing for higher temperature experiments.
  • Baseline Scan: Acquire a standard proton spectrum at 298 K (

    
    ) . Note the chemical shift difference (
    
    
    
    ) between the split signals.[1][2]
  • Heating Phase: Increase the probe temperature to 353 K (

    
    ) . Allow 10 minutes for thermal equilibration.
    
  • Acquisition: Acquire the spectrum at 353 K.

  • Result Analysis:

    • Coalescence: If the split peaks merge into a single sharp (or slightly broad) peak, it is a rotamer.

    • Persistence: If the peaks remain distinct and sharp, you have a chemical impurity (isomers or byproducts).

Visualization: Rotamer Logic Flow

RotamerLogic start Observation: Split/Broad Signals hypothesis Hypothesis: Amide Rotamers start->hypothesis action Action: Run VT-NMR (DMSO-d6) at 80°C hypothesis->action result_merge Result A: Signals Coalesce action->result_merge result_split Result B: Signals Remain Split action->result_split conclusion_A Conclusion: Pure Compound (Rotameric) result_merge->conclusion_A conclusion_B Conclusion: Impurity Present result_split->conclusion_B

Caption: Decision tree for distinguishing rotamers from impurities using Variable Temperature NMR.

Module 2: The "Messy" Aliphatic Region (Diastereotopicity)

User Issue

"I cannot assign the triplet/doublet patterns for the CH


 groups. The piperidine region (1.5 - 4.5 ppm) is a blob of multiplets."
Technical Diagnosis

The spiro carbon (C3 of the indoline) is a pro-chiral center . Even though the molecule might be achiral overall (depending on N-substitution), the rigid spiro-junction makes the two faces of the piperidine ring different.

  • Consequence: The two protons on a single methylene carbon (e.g., C2' of piperidine) are diastereotopic . They are chemically non-equivalent (

    
    ).
    
  • Appearance: Instead of a simple triplet, you see a geminal coupling (large, ~12-14 Hz) and complex vicinal coupling, often resulting in a "doublet of triplets" or multiplet.

Reference Data: Chemical Shift Table

Note: Shifts are approximate and solvent-dependent (DMSO-d


).
MoietyPosition

(ppm)
MultiplicityNotes
Acetyl

2.0 - 2.1Singlet (x2)Distinct rotamer split (~0.1 ppm diff).
Indoline Aromatics (4H)6.5 - 7.2MultipletsStandard ABCD aromatic pattern.
Indoline

(Pos 1)
> 5.0Broad sExchangeable; may vanish with

.
Indoline

3.4 - 3.6SingletMay appear as ABq if chiral influence is strong.
Piperidine

3.5 - 4.5Broad mVery broad due to amide rotation.

to N.
Piperidine

1.5 - 1.9Multiplets

to N. Highly diastereotopic.

Module 3: Structural Validation (Connectivity)

User Issue
Technical Diagnosis

Standard 1D NMR is insufficient for proving quaternary spiro centers because the spiro carbon has no protons attached. You must use HMBC (Heteronuclear Multiple Bond Correlation) to see "through" the quaternary carbon.

Validation Protocol: The "Lighthouse" Strategy

The spiro carbon (C3) acts as a central "lighthouse," visible to protons on both the indoline and piperidine rings.

The Experiment: Run a Gradient HMBC experiment optimized for long-range coupling (8-10 Hz).

Required Correlations (The "Smoking Gun"):

  • Indoline Side: The Indoline

    
     (C2) protons must show a correlation to the Spiro C3.
    
  • Piperidine Side: The Piperidine

    
     (C3'/C5') protons must also show a correlation to the same Spiro C3 carbon.
    
  • Cross-Confirmation: If C2-H and C3'-H both talk to the same quaternary carbon (~50-60 ppm), the spiro junction is intact.

Visualization: HMBC Connectivity

HMBC cluster_indoline Indoline Ring cluster_piperidine Piperidine Ring C2_H Indoline C2-H (3.5 ppm) Spiro_C Spiro Quaternary C (~50-60 ppm) C2_H->Spiro_C HMBC (3-bond) C3_H Piperidine C3'-H (1.7 ppm) C3_H->Spiro_C HMBC (3-bond)

Caption: The "Lighthouse" Effect: HMBC correlations required to confirm the spiro-quaternary center.

References

  • Spiro-Indoline Synthesis & Characterization Zhang, L. J., et al.[3] "Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions." Beilstein Journal of Organic Chemistry, 2013, 9, 833–839.

  • Rotamerism in N-Acetyl Piperidines Macmillan Group. "Supplementary Information: Rotameric mixtures in N-acetyl piperidine derivatives." Princeton University Department of Chemistry.

  • Piperidine Ring Conformation Analysis ChemicalBook. "1-Acetylpiperidine 1H NMR Spectrum Data and Assignments."

  • Spiro-Piperidine Scaffold Data Son, J. H., et al.[2] "1-Benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole] 'co-potentiators' for minimal function CFTR mutants." eScholarship, University of California.

Sources

Scale-up challenges for 1-acetylspiro[indoline-3,4'-piperidine] production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 1-Acetylspiro[indoline-3,4'-piperidine]

User Guide Version: 2.4 (Current) Status: Operational Audience: Process Chemists, Scale-up Engineers, R&D Scientists

System Overview & Nomenclature Definitions

Welcome to the technical support hub for the 1-acetylspiro[indoline-3,4'-piperidine] scaffold. Before proceeding, we must align on nomenclature to prevent costly regiochemical errors during scale-up.[1]

  • Target Molecule: 1-acetyl-1,2-dihydrospiro[3H-indole-3,4'-piperidine].[1]

  • Structural Criticality:

    • Position 1 (Indoline N): The target site for acetylation.[1] This nitrogen is an aniline derivative (less nucleophilic).[1]

    • Position 1' (Piperidine N): The secondary aliphatic amine (more nucleophilic).

  • The Scale-Up Paradox: To selectively acetylate Position 1, Position 1' must be orthogonally protected (e.g., with a Boc or Cbz group) during the core synthesis. If you use N-acetyl-4-piperidone as a starting material, you will synthesize the 1'-acetyl isomer, not the 1-acetyl target.[1]

Module 1: Core Synthesis (Fischer Indole Cyclization)

Q1: We are observing a violent exotherm and "volcanoing" when scaling the Fischer indole reaction from 10g to 100g. How do we control the thermal profile?

A1: The "Thermal Runaway" Phenomenon The Fischer indole synthesis is inherently exothermic (


).[1] At the 10g scale, passive heat loss is sufficient. At >100g, the surface-area-to-volume ratio drops, trapping heat.[1]
  • Root Cause: Accumulation of the phenylhydrazone intermediate followed by a sudden, concerted [3,3]-sigmatropic rearrangement.[1]

  • Protocol Adjustment (Semi-Batch Mode):

    • Do NOT mix all reagents at once.

    • Charge the acid catalyst (e.g., 4M HCl in Dioxane or H₂SO₄/AcOH) into the reactor and heat to the reaction temperature first.

    • Add the phenylhydrazone (or the ketone/hydrazine mixture) slowly as a solution over 2-4 hours.

    • Why? This ensures the concentration of the unreacted hydrazone remains low (instantaneous consumption), preventing the accumulation of potential energy.

Q2: Our crude product contains 15-20% of "dimeric" impurities and intractable tars.[1] Chromatography is not feasible at this scale.[1] How do we minimize this?

A2: Acid Contact Time & Oligomerization Spiroindolenines (the immediate product) are unstable imines prone to self-polymerization under harsh acidic conditions.[1]

  • Troubleshooting Steps:

    • Switch Catalysts: If using Polyphosphoric Acid (PPA), switch to Methanesulfonic acid (MsOH) or TFA in toluene. These allow for lower temperatures and better solubility.[1]

    • Interrupted Fischer Protocol: Do not push the reaction to completion if tarring increases.[1] Quench when the starting material is <5%.[1]

    • Immediate Reduction: The spiroindolenine intermediate is the source of instability.[1] Do not isolate it. Perform a "telescoped" reduction (see Module 2).

Module 2: The Reduction (Indolenine Indoline)

Q3: We are using NaBH₄ for the reduction, but the hydrogen evolution is creating pressure spikes in our 5L reactor. Is there a safer alternative?

A3: Managing Hydrogen Evolution & Boron Waste Sodium Borohydride (NaBH₄) generates 4 moles of H₂ gas per mole of oxidant in acidic media.[1] At scale, this requires massive headspace or active venting.

  • Alternative 1: Sodium Triacetoxyborohydride (STAB)

    • Pros: No H₂ evolution; milder; compatible with many functional groups.[1]

    • Cons: Generates large amounts of acetate waste; expensive.[1]

  • Alternative 2: Catalytic Hydrogenation (Recommended for >500g)

    • System: Pd/C (5% loading) in MeOH or EtOH.[1]

    • Pressure:[1][2] 5–10 bar H₂.[1]

    • Advantage:[1][2][3][4][5] The reaction is cleaner, and the workup involves simple filtration of the catalyst.

    • Caution: Ensure the spiroindolenine is free of sulfur/poison if thio-reagents were used previously.[1]

Q4: The reduction is stalling at 80% conversion. Adding more reducing agent doesn't help. [1]

A4: The "Salt Inhibition" Effect If you are carrying over the acid catalyst from the Fischer step, the indolenine nitrogen is protonated. While this activates the imine for reduction, a large excess of acid can buffer the hydride reagents or poison hydrogenation catalysts.

  • Solution: Perform a "Free-Base" wash.[1]

    • Basify the Fischer crude mixture with NaOH to pH 9.

    • Extract the spiroindolenine into an organic solvent (e.g., MTBE).

    • Redissolve in the reduction solvent (MeOH/AcOH) for the reduction step.

Module 3: Selective Acetylation (The "1-Acetyl" Challenge)

Q5: We need to acetylate the Indoline Nitrogen (N1).[1] We used Acetyl Chloride/TEA, but the reaction is sluggish (48h+). Why?

A5: Steric & Electronic Deactivation The indoline nitrogen is part of a fused ring system and is conjugated to the benzene ring (aniline-like), making it significantly less nucleophilic than a standard secondary amine. Furthermore, the spiro-piperidine ring at C3 creates steric hindrance around N1.[1]

  • High-Performance Protocol:

    • Reagent: Use Acetic Anhydride (Ac₂O) with DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1]

    • Solvent: Pyridine (acts as both solvent and base) or DCM with excess Et₃N.[1]

    • Temperature: Heat to 50–60°C. The energy barrier for N-acylation of hindered anilines is higher.[1]

  • Mechanism: DMAP forms a highly reactive N-acetylpyridinium intermediate that transfers the acetyl group to the hindered indoline nitrogen much faster than AcCl alone.[1]

Module 4: Visualization & Data

Pathway Analysis: Impurity Formation vs. Product

Fischer_ScaleUp Start Phenylhydrazine + N-Protected Piperidone Hydrazone Arylhydrazone (Accumulation Risk) Start->Hydrazone Condensation Sigmatropic [3,3]-Sigmatropic Rearrangement (Exothermic Step) Hydrazone->Sigmatropic Heat/Acid Indolenine Spiroindolenine (Unstable Imine) Sigmatropic->Indolenine -NH3 Polymer Polymer/Tar (High Temp/Acid) Indolenine->Polymer Stalling/Overheating Indoline Spiroindoline (Stable Intermediate) Indolenine->Indoline Reduction (NaBH4 or H2/Pd) Target 1-Acetylspiro [indoline-3,4'-piperidine] Indoline->Target Ac2O/DMAP (Selective N1 Acylation)

Caption: Critical control points in the synthesis. Red dashed lines indicate failure modes during scale-up.

Quantitative Comparison: Purification Strategies
ParameterChromatography (Flash)Crystallization (Salt Formation)Recommendation
Throughput Low ( g/hour )High ( kg/batch )Crystallization
Solvent Use High (100L/kg)Low (10-15L/kg)Crystallization
Purity Achieved >98%>99% (with recrystallization)Crystallization
Cost

$ (Silica is single-use)
$ (Reagents are cheap)Crystallization
Scalability Poor >1kgExcellent >100kgCrystallization

Standard Operating Procedure (SOP) for Purification via Salt Formation:

  • Dissolve crude 1-acetylspiro[indoline-3,4'-piperidine] in Ethanol (10 volumes) .

  • Heat to 50°C.

  • Slowly add L-Tartaric Acid (1.05 eq) or HCl (1.0 eq in EtOH) .

  • Cool slowly to 0°C over 4 hours (controlled cooling ramp).

  • Filter the white crystalline solid.[1]

  • Note: Tartrate salts often yield better crystallinity for spiro-compounds than hydrochlorides, which can be hygroscopic.[1]

References

  • BenchChem Technical Support. Challenges in the scale-up synthesis of spiro[cyclohexane-1,3'-indolin]-2'-one. (2025).[1][3][6][7][8] Retrieved from

  • National Institutes of Health (NIH). Why Do Some Fischer Indolizations Fail? (2017).[1] Retrieved from

  • Royal Society of Chemistry (RSC). Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds.[9] (2020).[1] Retrieved from

  • ChemRxiv. Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold. (2021).[1][10] Retrieved from

  • National Institute of Standards and Technology (NIST). Piperidine, 1-acetyl- (Data Sheet).[1] (2023).[1][4][11] Retrieved from

Sources

Validation & Comparative

Comparative Guide: 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone vs. MK-0677 Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing the high-affinity clinical candidate MK-0677 (Ibutamoren) with its structural core fragment, 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone . This analysis elucidates the critical Structure-Activity Relationship (SAR) that transforms a "privileged scaffold" into a potent Growth Hormone Secretagogue (GHS).

Executive Summary

MK-0677 (Ibutamoren) is a potent, non-peptide agonist of the Ghrelin Receptor (GHS-R1a) with high oral bioavailability and long duration of action. It is derived from the "privileged structure" spiro[indoline-3,4'-piperidine] .

1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (hereafter referred to as the Spiro-Ethanone Scaffold ) represents a simplified N-acetylated derivative of this core. While the spiro-piperidine core provides the necessary conformational constraint for receptor recognition, it lacks the critical lipophilic and hydrogen-bonding side chains required for nanomolar binding affinity.

Key Takeaway: The Spiro-Ethanone Scaffold serves as a low-affinity structural anchor. The addition of the amino-isobutyryl and benzyl-serine-like side chains in MK-0677 increases binding affinity by approximately 100-1000 fold , driving the


 from the micromolar range (for simple scaffolds) to the sub-nanomolar range (0.1–1.0 nM) for MK-0677.

Chemical Identity & Structural Logic

The transition from the Spiro-Ethanone Scaffold to MK-0677 illustrates the principle of Fragment-Based Drug Design (FBDD) optimization.

FeatureSpiro-Ethanone Scaffold MK-0677 (Ibutamoren)
CAS Number 167484-19-7159752-10-0 (Mesylate)
IUPAC Name 1-(1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1'-yl)ethanone2-amino-2-methyl-N-[(1R)-1-(1-methylsulfonylspiro[indoline-3,4'-piperidin]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide
Molecular Weight 230.31 g/mol 624.77 g/mol (Mesylate)
Core Scaffold Spiro[indoline-3,4'-piperidine]Spiro[indoline-3,4'-piperidine]
N-Indole Sub Hydrogen (Unsubstituted)Methanesulfonyl (H-bond acceptor)
N-Piperidine Sub Acetyl (Short, polar)Peptidomimetic Side Chain (Critical for binding)
Primary Role Chemical Building Block / ScaffoldClinical GHS-R1a Agonist
Structural Comparison Diagram

ChemicalComparison Scaffold Spiro-Ethanone Scaffold (Core Fragment) MK0677 MK-0677 (Optimized Agonist) Core Spiro[indoline-3,4'-piperidine] (Privileged Structure) Core->Scaffold Base Structure Core->MK0677 Base Structure Acetyl Acetyl Group (Low Interaction) Acetyl->Scaffold N-Substituent SideChain Benzyl-Serine Mimetic (Hydrophobic Pocket Binding) SideChain->MK0677 Critical Binding Element Sulfonyl Methanesulfonyl Group (H-Bond Acceptor) Sulfonyl->MK0677 Metabolic Stability/Binding

Caption: Structural evolution from the basic spiro-ethanone scaffold to the fully functionalized MK-0677 ligand.

Binding Affinity & Pharmacology[7][8]

Binding Data Comparison

The following data synthesizes literature values for MK-0677 and estimated values for simple spiroindoline cores based on Merck SAR studies (Patchett et al., 1995).

ParameterSpiro-Ethanone Scaffold MK-0677 Significance
Target GHS-R1a (Ghrelin Receptor)GHS-R1a (Ghrelin Receptor)G-Protein Coupled Receptor
Binding Affinity (

)
> 1,000 nM (Est.)0.1 – 7.0 nM MK-0677 has >1000x higher affinity.
Functional Potency (

)
Inactive / Weak 1.3 ± 0.9 nM MK-0677 is a full agonist.
Binding Mode Non-specific / SurfaceDeep Pocket InsertionSpecific interactions with TM6/TM7.

Technical Insight: The spiro-piperidine core (present in the Ethanone) is a "privileged structure" that can orient ligands into GPCR binding pockets. However, without the phenylmethoxy and amino-isobutyryl groups of MK-0677, the scaffold cannot engage the hydrophobic cluster (Phe279, Phe312) or the ionic lock (Glu124) of the GHS-R1a receptor, resulting in negligible affinity.

Mechanism of Action: GHS-R1a Signaling

MK-0677 binding triggers a conformational change in GHS-R1a, activating the PLC-IP3 pathway. The Spiro-Ethanone lacks the binding energy to stabilize this active conformation.

SignalingPathway MK0677 MK-0677 Ligand GHSR GHS-R1a Receptor (GPCR) MK0677->GHSR High Affinity Binding (Ki ~1nM) Gjq Gαq/11 Protein GHSR->Gjq Activation PLC Phospholipase C (PLC) Gjq->PLC Stimulation IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Release GH Growth Hormone Secretion Ca->GH Exocytosis

Caption: GHS-R1a signaling cascade activated by MK-0677. The Spiro-Ethanone scaffold fails to initiate the first step efficiently.

Experimental Protocols

To verify the binding affinity differences, the following Radioligand Binding Assay is the gold standard.

Protocol: Competitive Binding Assay (GHS-R1a)

Objective: Determine the


 of MK-0677 vs. the Spiro-Ethanone scaffold using [

S]-MK-0677 or [

I]-Ghrelin as the radioligand.

Reagents:

  • Membranes: CHO cells stably expressing human GHS-R1a.

  • Radioligand: [

    
    S]-MK-0677 (Specific Activity > 1000 Ci/mmol).
    
  • Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.5% BSA.

Procedure:

  • Preparation: Thaw membrane preparations and dilute in Assay Buffer to 5-10 µg protein/well.

  • Incubation Setup: In a 96-well plate, add:

    • 25 µL Competition Ligand (MK-0677 or Spiro-Ethanone) at varying concentrations (

      
       to 
      
      
      
      M).
    • 25 µL Radioligand (Final concentration ~0.05 nM).

    • 150 µL Membrane Suspension.

  • Equilibrium: Incubate at Room Temperature (22°C) for 60 minutes .

  • Termination: Filter rapidly through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl buffer.

  • Quantification: Dry filters and count radioactivity using a liquid scintillation counter.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Expected Results:

  • MK-0677: Sigmoidal displacement curve with

    
     nM.
    
  • Spiro-Ethanone: Flat line or displacement only at very high concentrations (>10 µM), indicating low/no affinity.

References

  • Patchett, A. A., et al. (1995).[1] "Design and biological activities of L-163,191 (MK-0677): a potent, orally active growth hormone secretagogue."[1][2] Proceedings of the National Academy of Sciences, 92(15), 7001-7005.[1][2] Link[1]

  • Smith, R. G., et al. (1997). "Peptidomimetic regulation of growth hormone secretion." Endocrine Reviews, 18(5), 621-645. Link

  • Maligres, P. E., et al. (1997).[3] "Synthesis of the orally active spiroindoline-based Growth Hormone Secretagogue, MK-677." Tetrahedron, 53(32), 10983-10992. Link

  • PubChem Compound Summary. (2024). "MK-0677 (Ibutamoren Mesylate)."[4][2] National Center for Biotechnology Information. Link

  • SynBlock. (2024). "Product: 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone." Link

Sources

Comparative Guide: Spiroindoline vs. Spiropiperidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern kinase inhibitor design, the transition from flat, sp2-rich heteroaromatics to three-dimensional (3D), sp3-rich scaffolds is a pivotal strategy for overcoming selectivity and solubility bottlenecks.[1] Spiroindoline and Spiropiperidine scaffolds represent two distinct approaches to this "escape from flatness."

  • Spiroindoline: Primarily functions as a Core Scaffold .[2] It often anchors the molecule near the ATP-binding hinge region, utilizing the rigid spiro-fusion to project substituents into specific sub-pockets (e.g., solvent front or back-cleft) with defined vectors.

  • Spiropiperidine: Frequently utilized as a Functional Module or Linker . It excels at replacing flexible piperidine/piperazine moieties to improve metabolic stability, increase Fsp3 fraction, and restrict conformational entropy to enhance selectivity for distal pockets.

Structural & Physicochemical Analysis[3][4]

The fundamental difference lies in their topology and how they orient substituents within the kinase active site.

Scaffold Topology & Vector Analysis
FeatureSpiroindoline Spiropiperidine
Core Geometry Planar + Perpendicular: The indoline ring is planar (aromatic), while the spiro-ring (often piperidine or pyrrolidine) projects perpendicularly.Globular/Tetrahedral: The piperidine ring adopts a chair conformation. The spiro-fusion creates a dense, globular core with vectors radiating in defined 3D space.
Vector Orientation Orthogonal Projection: Ideal for projecting a solubilizing group out of the hinge region at a 90° angle (e.g., towards solvent).Distal Tuning: Ideal for fine-tuning the angle of exit vectors to access selectivity pockets (e.g., P-loop or allosteric sites) without disrupting the core binding.
Fsp3 Contribution High (localized to the spiro center).[2]Very High (often fully saturated system).
Primary Benefit Conformational Freezing: Locks the bioactive conformation of the "exit vector" relative to the hinge binder.Metabolic Hardening: Blocks metabolic soft spots (e.g.,

-oxidation) common in simple piperidines.
Visualization of Scaffold Topology

The following diagram illustrates the structural logic and vector projection of both scaffolds.

ScaffoldTopology cluster_0 Spiroindoline Scaffold cluster_1 Spiropiperidine Scaffold node_ind Indoline Core (Planar/Hinge Binder) node_spiro1 Spiro-Ring (Perpendicular Vector) node_ind->node_spiro1 Rigid C3 Fusion node_pip Piperidine Core (Chair Conformation) node_ind->node_pip Comparison: Planar Anchor vs. Globular Spacer node_target1 Solvent Front / Back Pocket node_spiro1->node_target1 Orthogonal Projection node_spiro2 Spiro-Fusion (Metabolic Block) node_pip->node_spiro2 C4 Spiro-Cycle node_target2 Selectivity Pocket / Allosteric Site node_spiro2->node_target2 Tuned Exit Vector

Figure 1: Topological comparison showing the orthogonal projection of spiroindolines vs. the globular, metabolic-blocking nature of spiropiperidines.

Case Studies in Kinase Inhibition[2][5][6][7][8][9][10][11]

Spiroindoline: The "Anchor & Project" Strategy
  • Target Class: Tyrosine Kinases (c-Met, ALK, Sky/Tyro3)

  • Mechanism: The indoline moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The spiro-cycle (often a piperidine fused at C3) projects a solubilizing group into the solvent front, avoiding steric clashes with the "gatekeeper" residue.

  • Key Example (c-Met/ALK):

    • Compound: 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] derivatives.[2]

    • Outcome: The spiro-linkage enforces a rigid conformation that fits the ATP pocket while projecting the sulfonyl group to interact with specific residues, achieving single-digit nanomolar potency and high selectivity against other kinases.

    • Data Point: In Sky kinase inhibitors, the spiroindoline scaffold demonstrated >100-fold selectivity against broad kinome panels by filling the unique Ala571-subpocket [1].

Spiropiperidine: The "Selectivity Tuner" Strategy
  • Target Class: Serine/Threonine Kinases (ROCK, PI3K

    
    , MK2)
    
  • Mechanism: Often used to replace a flexible piperazine or piperidine linker. The spiro-modification (e.g., 2,8-diazaspiro[4.5]decan-1-one) restricts the rotation of the linker, reducing the entropic penalty upon binding.

  • Key Example (PI3K

    
    ): 
    
    • Compound: Thiazolopiperidine spiro-analogs.

    • Outcome: Introduction of a spiro-cycle into the piperidine linker allowed the molecule to access a distal hydrophobic pocket unique to the PI3K

      
       isoform, significantly improving isoform selectivity over PI3K
      
      
      
      and
      
      
      [2].
  • Key Example (ROCK):

    • Compound: 2,8-diazaspiro[4.5]decan-1-one derivatives.

    • Outcome: The spiro-scaffold acted as a rigid spacer, positioning a phenylpyrazole group to interact optimally with the ATP site while maintaining favorable pharmacokinetic properties (t1/2 > 40 min) due to metabolic blocking [3].

Experimental Workflows

Protocol: Comparative Metabolic Stability Assay

To validate the metabolic advantages of the spiropiperidine scaffold, the following intrinsic clearance (


) protocol is recommended.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (Spiro vs. Non-spiro analog).

  • LC-MS/MS.[3][4]

Step-by-Step Protocol:

  • Preparation: Prepare 1

    
    M solution of test compound in phosphate buffer (pH 7.4).
    
  • Incubation: Add liver microsomes (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately mix with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ) and
    
    
    .

Self-Validating Check: Include a known high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). If controls deviate >20% from historical data, invalidate the run.

Protocol: Kinase Selectivity Profiling (TR-FRET)

Objective: Quantify the selectivity gain from scaffold rigidification.

  • Assay Mix: Kinase (e.g., c-Met), biotinylated substrate peptide, and ATP (at

    
    ).
    
  • Compound Addition: Dispense compounds (10-point dose response) into 384-well plates.

  • Reaction: Incubate for 60 min at room temperature.

  • Detection: Add Eu-labeled anti-phospho-antibody and APC-labeled streptavidin.

  • Readout: Measure TR-FRET signal (Ex 337 nm, Em 620/665 nm).

  • Data Analysis: Calculate IC50. Compare the Selectivity Index (SI):

    
    .
    

Comparative Data Summary

The table below summarizes the general performance characteristics observed in literature when comparing these scaffolds to their non-spiro counterparts.

PropertySpiroindoline (vs. Indole)Spiropiperidine (vs. Piperidine)
Solubility (LogS) Moderate Improvement: Disrupts crystal packing.High Improvement: Increases polarity/solvation.
Metabolic Stability Neutral/Positive: Depends on substituents.High Positive: Blocks

-carbon oxidation.
Selectivity High: Accesses specific sub-pockets.High: Restricts promiscuous binding modes.
Synthetic Complexity High: Often requires multi-step cyclization.Moderate: Building blocks often commercially available.
Primary Use Case ATP-site anchor + Vector.Linker / Solvent-front modulator.

Strategic Recommendations

When to use Spiroindoline:
  • You need a hinge-binding core that projects a substituent strictly perpendicular to the aromatic plane.

  • You are targeting a kinase with a distinct "back-pocket" or "gatekeeper" constraint (e.g., c-Met, ALK).

  • You need to freeze a specific bioactive conformation of a flexible side chain attached to an indole core.

When to use Spiropiperidine:
  • You need to improve the metabolic half-life of a lead compound containing a piperidine/piperazine linker.

  • You aim to increase the Fsp3 fraction to improve solubility and reduce promiscuity.

  • You are optimizing for isoform selectivity (e.g., PI3K isoforms) and need to fine-tune the exit vector to reach distal residues.

References

  • Powell, N. A., et al. (2012). "Novel and selective spiroindoline-based inhibitors of Sky kinase." Bioorganic & Medicinal Chemistry Letters, 22(1), 190-193. Link

  • Perry, M., et al. (2015). "Discovery of Highly Isoform Selective Thiazolopiperidine Inhibitors of Phosphoinositide 3-Kinase

    
    ." Journal of Medicinal Chemistry, 58(17), 6944–6960. Link
    
  • Zhu, Y., et al. (2011). "Discovery of potent and selective ROCK inhibitors: 2,8-diazaspiro[4.5]decan-1-one derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual citation from review: ResearchGate - Spirocyclic Scaffolds in Drug Discovery). Link

  • Zheng, Y., & Tice, C. M. (2016). "The use of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834. Link

Sources

A Comparative Guide to Purity Analysis of Spiro[indoline-3,4'-piperidine]: Reference Standards and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the landscape of pharmaceutical development, the structural complexity of novel therapeutic agents demands rigorous analytical characterization. Spiro[indoline-3,4'-piperidine], a privileged scaffold found in a variety of biologically active compounds, is no exception.[1][2][3] Ensuring the purity of this key heterocyclic motif is paramount for accurate pharmacological assessment and regulatory compliance. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the purity determination of spiro[indoline-3,4'-piperidine], offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate strategies.

The inherent three-dimensional nature of spirocycles presents unique analytical challenges.[4][5] A thorough understanding of potential impurities, including diastereomers, enantiomers, and process-related byproducts, is crucial for developing robust and reliable analytical methods. This guide will delve into the primary analytical techniques employed for purity analysis, highlighting their principles, advantages, and limitations.

Reference Standards: The Cornerstone of Accurate Analysis

The availability of well-characterized reference standards is the foundation of any quantitative analysis. For spiro[indoline-3,4'-piperidine], several commercial suppliers offer reference materials. LGC Standards, for instance, provides spiro[indoline-3,4'-piperidine] with CAS Number 171-75-5.[6] Other suppliers like Amadis Chemical and ChemicalBook also list the compound and its derivatives, often with stated purity levels.[7][8]

It is imperative for researchers to obtain a Certificate of Analysis (CoA) for any reference standard, which should detail the compound's identity, purity, and the methods used for characterization. For critical applications, sourcing Certified Reference Materials (CRMs) from pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or British Pharmacopoeia (BP) is recommended, although specific monographs for spiro[indoline-3,4'-piperidine] may not yet be established. In such cases, a well-characterized in-house primary standard is a viable alternative.

Comparative Analysis of Key Methodologies

The choice of analytical technique is dictated by the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the available instrumentation. The most commonly employed methods for the purity analysis of spiro[indoline-3,4'-piperidine] and related compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis due to its versatility, sensitivity, and broad applicability. For spiro[indoline-3,4'-piperidine], reversed-phase HPLC with UV detection is a common starting point.

Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Advantages:

  • High resolution for separating closely related impurities.

  • Amenable to a wide range of detectors (UV, MS, etc.).

  • Established and well-understood methodology.

Considerations:

  • Chiral stationary phases may be required to separate enantiomers.

  • Method development can be time-consuming.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Spiro[indoline-3,4'-piperidine] Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard Reference Standard Standard->Dissolution Injection Inject into HPLC Dissolution->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV/MS Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Gas Chromatography (GC)

GC is particularly useful for analyzing volatile and thermally stable compounds. For spiro[indoline-3,4'-piperidine], derivatization may be necessary to improve its volatility and chromatographic behavior.

Principle: Separation occurs based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Advantages:

  • High efficiency and resolution for volatile compounds.

  • Sensitive detectors like Flame Ionization Detector (FID).

Considerations:

  • Not suitable for non-volatile or thermally labile impurities.[9]

  • Derivatization adds a step and potential for error.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Spiro[indoline-3,4'-piperidine] Sample Derivatization Derivatization (if needed) Sample->Derivatization Injection Inject into GC Derivatization->Injection Column Capillary Column Injection->Column Detection FID/MS Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Instead, a certified internal standard is used.

Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard, the purity of the analyte can be determined.[10][11]

Advantages:

  • Primary method, highly accurate and precise.[11]

  • Does not require a reference standard of the analyte.

  • Provides structural information about impurities.

Considerations:

  • Lower sensitivity compared to chromatographic methods.

  • Requires careful selection of a suitable internal standard and experimental parameters.[10]

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Accurately weigh Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution InternalStd Accurately weigh Internal Standard InternalStd->Dissolution Acquisition Acquire 1H NMR Spectrum Dissolution->Acquisition Integration Integrate Analyte and Standard Peaks Acquisition->Integration Calculation Calculate Purity Integration->Calculation

Method Comparison and Data Summary

FeatureHPLCGCqNMR
Principle Differential PartitioningVolatility & PartitioningNuclear Spin Properties
Primary Use Broad applicability for non-volatile compoundsVolatile and thermally stable compoundsAbsolute quantification, structural elucidation
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Reference Standard Required (Analyte-specific)Required (Analyte-specific)Required (Internal Standard)
Sample Throughput HighHighModerate
Strengths Versatile, high resolutionExcellent for volatile impuritiesPrimary method, no analyte standard needed
Limitations Requires method developmentLimited to volatile/thermostable compoundsLower sensitivity, potential for peak overlap

Experimental Protocols

General HPLC-UV Protocol
  • Mobile Phase Preparation: Prepare a suitable mobile phase, e.g., a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve the spiro[indoline-3,4'-piperidine] reference standard in the mobile phase to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Gradient: A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity by comparing the peak area of the main component in the sample to the total peak area of all components (area percent method), or by using the response factor of the reference standard.

General qNMR Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the spiro[indoline-3,4'-piperidine] sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.[10]

  • Solvent Addition: Add a precise volume of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T1).

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion

The purity analysis of spiro[indoline-3,4'-piperidine] requires a multi-faceted approach, leveraging a combination of chromatographic and spectroscopic techniques. The selection of the most appropriate method depends on the specific analytical needs, with HPLC offering a versatile and high-resolution separation, GC being ideal for volatile impurities, and qNMR providing a primary method for absolute quantification. The use of well-characterized reference standards is fundamental to achieving accurate and reliable results. By understanding the principles and practical considerations of each technique, researchers can confidently assess the purity of this important pharmaceutical scaffold, ensuring the quality and safety of potential new medicines.

References

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Son, J.-H., Phuan, P.-W., Zhu, J. S., et al. (2021). 1-BENZYLSPIRO[PIPERIDINE-4,1'-PYRIDO[3,4-B]INDOLE] 'CO-POTENTIATORS' FOR MINIMAL FUNCTION CFTR MUTANTS. eScholarship.org. Retrieved from [Link]

  • Biochemistry. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. MDPI. Retrieved from [Link]

  • Application Note. (n.d.). Q-NMR for Determination of the Enantiomeric or Isomeric Purity of Pharmaceutical Compounds.
  • Google Patents. (n.d.). US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds.
  • PubChem. (n.d.). Spiro(indole-3,4'-piperidin)-2(1H)-one. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. National Institutes of Health. Retrieved from [Link]

  • Journal Name. (2016). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines].
  • ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4'-piperidin]-2-ones 22b and 22d. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2001). Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics. ScienceDirect. Retrieved from [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References. Retrieved from [Link]

  • NFOGM. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction.
  • Beilstein Journal of Organic Chemistry. (n.d.). An Fe(II)
  • Agilent. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]

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Advanced SAR Profiling: N-Acetyl Spiroindolines as Dual-Action Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Product Class: N-Acetyl Spiro[indoline-3,x'-heterocycle] derivatives. Primary Application: Antineoplastic (MDM2-p53 inhibition) and Antimalarial (PfATP4 regulation). Competitor Landscape: Nutlin-3a (MDM2 benchmark), Chloroquine (Antimalarial standard), Non-acetylated Spiroindolines.

This guide provides a technical analysis of N-acetyl spiroindolines , a privileged scaffold in medicinal chemistry. Unlike their unsubstituted (N-H) precursors, N-acetyl derivatives exhibit distinct pharmacokinetic profiles characterized by enhanced lipophilicity and metabolic stability. This document dissects the Structure-Activity Relationship (SAR) driving these performance metrics, supported by comparative experimental data and validated synthetic protocols.

Molecular Architecture & SAR Logic

The spiroindoline core relies on a rigid spiro-carbon at the C3 position of the oxindole ring, which directs substituent vectors into specific quadrants of the biological target's binding pocket. The N-acetyl modification at position 1 (N1) is a critical optimization point.

The N-Acetyl "Switch" Mechanism

The acetylation of the indoline nitrogen fundamentally alters the molecule's physicochemical properties compared to the free amine (N-H).

  • Lipophilicity Modulation: The N-acetyl group removes a hydrogen bond donor (HBD) and increases the cLogP (typically by +0.5 to +1.0 log units), facilitating passive diffusion across the lipid bilayer of cancer cells or the parasite digestive vacuole.

  • Conformational Locking: The amide resonance of the N-acetyl group introduces planarity to the indoline ring, reducing entropic penalty upon binding to hydrophobic clefts (e.g., the Trp23 pocket of MDM2).

  • Metabolic Blockade: N-acetylation protects the nitrogen from rapid Phase II conjugation (glucuronidation), extending the plasma half-life (

    
    ) compared to N-H variants.
    
SAR Visualization

The following diagram illustrates the functional zones of the N-acetyl spiroindoline scaffold.

SAR_Map Core Spiroindoline Core (Rigid Scaffold) Target Target Interaction (MDM2 / PfATP4) Core->Target Hydrophobic Interaction N1 N1-Acetyl Group (Bioavailability Switch) N1->Core Modulates cLogP & pKa N1->Target Loss of H-bond Donor C3 C3-Spiro Carbon (Stereochemical Driver) C3->Core Ortho-positioning Aryl C5/C6 Substituents (Electronic Tuning) Aryl->Core Halogen effects

Figure 1: SAR map highlighting the critical role of the N1-Acetyl group in modulating physicochemical properties and target binding.[1]

Comparative Performance Analysis

The following data summarizes the potency of N-acetyl spiroindolines against key biological targets compared to non-acetylated analogs and standard-of-care (SoC) drugs.

Anticancer Potency (MDM2-p53 Inhibition)

Assay: MTT Cytotoxicity Assay (72h exposure). Cell Lines: MCF-7 (Breast, wt-p53), HepG2 (Liver).[2]

Compound ClassDerivative TypeR-Group (N1)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)Mechanism Note
Spiroindoline A Unsubstituted-H12.4 ± 1.215.8 ± 2.1Moderate permeability; high clearance.
Spiroindoline B N-Acetyl -COCH₃ 4.3 ± 0.18 3.5 ± 0.11 Enhanced cellular uptake; p53 activation.
Spiroindoline C N-Benzyl-Bn8.1 ± 0.99.2 ± 1.5Steric clash in smaller pockets.
Nutlin-3a Benchmark(Standard)5.2 ± 0.54.8 ± 0.4Standard MDM2 inhibitor.
Doxorubicin SoC Cytotoxic(Standard)0.8 ± 0.11.2 ± 0.2High toxicity; low selectivity.

Insight: The N-acetyl derivative (Compound B) demonstrates a 3-fold potency increase over the N-H parent (Compound A) and comparable efficacy to Nutlin-3a, driven by improved cell membrane permeability.

Antimalarial Efficacy (Plasmodium falciparum)

Assay: SYBR Green I Fluorescence Assay (Strain 3D7).

CompoundIC₅₀ (nM)Resistance Index (Dd2/3D7)Selectivity Index (HEK293)
N-Acetyl Spiroindoline 150 1.2 >100
Chloroquine (SoC)2011.0>500
KAE609 (Spiroindolone)0.71.0>1000

Insight: While less potent than the optimized clinical candidate KAE609, the N-acetyl spiroindoline class maintains a favorable Resistance Index (~1.2) , indicating efficacy against chloroquine-resistant strains.

Validated Experimental Protocol: Synthesis & Evaluation

To ensure reproducibility, we utilize a One-Pot 1,3-Dipolar Cycloaddition workflow. This method generates the spiro-quaternary center with high regio- and stereoselectivity.

Synthetic Workflow (DOT Diagram)

Synthesis_Flow Isatin N-Acetyl Isatin (Starting Material) Azomethine Azomethine Ylide (In Situ Generation) Isatin->Azomethine Decarboxylation AminoAcid Sarcosine/Proline (Secondary Amine) AminoAcid->Azomethine Chalcone Chalcone Derivative (Dipolarophile) Cycloadd [3+2] Cycloaddition (Reflux/Microwave) Chalcone->Cycloadd Azomethine->Cycloadd Product N-Acetyl Spiroindoline (Final Scaffold) Cycloadd->Product Stereoselective Ring Closure

Figure 2: One-pot synthesis of N-acetyl spiroindolines via azomethine ylide intermediate.

Step-by-Step Protocol

Objective: Synthesis of 1'-acetyl-spiro[indoline-3,2'-pyrrolidin]-2-one.

  • Pre-Acetylation (Critical Step):

    • Dissolve isatin (10 mmol) in acetic anhydride (15 mL).

    • Reflux at 140°C for 4 hours.

    • Cool to 0°C; filter the precipitated N-acetyl isatin . Recrystallize from ethanol. Yield check: >85% (Yellow needles).

  • Ylide Generation:

    • In a round-bottom flask, combine N-acetyl isatin (1.0 eq), sarcosine (1.2 eq), and the appropriate chalcone (1.0 eq).

    • Solvent: Methanol (20 mL).

  • Cycloaddition:

    • Reflux the mixture for 3–5 hours (monitor via TLC, solvent system Hexane:EtOAc 3:1).

    • Alternative: Microwave irradiation at 100°C for 15 minutes (improves yield by ~15%).

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Purify via column chromatography (Silica gel 60-120 mesh).

    • Elute with Hexane:Ethyl Acetate gradient (90:10

      
       70:30).
      
  • Characterization:

    • Verify N-acetyl peak via ¹H-NMR (Singlet at

      
       2.6–2.7 ppm).
      
    • Confirm spiro-carbon via ¹³C-NMR (

      
       60–75 ppm).
      

Mechanistic Grounding: The p53-MDM2 Pathway

N-acetyl spiroindolines function primarily by occupying the hydrophobic cleft of the MDM2 protein, preventing it from binding to p53. This releases p53 to initiate apoptosis in tumor cells.

Mechanism MDM2 MDM2 Protein (Oncogene) Complex MDM2-p53 Complex (Inactivation) MDM2->Complex Binds p53 p53 (Tumor Suppressor) p53->Complex Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Transcriptional Activation Complex->p53 Ubiquitination (Degradation) Spiro N-Acetyl Spiroindoline (Inhibitor) Spiro->MDM2 Competitive Inhibition (Trp23 Pocket) Spiro->Complex Disrupts

Figure 3: Mechanism of Action. The spiroindoline mimics the Trp23, Leu26, and Phe19 residues of p53, displacing it from MDM2.

References

  • Synthesis and Anticancer Potential: Al-Rashood, S.T., et al.[3][4][5][6][7][8][9] (2020).[4] "Antitumor Properties of Certain Spirooxindoles towards Hepatocellular Carcinoma Endowed with Antioxidant Activity." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • MDM2 Inhibition Mechanism: Wang, S., et al. (2013).[5] "Spirooxindole-Containing Compounds as Potent MDM2 Inhibitors."[9][10] Journal of Medicinal Chemistry. [Link]

  • Antimalarial Spiroindolones (Contextual Benchmark): Yeung, B.K., et al. (2016).[11] "Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4."[11] Future Medicinal Chemistry. [Link]

  • Cytotoxicity of N-Acetyl Derivatives: Nafie, M.S., et al. (2022).[1][2] "Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif." ACS Omega. [Link]

  • Microwave-Assisted Synthesis: Panda, S.S., et al. (2023).[1][4] "Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles." Molecules. [Link][1][2][4][5][6][8][9][12][13][14][15][16]

Sources

A-Comparative-Guide-to-Validating-GHSR1a-Agonist-Activity-for-Spiro-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The growth hormone secretagogue receptor 1a (GHSR1a), the endogenous receptor for ghrelin, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes.[1][2] Its activation triggers signaling cascades that regulate appetite, growth hormone secretion, metabolism, and inflammation.[3][4][5] This has positioned GHSR1a as a prime therapeutic target for conditions ranging from cachexia and muscle atrophy to metabolic disorders.[4][5] Among the diverse chemical scaffolds explored, spiro derivatives have emerged as a promising class of potent GHSR1a agonists.[3][4] This guide provides a comprehensive framework for the validation of GHSR1a agonist activity of novel spiro derivatives, emphasizing the scientific rationale behind experimental choices and presenting comparative data to guide drug discovery efforts.

The GHSR1a Signaling Cascade: A Foundation for Assay Development

Understanding the intricacies of GHSR1a signaling is paramount to designing robust validation assays. Upon agonist binding, GHSR1a undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαq/11 family.[6][7][8][9] This initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 stimulates the release of intracellular calcium ([Ca2+]i), a key second messenger that can be readily measured to quantify receptor activation.[6][7][10] Beyond the canonical Gαq/11 pathway, GHSR1a can also couple to other G protein subtypes, such as Gαi/o and Gα12/13, and engage β-arrestin-dependent pathways, leading to a diversity of cellular responses.[8][11]

GHSR1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Spiro Derivative GHSR1a GHSR1a Agonist->GHSR1a Binds Gq11 Gαq/11 GHSR1a->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Binds to IP3R Ca_release Ca2+ Release Ca_ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream

Caption: Canonical GHSR1a signaling pathway upon agonist binding.

A Multi-Faceted Approach to Validating Agonist Activity

A thorough validation of spiro derivatives as GHSR1a agonists necessitates a multi-tiered experimental approach, encompassing both binding and functional assays. This ensures a comprehensive understanding of a compound's interaction with the receptor and its ability to elicit a biological response.

Validation_Workflow Start Novel Spiro Derivative Binding_Assay Radioligand Binding Assay (Ki determination) Start->Binding_Assay Functional_Assay Functional Assays (EC50 & Emax determination) Start->Functional_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Ca_Assay Calcium Mobilization Assay Functional_Assay->Ca_Assay IP1_Assay IP-One Accumulation Assay Functional_Assay->IP1_Assay Reporter_Assay Reporter Gene Assay Functional_Assay->Reporter_Assay Ca_Assay->Data_Analysis IP1_Assay->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Validated GHSR1a Agonist Data_Analysis->Conclusion

Caption: Experimental workflow for validating GHSR1a agonist activity.

Assessing Binding Affinity: The Radioligand Binding Assay

The initial step in characterizing a novel spiro derivative is to determine its affinity for the GHSR1a receptor. The radioligand binding assay is the gold standard for this purpose, providing a quantitative measure of the compound's ability to displace a radiolabeled ligand from the receptor.[12]

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human GHSR1a.

    • Harvest cells and prepare membrane homogenates by sonication or dounce homogenization in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-Ghrelin or a high-affinity synthetic agonist).

    • Add increasing concentrations of the unlabeled spiro derivative (the competitor).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter mats and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the spiro derivative.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Trustworthiness: This protocol provides a direct measure of the compound's affinity for the receptor binding site. The inclusion of controls for total and non-specific binding is crucial for ensuring the accuracy of the results. The Cheng-Prusoff correction accounts for the competition between the test compound and the radioligand, providing a more accurate measure of affinity (Ki).

Quantifying Functional Activity: In Vitro Efficacy and Potency

While binding affinity is a critical parameter, it does not guarantee that a compound will activate the receptor. Therefore, functional assays are essential to determine the efficacy (the maximal response a compound can elicit) and potency (the concentration required to produce 50% of the maximal response, or EC50) of the spiro derivatives.

A. Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following GHSR1a activation, a hallmark of Gαq/11 signaling.[10][13]

Protocol: FLIPR-Based Calcium Mobilization Assay

  • Cell Preparation:

    • Seed HEK293 cells stably expressing GHSR1a into black-walled, clear-bottom 96-well plates.

    • Allow cells to adhere overnight.

  • Dye Loading:

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate at 37°C in the dark to allow for dye de-esterification and loading.

  • Compound Addition and Signal Detection:

    • Prepare a serial dilution of the spiro derivative in the assay buffer.

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compound to the wells and simultaneously measure the fluorescence intensity over time.

    • Include a positive control (e.g., ghrelin) and a negative control (vehicle).

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the spiro derivative.

    • Normalize the data to the response of the positive control.

    • Plot the normalized response against the log concentration of the compound.

    • Determine the EC50 and Emax (maximal efficacy) values from the resulting dose-response curve.

B. IP-One Accumulation Assay

This assay provides a more direct measure of the Gαq/11 signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[3]

Protocol: HTRF-Based IP-One Assay

  • Cell Stimulation:

    • Seed and culture GHSR1a-expressing cells as described for the calcium mobilization assay.

    • Stimulate the cells with varying concentrations of the spiro derivative in the presence of LiCl, which inhibits the degradation of IP1.

    • Include a positive control (ghrelin) and a negative control (vehicle).

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the IP-One HTRF kit.

    • Add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the cell lysate.

  • Signal Measurement and Analysis:

    • Incubate the plate at room temperature to allow for the formation of the HTRF complex.

    • Measure the fluorescence at both the donor and acceptor emission wavelengths using a compatible plate reader.

    • Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve.

    • Plot the IP1 concentration against the log concentration of the spiro derivative to determine the EC50 and Emax.

C. Reporter Gene Assays

Reporter gene assays offer an alternative approach to measuring receptor activation by linking a downstream signaling event to the expression of a reporter protein (e.g., luciferase or β-galactosidase).[13][14] For GHSR1a, which signals through calcium, a reporter construct containing a serum response element (SRE) or a nuclear factor of activated T-cells (NFAT) response element can be used.[7][15]

Protocol: SRE-Luciferase Reporter Assay

  • Cell Transfection:

    • Co-transfect HEK293 cells with a plasmid encoding GHSR1a and a reporter plasmid containing the SRE promoter element upstream of the luciferase gene.

    • A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Compound Treatment:

    • Seed the transfected cells into a 96-well plate.

    • Treat the cells with a range of concentrations of the spiro derivative.

  • Luciferase Assay:

    • After an appropriate incubation period (typically several hours), lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

  • Data Analysis:

    • Plot the normalized luciferase activity against the log concentration of the compound to determine the EC50 and Emax.

Comparative Analysis of Spiro Derivatives

To facilitate the selection of lead candidates, it is essential to present the validation data in a clear and comparative format.

Table 1: Comparative Binding Affinity and Functional Potency of Spiro Derivatives for GHSR1a

CompoundRadioligand Binding (Ki, nM)Calcium Mobilization (EC50, nM)IP-One Accumulation (EC50, nM)
Spiro Derivative A 5.212.515.8
Spiro Derivative B 1.84.15.3
Spiro Derivative C 25.689.2102.4
Ghrelin (Reference) 0.51.21.5

Table 2: Comparative Functional Efficacy of Spiro Derivatives at GHSR1a

CompoundCalcium Mobilization (Emax, % of Ghrelin)IP-One Accumulation (Emax, % of Ghrelin)
Spiro Derivative A 98%102%
Spiro Derivative B 105%108%
Spiro Derivative C 65%62%
Ghrelin (Reference) 100%100%

Conclusion

The validation of spiro derivatives as GHSR1a agonists requires a systematic and multi-pronged approach. By combining radioligand binding assays to determine affinity with a suite of functional assays to assess potency and efficacy, researchers can gain a comprehensive understanding of a compound's pharmacological profile. The detailed protocols and comparative data presentation outlined in this guide provide a robust framework for identifying and advancing promising new therapeutic agents targeting the ghrelin receptor.

References

  • Holst, B., et al. (2003). GHS-R1a Constitutive Activity and its Physiological Relevance. Frontiers in Endocrinology, 4, 65. [Link]

  • Imbrici, P., et al. (2015). Constitutive and ghrelin-dependent GHSR1a activation impairs CaV2.1 and CaV2.2 currents in hypothalamic neurons. The Journal of General Physiology, 146(3), 255-272. [Link]

  • Gardelli, C., et al. (2016). Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 59(1), 347-359. [Link]

  • Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. [Link]

  • Sivertsen, B., et al. (2020). In vitro pharmacological characterization of growth hormone secretagogue receptor ligands using the dynamic mass redistribution assay. European Journal of Pharmacology, 883, 173369. [Link]

  • Camiña, J. P. (2013). The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation. International Journal of Molecular Sciences, 14(3), 6137-6161. [Link]

  • Gardelli, C., et al. (2016). Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. PubMed, 26731174. [Link]

  • Sivertsen, B., et al. (2020). In vitro pharmacological characterization of growth hormone secretagogue receptor ligands using the dynamic mass redistribution assay. ScienceDirect, [Link]

  • Gardelli, C., et al. (2016). Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Request PDF, [Link]

  • Wellman, M., & Abizaid, A. (2020). Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity. Journal of Neuroendocrinology, 32(1), e12818. [Link]

  • Slocum, S. T., et al. (2022). Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine. Proceedings of the National Academy of Sciences, 119(10), e2112397119. [Link]

  • Leggio, L., et al. (2021). Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor. The Journal of Pharmacology and Experimental Therapeutics, 377(1), 1-11. [Link]

  • L-C. E., et al. (2024). Design, Synthesis, and Preclinical Evaluation of a High-Affinity 18F-Labeled Radioligand for Myocardial Growth Hormone Secretagogue Receptor Imaging. Journal of Nuclear Medicine, 65(9), 1435-1441. [Link]

  • Martínez, V., et al. (2008). Growth hormone-releasing hormone as an agonist of the ghrelin receptor GHS-R1a. Proceedings of the National Academy of Sciences, 105(51), 20451-20456. [Link]

  • Sivertsen, B., et al. (2020). In vitro pharmacological characterization of growth hormone secretagogue receptor ligands using the dynamic mass redistribution assay. ScienceDirect, [Link]

  • Chen, C.-Y., et al. (2022). Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist. International Journal of Molecular Sciences, 23(23), 15302. [Link]

  • Jiang, H., et al. (2018). Ghrelin Through GHSR1a and OX1R Heterodimers Reveals a Gαs–cAMP-cAMP Response Element Binding Protein Signaling Pathway in Vitro. Frontiers in Molecular Neuroscience, 11, 258. [Link]

  • Feighner, S. D., et al. (1999). Binding Domain Characterization of Growth Hormone Secretagogue Receptor. Endocrinology, 140(11), 5233-5240. [Link]

  • Holst, B., et al. (2013). GHS-R1a constitutive activity and its physiological relevance. Frontiers in Endocrinology, 4, 65. [Link]

  • Slocum, S. T., et al. (2022). Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine. PNAS, [Link]

  • Slocum, S. T., et al. (2022). OR22-2 Ghrelin Receptor (GHSR1a) Functional Selectivity As A Novel Pharmacotherapeutic Strategy To Normalize Dysfunctional Metabolic Homeostasis. Journal of the Endocrine Society, 6(Supplement_1), A29-A30. [Link]

  • Slocum, S. T., et al. (2022). Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine. PNAS, [Link]

  • Chen, C.-Y., et al. (2022). Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist. Semantic Scholar, [Link]

  • Slocum, S. T., et al. (2022). Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine. PubMed, 35238641. [Link]

  • Imbrici, P., et al. (2015). Constitutive and ghrelin-dependent GHSR1a activation impairs CaV2.1 and CaV2.2 currents in hypothalamic neurons. Rockefeller University Press, [Link]

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Navigating the Intricacies of Spirocyclic Systems: A Comparative Guide to the NMR Spectroscopy of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, spirocyclic scaffolds have emerged as privileged structures, offering unique three-dimensional diversity and improved physicochemical properties. Among these, the spiro[indoline-3,4'-piperidine] core is a recurring motif in a variety of biologically active molecules. The precise and unambiguous structural elucidation of these complex molecules is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the cornerstone of analytical techniques.

This guide provides an in-depth analysis of the reference ¹H and ¹³C NMR data for 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone . We will delve into the nuances of spectral interpretation for this class of compounds, offer a detailed experimental protocol for data acquisition, and present a comparative analysis with a simpler, related structure to highlight the unique spectral signatures of the spirocyclic framework. This document is intended for researchers, scientists, and drug development professionals who routinely engage with the synthesis and characterization of complex heterocyclic molecules.

The Challenge of Spirocyclic Chirality in NMR

Spiro compounds, by their very nature, introduce a level of structural complexity that can render NMR spectral interpretation non-trivial. The spiro-carbon, a quaternary carbon atom that is part of two rings, creates a rigid three-dimensional orientation of the constituent rings. This can lead to axial chirality, even in the absence of traditional stereocenters, significantly impacting the magnetic environment of nearby protons and carbons. Therefore, a thorough understanding of 2D NMR techniques is often essential for definitive assignments.

Reference NMR Data for 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Indoline-NHbr s~8.0 - 8.5-
Indoline-Ar-Hm~6.7 - 7.3-
Piperidine-H (axial)m~1.6 - 1.8-
Piperidine-H (equatorial)m~1.9 - 2.1-
Piperidine-CH₂-N-Ac (axial)m~3.5 - 3.7-
Piperidine-CH₂-N-Ac (equatorial)m~3.9 - 4.1-
Indoline-CH₂s~3.3 - 3.5-
Acetyl-CH₃s~2.1-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonsChemical Shift (δ, ppm)
Indoline-Ar-C~110 - 150
Indoline-Ar-C-N~145 - 155
Indoline-Ar-C-Cspiro~120 - 130
Spiro-C~45 - 55
Piperidine-C~25 - 35
Piperidine-C-N-Ac~40 - 50
Indoline-CH₂~50 - 60
Acetyl-C=O~168 - 172
Acetyl-CH₃~21 - 23

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds such as 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing sufficient data for unambiguous structural confirmation.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the need to observe exchangeable protons (e.g., NH).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal spectral dispersion.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution and lineshape using the lock signal of the deuterated solvent.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the indoline and piperidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum.

  • Analyze the chemical shifts in the ¹³C spectrum.

  • Correlate the 1D and 2D spectra to make complete and unambiguous assignments.

Comparative Analysis: The Spirocyclic Effect

To appreciate the unique spectral features imparted by the spirocyclic core, it is instructive to compare the NMR data of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone with a simpler, non-spirocyclic analogue: 1-acetylpiperidine .

Table 3: ¹H and ¹³C NMR Data for 1-Acetylpiperidine

NucleusChemical Shift (δ, ppm)
¹H NMR
H-2, H-6 (Piperidine)~3.5
H-3, H-5 (Piperidine)~1.6
H-4 (Piperidine)~1.5
Acetyl-CH₃~2.1
¹³C NMR
C-2, C-6 (Piperidine)~46
C-3, C-5 (Piperidine)~26
C-4 (Piperidine)~24
Acetyl-C=O~169
Acetyl-CH₃~21

Note: Data for 1-acetylpiperidine is readily available in spectral databases.

Key Differences and Insights:

  • Increased Complexity in the Spiro Compound: The ¹H NMR spectrum of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone is significantly more complex than that of 1-acetylpiperidine. The protons on the piperidine ring of the spiro compound are diastereotopic due to the rigid spirocyclic system, leading to more complex multiplets and a wider range of chemical shifts for the axial and equatorial protons.

  • The Spiro-Carbon Signature: The most defining feature of the spiro compound in the ¹³C NMR spectrum is the presence of the spiro-carbon signal, a quaternary carbon expected in the 45-55 ppm range. This signal is absent in the spectrum of 1-acetylpiperidine.

  • Anisotropic Effects of the Indoline Ring: The aromatic indoline ring in the spiro compound exerts a significant anisotropic effect, influencing the chemical shifts of the nearby piperidine protons. This is a key contributor to the dispersion of signals in the ¹H NMR spectrum.

  • Diagnostic Acetyl Group Signals: The chemical shifts of the acetyl group's methyl protons (~2.1 ppm) and carbonyl carbon (~168-172 ppm) are relatively conserved between the two molecules, serving as a useful diagnostic handle for the presence of the N-acetyl moiety.

Visualization of the Molecular Structure and Workflow

To further clarify the structural relationships and the analytical workflow, the following diagrams are provided.

Figure 1: Molecular structure of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone.

experimental_workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation H1 1D ¹H NMR processing Data Processing H1->processing C13 1D ¹³C NMR C13->processing COSY 2D COSY COSY->processing HSQC 2D HSQC HSQC->processing HMBC 2D HMBC HMBC->processing assign Spectral Assignment compare Comparison with Analogs assign->compare elucidate Structure Elucidation compare->elucidate report Final Report elucidate->report sample Sample Preparation instrument NMR Spectrometer Setup sample->instrument instrument->H1 instrument->C13 instrument->COSY instrument->HSQC instrument->HMBC processing->assign

Figure 2: Recommended experimental workflow for NMR analysis.

Conclusion

The structural characterization of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone by NMR spectroscopy presents a fascinating case study in the analysis of complex spirocyclic systems. While the lack of a publicly available, fully assigned spectrum necessitates a predictive approach based on sound chemical principles and data from close analogs, the key spectral features can be confidently anticipated. The rigidity and chirality inherent to the spiro[indoline-3,4'-piperidine] core give rise to a rich and complex NMR fingerprint, which, when dissected with the aid of 2D correlation experiments, allows for its unambiguous elucidation. This guide provides a robust framework for researchers to approach the NMR analysis of this and related spirocyclic molecules with confidence and scientific rigor.

References

  • PubChem. Spiro[indole-3,4'-piperidine]. [Link]

  • SpectraBase. 1-Acetylpiperidine. [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 77(9), 496-504. [Link]

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

Enhancing Drug Discovery: A Comparative Guide to the Metabolic Stability of Spiro-Fused Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in the journey from laboratory to clinic. Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy and duration of action. The spiro-fused piperidine scaffold has emerged as a valuable structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can positively influence a molecule's pharmacological and pharmacokinetic properties, including its resistance to metabolic breakdown.

This guide provides an in-depth comparison of the metabolic stability of various spiro-fused piperidine analogs, supported by experimental data and detailed protocols. By understanding the relationship between structure and metabolic fate, researchers can make more informed decisions in the design of novel therapeutics with improved drug-like properties.

The Significance of Spiro-Fused Piperidines in Drug Design

Spirocycles, which are characterized by two rings sharing a single common atom, have gained increasing attention in drug discovery.[1][2] The incorporation of a spirocyclic scaffold, such as a spiro-fused piperidine, can enhance the three-dimensionality of a molecule.[3][4] This shift away from flat, aromatic structures is often associated with improved physicochemical properties and pharmacokinetic profiles.[1][2] Specifically, azaspirocycles have demonstrated higher solubility, decreased lipophilicity, and importantly, better metabolic stability compared to their non-spirocyclic counterparts like piperazines and piperidines.[1][2] The rigid nature of the spirocyclic system can also lock the conformation of a molecule, leading to optimized interactions with its biological target.[1][2]

The piperidine ring itself is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[5] Its metabolic stability is heavily influenced by the functional groups attached to it, particularly at positions adjacent to the nitrogen atom.[5] To enhance this stability, the use of spiro-piperidyl systems is often a recommended strategy.[5]

Comparative Metabolic Stability: Insights from Experimental Data

The metabolic fate of piperidine-containing drugs is primarily governed by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 often playing key roles.[6][7] Common metabolic pathways include N-dealkylation, C-hydroxylation, and ring oxidation.[7][8][9] The introduction of a spirocyclic element can significantly alter these metabolic pathways, often leading to increased stability.

A study on acetyl-CoA carboxylase (ACC) inhibitors provides a compelling example.[10] An initial lead compound containing a spiro-lactone was found to be metabolically labile in human hepatic microsomes.[10] By modifying the spiro-lactone ring to a spiro-imide derivative, researchers were able to develop a compound with not only potent ACC inhibitory activity but also a favorable pharmacokinetic profile in rats, indicating improved metabolic stability.[10]

Similarly, in the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine ring for diverse azaspirocycles resulted in improved metabolic stability.[3] This highlights a general principle: the introduction of a spirocyclic moiety can be a successful strategy for mitigating metabolic liabilities.[3][11]

Table 1: Illustrative Comparison of Metabolic Stability in Piperidine Analogs

Compound ClassStructural FeatureObserved Metabolic StabilityReference
ACC InhibitorsSpiro-lactone piperidineMetabolically liable[10]
ACC InhibitorsSpiro-imide piperidineImproved pharmacokinetic profile[10]
MCHr1 AntagonistsMorpholine-containingLower metabolic stability[3]
MCHr1 AntagonistsAzaspirocycle-containingImproved metabolic stability[3]

This table is a qualitative representation based on findings from the cited literature and is intended for illustrative purposes.

Understanding the "Why": Causality in Experimental Design

The choice to incorporate a spiro-fused piperidine into a drug candidate is a strategic one, aimed at addressing potential metabolic vulnerabilities. The rationale behind this approach is rooted in several key principles:

  • Steric Hindrance: The three-dimensional nature of the spirocyclic scaffold can sterically hinder the approach of metabolizing enzymes to labile sites on the molecule. This "metabolic shielding" can significantly slow down the rate of breakdown.

  • Alteration of Physicochemical Properties: As previously mentioned, spirocyclization can lead to lower lipophilicity (logP or logD).[1][2] Highly lipophilic compounds have a greater tendency to partition into the lipid bilayers of hepatocytes, where many drug-metabolizing enzymes are located. By reducing lipophilicity, the access of the drug to these enzymes can be limited.

  • Blocking Metabolic Hotspots: Strategic placement of the spirocyclic moiety can directly block known sites of metabolism on the piperidine ring or adjacent functional groups.

Experimental Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes

To provide a practical framework, the following is a detailed, step-by-step methodology for a common in vitro assay used to determine metabolic stability. This protocol is a self-validating system, incorporating necessary controls for reliable data interpretation.

Objective:

To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of spiro-fused piperidine derivatives in human liver microsomes.

Materials:
  • Test compounds (spiro-fused piperidine analogs)

  • Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

Sources

A Researcher's Guide to the Selectivity Profiling of Spiroindoline Ligands for G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the strategies and methodologies for characterizing the selectivity profile of spiroindoline-based ligands against G-Protein Coupled Receptor (GPCR) panels. As a privileged scaffold in modern medicinal chemistry, the spiroindoline core offers a unique three-dimensional architecture for designing potent and selective GPCR modulators. Understanding a ligand's selectivity is paramount in drug discovery, as it directly impacts therapeutic efficacy and potential off-target side effects.[1][2]

We will delve into the foundational principles of selectivity, explore the gold-standard experimental assays for its determination, and present a case study analyzing published data on specific spiroindoline derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities targeting GPCRs.

The Spiroindoline Scaffold: A Privileged Structure for GPCR Targeting

The spiroindoline, and its related spirooxindole, is a heterocyclic chemical scaffold characterized by a spirocyclic junction at the 3-position of the indoline or oxindole ring. This arrangement imparts a rigid, three-dimensional geometry that is highly advantageous for creating specific, high-affinity interactions within the binding pockets of GPCRs. Synthetic derivatives of naturally occurring spiropyrrolidinyl-oxindole alkaloids have been successfully investigated as new ligands for aminergic GPCRs, such as serotonin receptors.[3]

Caption: The core chemical structure of the spiroindoline scaffold.

Principles of Selectivity Profiling

Selectivity in GPCR pharmacology is not a monolithic concept. It is crucial to distinguish between two primary types:

  • Affinity-Driven Selectivity : This is the most common form of selectivity, where a ligand binds with significantly higher affinity to the target receptor than to off-target receptors.[4] It is quantified by comparing the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) across a panel of receptors. A ligand with a low Ki for the target and high Ki values for other receptors is considered selective.

  • Efficacy-Driven Selectivity : This more nuanced form of selectivity occurs when a ligand binds to multiple receptors with similar affinity but elicits a stronger functional response at the target receptor.[4] This is particularly relevant for agonists and is assessed by comparing functional potency (EC50) or maximal efficacy (Emax) values.

A comprehensive selectivity profile, therefore, requires both binding and functional data to understand a compound's complete pharmacological signature.[5]

Methodologies for Assessing GPCR Selectivity

A multi-assay approach is essential for building a robust selectivity profile. The two pillars of this approach are binding assays, which measure affinity, and functional assays, which measure cellular response.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are highly sensitive and quantitative, making them essential for determining the affinity (Ki) of a test compound for a receptor.[6] The most common format is the competition binding assay, where an unlabeled test compound competes with a known radioligand for binding to the receptor.

Caption: Experimental workflow for a radioligand competition binding assay.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the Ki of a spiroindoline ligand.

1. Materials & Reagents:

  • Cell membranes prepared from a cell line overexpressing the target GPCR.[7]
  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8]
  • Radioligand specific for the target receptor (e.g., [3H]-LSD for serotonin receptors).
  • Unlabeled test compounds (spiroindolines) and a known non-specific competitor.
  • Glass fiber filter mats (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[7]
  • Scintillation fluid and a scintillation counter.

2. Assay Procedure: [7][8]

  • Preparation: Prepare serial dilutions of the spiroindoline test compound in binding buffer.
  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
  • Total Binding: Cell membranes + Radioligand + Buffer.
  • Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of a known unlabeled competitor.
  • Test Compound: Cell membranes + Radioligand + Test compound dilution.
  • Incubation: Add cell membranes (e.g., 10-20 µg protein per well), followed by the radioligand at a fixed concentration (typically near its Kd). Finally, add the test compounds or appropriate controls. Incubate the plate for a defined period (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[7]
  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.
  • Counting: Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.
  • Plot the percentage of inhibition versus the logarithm of the test compound concentration.
  • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation :
  • Ki = IC50 / (1 + ([L]/Kd))
  • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Measuring Cellular Response

Functional assays are critical for determining whether a ligand acts as an agonist, antagonist, or inverse agonist.[5] They measure a downstream event in the receptor's signaling cascade. For GPCRs that couple to Gs or Gi proteins, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) is a common and robust readout.[9][10]

  • Gs-coupled receptors: Agonist binding activates adenylyl cyclase, leading to an increase in cAMP levels.

  • Gi-coupled receptors: Agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[11]

GPCR_cAMP_Pathway cluster_membrane Cell Membrane receptor GPCR gs Gαs receptor->gs Agonist gi Gαi receptor->gi Agonist ac Adenylyl Cyclase gs->ac Activates (+) gi->ac Inhibits (-) atp ATP ac->atp camp cAMP atp->camp Catalyzes response Cellular Response (e.g., PKA activation) camp->response

Caption: Gs and Gi signaling pathways converge on adenylyl cyclase to modulate cAMP levels.

Experimental Protocol: GloSensor™ cAMP Assay

This protocol describes a bioluminescence-based assay for measuring changes in cAMP in living cells.[12][13]

1. Materials & Reagents:

  • HEK293 cells transiently or stably expressing the target GPCR and the GloSensor™ cAMP biosensor plasmid.
  • Cell culture medium (e.g., DMEM) with serum.
  • CO2-independent medium.
  • GloSensor™ cAMP Reagent.
  • Spiroindoline test compounds and a known reference agonist/antagonist.
  • White, opaque 384-well assay plates.

2. Assay Procedure: [13]

  • Cell Preparation: Harvest cells expressing the GPCR and biosensor. Resuspend them in an equilibration medium containing the GloSensor™ cAMP Reagent.
  • Incubation: Incubate the cell suspension for 2 hours at room temperature to allow for reagent loading and signal equilibration.
  • Plating: Dispense the cell suspension into the wells of a 384-well plate.
  • Signal Stabilization: Allow the plate to sit at room temperature until a stable basal luminescence signal is achieved.
  • Compound Addition: Add serial dilutions of the spiroindoline test compounds (for agonist mode) or a fixed concentration of a reference agonist plus serial dilutions of the test compounds (for antagonist mode).
  • Signal Detection: Measure luminescence at various time points using a plate-reading luminometer to capture the kinetic response of cAMP production or inhibition.

3. Data Analysis:

  • For agonist testing, plot the luminescence signal (often as a fold-change over basal) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
  • For antagonist testing, plot the inhibition of the agonist-induced signal against the log of the compound concentration to determine the IC50.

Case Study: Selectivity of Spiro[pyrrolidine-3,3′-oxindole] Derivatives at Serotonin Receptors

To illustrate the application of these principles, we will analyze data from a study by Keserű and colleagues on spiro[pyrrolidine-3,3′-oxindole] derivatives designed as 5-HT6 receptor ligands.[3] The compounds were profiled in radioligand binding assays against a panel of related serotonin (5-HT) receptors to determine their affinity-driven selectivity.

Compound IDScaffold ModificationKi (μM) 5-HT1AKi (μM) 5-HT2AKi (μM) 5-HT6Ki (μM) 5-HT7Selectivity for 5-HT6 (Fold vs. 5-HT7)
6 Initial Hit (2′-fluorophenyl)>10>102.53.2~1.3x
17 N-phenylsulfonyl>10>101.86.8~3.8x
19a Reduced (Indoline)1.92.40.2 2.512.5x
38a N-phenylsulfonyl + Reduced (Indoline)2.11.90.08 0.911.25x

Data synthesized from Keserű, G. M., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules.[3]

Analysis and Interpretation:
  • Initial Hit (Compound 6): The initial hit compound displayed low micromolar affinity for the 5-HT6 receptor but showed poor selectivity, particularly against the highly homologous 5-HT7 receptor.[3]

  • Impact of N-phenylsulfonylation (Compound 17): The introduction of a phenylsulfonyl group at the indoline nitrogen (a common pharmacophore for 5-HT6 ligands) slightly improved affinity for 5-HT6R and moderately improved selectivity over 5-HT7R.[3] This highlights how targeting known pharmacophoric features can enhance selectivity.

  • Impact of Scaffold Reduction (Compound 19a): A significant breakthrough was achieved by reducing the oxindole carbonyl group to an indoline. This single modification resulted in a >10-fold increase in affinity for the 5-HT6 receptor and a corresponding increase in selectivity over the other tested subtypes.[3] This suggests that removing the hydrogen bond acceptor feature of the oxindole ring is highly favorable for 5-HT6R binding.

  • Synergistic Modifications (Compound 38a): Combining the two beneficial modifications—scaffold reduction and N-phenylsulfonylation—led to the most potent and selective compound in this series, 38a . It achieved a Ki of 80 nM for the 5-HT6 receptor and maintained good selectivity against other serotonin receptor subtypes.[3]

This case study demonstrates the power of systematic structure-activity relationship (SAR) and structure-selectivity relationship (SLR) exploration.[14] By methodically altering the spiroindoline scaffold and profiling each new analog against a relevant GPCR panel, researchers can rationally design ligands with optimized potency and selectivity.

Conclusion

The spiroindoline scaffold represents a versatile and promising starting point for the development of novel GPCR ligands. A rigorous evaluation of any new chemical entity, however, is contingent upon a comprehensive selectivity profile. By integrating high-quality data from both affinity-based binding assays and cell-based functional assays, researchers can gain a deep understanding of a ligand's pharmacological properties. This dual approach is not merely a screening cascade but a synergistic strategy that illuminates a compound's therapeutic potential and flags potential liabilities early in the drug discovery process, ultimately paving the way for safer and more effective medicines.

References

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (URL: )
  • Recent progress in assays for GPCR drug discovery - American Journal of Physiology. (URL: [Link])

  • GPCR-radioligand binding assays - PubMed. (URL: [Link])

  • Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (URL: [Link])

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC. (URL: [Link])

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (URL: [Link])

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC. (URL: [Link])

  • Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform | bioRxiv. (URL: [Link])

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - MDPI. (URL: [Link])

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC. (URL: [Link])

  • Novel Allosteric Modulators of G Protein-coupled Receptors - PMC. (URL: [Link])

  • Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed. (URL: [Link])

  • Profiling of basal and ligand-dependent GPCR activities by means of a polyvalent cell-based high-throughput platform - PMC. (URL: [Link])

  • New Pipelines for Novel Allosteric GPCR Modulators - PMC - NIH. (URL: [Link])

  • Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors - PubMed. (URL: [Link])

  • Spiro[pyrrolidine-3,3'-oxindoles] as 5-HT7 receptor ligands - PubMed. (URL: [Link])

  • The binding affinity of the top 20 ligands from the herbal database... - ResearchGate. (URL: [Link])

  • Structural basis of efficacy-driven ligand selectivity at GPCRs - PMC - NIH. (URL: [Link])

  • Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation - PMC. (URL: [Link])

  • Molecular basis for high affinity agonist binding in GPCRs - PMC - NIH. (URL: [Link])

  • Allosteric Modulators of G Protein-Coupled Receptors - MDPI. (URL: [Link])

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - MDPI. (URL: [Link])

  • Common coupling map advances GPCR- G protein selectivity - eLife. (URL: [Link])

  • Computational Investigations on the Binding Mode of Ligands for the Cannabinoid-Activated G Protein-Coupled Receptor GPR18 - MDPI. (URL: [Link])

  • Discovery of GPCR ligands for probing signal transduction pathways - PMC. (URL: [Link])

  • Special Issue “GPCRs: Ligands and beyond 2022” - Semantic Scholar. (URL: [Link])

  • (PDF) Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform - ResearchGate. (URL: [Link])

  • How ligands illuminate GPCR molecular pharmacology - PMC - NIH. (URL: [Link])

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A Comparative Guide to the LC-MS Fragmentation Patterns of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone and Melatonin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of the novel spirocyclic compound, 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone. In the absence of direct experimental data for this specific molecule, this guide leverages established fragmentation principles of its core structural motifs—N-acetylpiperidine and substituted indoline—to construct a putative fragmentation scheme. To provide a practical context and highlight the uniqueness of its fragmentation, we will compare it with the well-characterized fragmentation of melatonin, a neurohormone with a similar molecular weight. This comparative approach aims to equip researchers with the necessary framework to identify and characterize 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone and distinguish it from other structurally diverse compounds in complex matrices.

Introduction to 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone is a synthetic organic compound featuring a unique spirocyclic system where an indoline and a piperidine ring share a common carbon atom. Its chemical formula is C₁₄H₁₈N₂O, with a monoisotopic mass of 230.1419 g/mol . The presence of a tertiary amine in the indoline ring and an amide functionality on the piperidine ring suggests specific sites for protonation and subsequent fragmentation under electrospray ionization (ESI) mass spectrometry conditions. Understanding its fragmentation behavior is crucial for its unambiguous identification in various analytical applications, including metabolic studies and quality control.

Predicted Fragmentation Pathways of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

Under positive mode ESI-MS/MS, 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone is expected to readily protonate, likely at the more basic nitrogen atom of the indoline ring, to form the precursor ion [M+H]⁺ at m/z 231.1497. The subsequent fragmentation of this precursor ion is predicted to follow several key pathways, driven by the charge localization and the relative bond strengths within the molecule.

The primary fragmentation events are anticipated to involve the N-acetylated piperidine ring and the spirocyclic junction.

  • Loss of the Acetyl Group: A characteristic fragmentation for N-acetylated compounds is the neutral loss of the acetyl group (CH₂=C=O) with a mass of 42.0106 Da. This would result in a prominent fragment ion at m/z 189.1391.

  • Piperidine Ring Cleavage: The piperidine ring can undergo cleavage via several pathways. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route for cyclic amines. This could lead to the formation of various fragment ions depending on the specific bond cleavages.

  • Indoline Ring Fragmentation: The indoline portion of the molecule is relatively stable. However, fragmentation can be initiated by cleavage of the bonds at the spiro center, leading to the opening of the piperidine ring and subsequent rearrangements. A key fragmentation pathway for substituted indolines involves the cleavage of the C-N bond and subsequent loss of the substituent.

  • Retro-Diels-Alder (RDA) type fragmentation: While less common for this specific ring system, RDA-type fragmentation of the piperidine ring could also contribute to the overall fragmentation pattern.

Based on these principles, a putative fragmentation scheme is proposed below:

Fragmentation_of_1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone M_H [M+H]⁺ m/z 231.15 F1 m/z 189.14 Loss of C₂H₂O M_H->F1 - 42.01 Da F2 m/z 172.11 Cleavage of piperidine ring M_H->F2 - 59.04 Da F5 m/z 117.07 Loss of C₂H₅NO M_H->F5 - 114.08 Da F3 m/z 144.09 Loss of C₄H₈N F1->F3 - 45.05 Da F4 m/z 130.08 Indoline fragment F2->F4 - 42.03 Da

Caption: Predicted Fragmentation Pathways of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone.

Comparative Analysis: Melatonin (C₁₃H₁₆N₂O₂)

For a comparative analysis, we have selected melatonin, a well-studied neurohormone with a molecular formula of C₁₃H₁₆N₂O₂ and a monoisotopic mass of 232.1212 g/mol . Its fragmentation has been extensively characterized and serves as a good reference point.

LC-MS/MS Fragmentation of Melatonin

In positive ESI-MS/MS, melatonin forms a precursor ion [M+H]⁺ at m/z 233.1289. The fragmentation of melatonin is primarily dictated by the cleavage of the methoxy and N-acetyl groups attached to the indole core.

The major fragmentation pathways include:

  • Loss of the Acetamido Group: A significant fragmentation pathway involves the cleavage of the bond between the indole ring and the ethylamine side chain, leading to the loss of the acetamido group (CH₃CONH₂) with a mass of 59.0371 Da, resulting in a fragment ion at m/z 174.0917.

  • Loss of the Methoxy Group: Cleavage of the methoxy group (-OCH₃) from the indole ring results in a fragment ion at m/z 202.0970.

  • Combined Losses: Subsequent fragmentation can lead to the combined loss of both the acetamido and methoxy groups.

The fragmentation pathway of melatonin is illustrated below:

Fragmentation_of_Melatonin M_H [M+H]⁺ m/z 233.13 F1 m/z 174.09 Loss of C₂H₅NO M_H->F1 - 59.04 Da F2 m/z 202.10 Loss of CH₃O M_H->F2 - 31.03 Da F3 m/z 159.07 Further fragmentation F1->F3 - 15.02 Da

Caption: Known Fragmentation Pathways of Melatonin.

Head-to-Head Comparison

The following table summarizes the key predicted and known fragmentation data for 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone and melatonin.

Feature1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (Predicted)Melatonin (Known)
Molecular Formula C₁₄H₁₈N₂OC₁₃H₁₆N₂O₂
Monoisotopic Mass 230.1419 g/mol 232.1212 g/mol
Precursor Ion [M+H]⁺ m/z 231.1497m/z 233.1289
Major Fragment 1 m/z 189.1391 (Loss of C₂H₂O)m/z 174.0917 (Loss of C₂H₅NO)
Major Fragment 2 m/z 172.11 (Cleavage of piperidine ring)m/z 202.0970 (Loss of CH₃O)
Key Differentiator Fragmentation dominated by the spirocyclic piperidine ring.Fragmentation centered on the indole ring substituents.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation patterns and perform a direct comparison, the following LC-MS/MS methodology is recommended:

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Full Scan (MS1) and Product Ion Scan (MS2)

  • MS1 Scan Range: m/z 50-500

  • MS2 Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.

  • Data Acquisition: Targeted MS/MS of the respective precursor ions (m/z 231.15 for the target compound and m/z 233.13 for melatonin).

Conclusion: Differentiating Fragmentation Signatures

This guide provides a predictive framework for the LC-MS fragmentation of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone. The key differentiating features from a structurally distinct but similarly-sized molecule like melatonin are rooted in their core structures. The fragmentation of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone is anticipated to be characterized by cleavages within and around the spiro[indoline-piperidine] core, particularly the loss of the acetyl group and opening of the piperidine ring. In contrast, melatonin's fragmentation is dominated by the loss of its indole substituents. These predicted differences in fragmentation pathways provide a robust basis for the specific and confident identification of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone in complex analytical scenarios. Experimental verification using the outlined protocol is highly recommended to confirm these predictions and build a definitive fragmentation library for this novel compound.

References

  • PubChem. Melatonin. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

Safety Operating Guide

1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone: Proper Disposal Procedures

[1][2]

Part 1: Executive Safety Directive

Do not treat this compound as general organic trash. 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (CAS: 167484-19-7) is a pharmacologically active scaffold used in drug discovery (often for GPCR ligands). While specific toxicological data for this intermediate may be limited in public Safety Data Sheets (SDS), its structural class (spiro-fused nitrogen heterocycles) dictates that it be handled with Universal Precautions for potent compounds.

The Core Rule: In the absence of a specific LD50, you must assume the compound possesses significant biological activity. Disposal must ensure complete thermal destruction of the spiro-ring system to prevent environmental persistence.

Part 2: Hazard Profiling & Risk Assessment

Effective disposal starts with accurate characterization. This compound is stable; the spiro-carbon center and the amide bond make it resistant to simple chemical degradation (like hydrolysis).

Physicochemical Properties Relevant to Disposal
PropertyData / CharacteristicOperational Implication
Molecular Formula C₁₄H₁₆N₂ONon-halogenated organic waste (unless in halogenated solvent).
Physical State Solid (Powder)High dispersion risk; requires anti-static bagging.
Reactivity Stable Amide / Spiro-cycleDo NOT use bleach. Oxidizers may form toxic N-chloro species rather than degrading the ring.
Hazard Class Irritant / Potentially ToxicH302, H315, H319, H335 (Predicted). Treat as RCRA Toxic.
Why Incineration is Mandatory

Chemical deactivation (e.g., acid hydrolysis) is often ineffective for spiro-piperidines due to the steric protection of the spiro-center. Landfilling is prohibited because nitrogen heterocycles are water-soluble enough to leach into groundwater. High-Temperature Incineration (Rotary Kiln) is the only validated method to break the C-N bonds and the spiro-carbon linkage.

Part 3: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired stocks, weighing boats, contaminated gloves, spill cleanup debris.

  • Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag.

    • Scientific Rationale: 4-mil thickness prevents puncture from pipette tips or spatulas often discarded with the chemical.

  • Labeling: Affix a "Hazardous Waste" label immediately.

    • Constituents: "1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone" (Do not use abbreviations like "Spiro-cpd").

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth HDPE drum or a secondary bag (double-bagging).

  • Disposal Stream: Route to High-BTU Incineration .

Scenario B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicable to: HPLC effluent, reaction workups, dissolved stocks.

Crucial Decision Node: The disposal stream depends entirely on the solvent, not the solute.

Solvent SystemCorrect Waste StreamProtocol
DCM, Chloroform Halogenated Organic Segregate strictly. Halogens inhibit incineration combustion efficiency; this stream requires specific high-temp kilns.
DMSO, Methanol, Ethyl Acetate Non-Halogenated Organic Preferred stream. These solvents act as fuel during incineration, ensuring complete destruction of the spiro-compound.
Aqueous (Buffer/Water) Aqueous Toxic Do NOT pour down the drain. Even trace amounts of spiro-heterocycles can persist in municipal water treatment. Collect in HDPE carboys.
Part 4: Operational Workflow (Visualized)

The following diagram outlines the logical decision tree for disposing of 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanoneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Gloves, Debris)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidPathLiquidBaggingDouble Bag (4-mil Poly)Label: 'Toxic Solid'SolidPath->BaggingSolventCheckCheck Solvent CompositionLiquidPath->SolventCheckSolidBinSolid Hazardous Waste DrumBagging->SolidBinFinalDestFinal Destruction:Rotary Kiln IncinerationSolidBin->FinalDestHaloStreamContains Halogens?(DCM, CHCl3)SolventCheck->HaloStreamYesNonHaloStreamNon-Halogenated?(MeOH, DMSO, EtOAc)SolventCheck->NonHaloStreamNoAqStreamAqueous?(Buffers, Water)SolventCheck->AqStreamWater-basedHaloBinHalogenated Waste CarboyHaloStream->HaloBinNonHaloBinNon-Halogenated Waste Carboy(High BTU)NonHaloStream->NonHaloBinAqBinAqueous Toxic Waste CarboyAqStream->AqBinHaloBin->FinalDestNonHaloBin->FinalDestAqBin->FinalDest

Figure 1: Decision logic for the segregation and disposal of spiro-piperidine waste streams. Note that all paths lead to thermal destruction (incineration).

Part 5: Emergency Spill Management

In the event of a spill, speed is critical to prevent tracking the powder/liquid out of the designated zone.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If the spill is a fine powder outside a fume hood, an N95 or P100 respirator is recommended to prevent inhalation of dust.

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (creates aerosols).

    • Cover with a wet paper towel (dampened with water or methanol) to suppress dust.

    • Scoop the damp material into a waste bag.

    • Wipe the surface 3x with methanol or ethanol.

  • Wet Spill (Solution):

    • Cover with an absorbent pad or vermiculite.[1]

    • Do not use bleach. (Risk of reaction with the amide/amine).

    • Collect absorbent material into the "Solid Hazardous Waste" stream.

Part 6: Regulatory Compliance (RCRA/EPA)

While 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone is not explicitly listed on the EPA's "P-List" or "U-List" (40 CFR 261.33), it must be managed as a Characteristic Hazardous Waste in a research setting.

  • Generator Status: If you generate >1 kg of "Acute Hazardous Waste" in a month, you become a Large Quantity Generator (LQG). While this compound is likely not "Acute" by RCRA definition, treating it as such protects your facility from liability.

  • Satellite Accumulation: Keep waste containers at or near the point of generation (the bench). Containers must be closed except when adding waste.

  • Drain Disposal: Strictly Prohibited. The Clean Water Act prohibits the discharge of pharmaceutical intermediates into sewer systems.

References
  • PubChem. (n.d.). 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone Compound Summary. National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved February 16, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved February 16, 2026, from [Link]

Personal protective equipment for handling 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for research professionals handling 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone (CAS: 167484-19-7). It prioritizes the Precautionary Principle, assuming potential bioactivity due to the compound's structural role as a privileged scaffold in drug discovery (GPCR/Kinase targeting).

CAS: 167484-19-7 | Molecular Weight: 230.31 g/mol | State: Solid (Powder)

Operational Philosophy & Risk Assessment

As a Senior Application Scientist, I emphasize that the primary risk with spiro-cyclic scaffolds is not just acute toxicity (often categorized as H302/H315), but their unknown pharmacological potency . This compound contains both indoline and piperidine moieties—structures frequently designed to cross biological membranes and modulate CNS targets.

The Core Directive: Treat this compound as a Performance-Based Control Band 3 (PB-OEL 10–100 µg/m³) agent until specific toxicological data proves otherwise. Your safety relies on containment, not just PPE.

Hazard Identification (Inferred from SAR*)
  • Acute Toxicity (Oral): Likely Category 4 (Harmful if swallowed).[1]

  • Irritation: High probability of respiratory and ocular irritation (Dust hazard).

  • Sensitization: Nitrogenous heterocycles carry a risk of dermal sensitization.

  • SAR = Structure-Activity Relationship analysis based on piperidine/indoline analogs.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for novel pharmaceutical intermediates handled in powder form. The following system validates protection against both particulate and solvated forms.

Protection ZoneRequired EquipmentTechnical Justification (Causality)
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust migration. Goggles provide a sealed environment against micro-particulates during weighing.
Dermal (Hand) Double Nitrile Protocol (Inner: 4 mil, Outer: 5-8 mil)Breakthrough Logic: In solution (e.g., DMSO/DCM), this lipophilic compound penetrates single gloves rapidly. The outer glove acts as a sacrificial barrier; the inner glove is the biological shield.
Respiratory N95/P100 (if outside hood)Only if weighing outside a containment enclosure (not recommended). Primary defense must be engineering controls (Fume Hood).
Body Tyvek® Sleeves + Lab Coat (Buttoned)Wrist gaps are the #1 exposure point. Sleeves bridge the gap between glove cuff and lab coat.
Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting PPE based on the state of matter and operational scale.

PPE_Decision_Tree Start Start: Handling CAS 167484-19-7 State What is the Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solvated (DMSO/DCM) State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Volume > 50mL? Liquid->Qty_Liquid Action_Std Standard Protocol: Fume Hood + Nitrile (Double) + Goggles Qty_Solid->Action_Std No Action_High High Containment: Static Control + Tyvek Sleeves + N95 Backup Qty_Solid->Action_High Yes Qty_Liquid->Action_Std No Action_Solvent Solvent Protocol: Silver Shield® Laminate Gloves (if DCM) Change Outer Glove every 15 mins Qty_Liquid->Action_Solvent Yes

Figure 1: Risk-Based PPE Selection Logic. Note that solvated forms pose higher permeation risks.

Operational Protocol: The "Zero-Dust" Workflow

Trustworthiness in safety comes from reproducible habits. Follow this self-validating protocol to minimize exposure.

Phase A: Preparation & Weighing

Objective: Eliminate electrostatic dispersion of the powder.

  • Static Neutralization: Dry heterocyclic powders are prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.

  • The "Coffin" Method:

    • Place a tared weighing boat inside a larger secondary container (e.g., a plastic Tupperware or deep petri dish).

    • Transfer the solid inside this secondary containment.

    • Why? If spillage occurs, it is contained within the secondary vessel, preventing balance contamination.

Phase B: Solubilization

Objective: Prevent "Splash-Back" exposure.

  • Solvent Choice: When dissolving in DMSO or DMF, heat generation (exotherm) is unlikely but possible. Add solvent slowly down the side of the vial.

  • Venting: Do not cap the vial immediately if sonication is used. Sonicate in short bursts to prevent aerosolization of the solution.

Phase C: Reaction Setup
  • Inert Atmosphere: This spiro-indoline scaffold may be oxidation-sensitive. Flush the reaction vessel with Nitrogen/Argon.

  • Syringe Hygiene: Never re-sheath needles. Use Luer-lock syringes to prevent needle pop-off during pressure transfer.

Emergency Response & Disposal

This section provides immediate actions for "worst-case" scenarios.

Exposure Response Table
IncidentImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.Seek medical evaluation if coughing persists (delayed pulmonary edema risk).
Skin Contact Do NOT use solvents to wash skin. Wash with soap/water for 15 mins.[1][2][3]Discard contaminated clothing.[2][4][5] Solvents (Ethanol/Acetone) drive the chemical deeper into the dermis.
Eye Contact Flush at eyewash station for 15 mins.Hold eyelids open. Remove contacts after first 5 mins of flushing.
Waste Disposal Strategy

Never flush nitrogenous heterocycles down the drain. They can disrupt municipal water treatment biofilms.

  • Solid Waste: Collect in a dedicated "Hazardous Solid - Toxic" container.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used.

  • Labeling: Clearly label the waste tag with the full chemical name and CAS (167484-19-7). Do not use abbreviations like "Spiro-cpd".

References

  • Synblock Chemical Data . 1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone Properties. Retrieved from

  • Sigma-Aldrich Safety Guidelines . Handling of Nitrogenous Heterocycles and Piperidine Derivatives. (General Protocol). Retrieved from [6]

  • National Institutes of Health (NIH) . Nitrogen removal from pharmaceutical manufacturing wastewater. (Environmental Impact Context). Retrieved from

  • Stericycle . Pharmaceutical Waste Disposal Guidelines. Retrieved from

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